Eribulin Mesylate
Description
Properties
IUPAC Name |
(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H59NO11.CH4O3S/c1-19-11-24-5-7-28-20(2)12-26(45-28)9-10-40-17-33-36(51-40)37-38(50-33)39(52-40)35-29(49-37)8-6-25(47-35)13-22(42)14-27-31(16-30(46-24)21(19)3)48-32(34(27)44-4)15-23(43)18-41;1-5(2,3)4/h19,23-39,43H,2-3,5-18,41H2,1,4H3;1H3,(H,2,3,4)/t19-,23+,24+,25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMYWGZHLCQOOJ-WRNBYXCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CN)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H63NO14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
826.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441045-17-6 | |
| Record name | Eribulin mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=441045-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eribulin mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441045176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,3R,3aS,7R,8aS,9S,10aR,11S,12R,13aR,13bS,15S,18S,21S,24S,26R,28R,29aS)-2-[(2S)-3-amino-2-hydroxypropyl]-3-methoxy-26-methyl-20,27-dimethylidenehexacosahydro-11,15:18,21:24,28-triepoxy-7,9-ethano-12,15-methano-9H,15H-furo[3,2-i]furo[2',3':5,6]pyrano[4,3-b][1,4]dioxacyclopentacosin-5(4H)-one methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERIBULIN MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV9U0660CW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Eribulin Mesylate's Impact on Microtubule Polymerization Dynamics: A Technical Guide
Eribulin mesylate, a synthetic analog of the marine natural product halichondrin B, is a potent microtubule-targeting agent utilized in the treatment of certain cancers, including metastatic breast cancer.[1][2] Its mechanism of action is distinct from other classes of microtubule inhibitors like taxanes and vinca alkaloids, centering on a unique "end-poisoning" activity that suppresses microtubule growth.[3][4] This in-depth guide provides a technical overview of eribulin's effects on microtubule polymerization dynamics for researchers, scientists, and drug development professionals.
Core Mechanism of Action: An End-Poisoning Effect
Eribulin primarily exerts its cytotoxic effects by inhibiting the growth phase of microtubule dynamics.[4] Unlike taxanes, which stabilize microtubules, or vinca alkaloids, which cause depolymerization, eribulin binds with high affinity to the plus ends of microtubules.[5][6][7] This binding prevents the addition of new α/β-tubulin heterodimers, effectively "poisoning" the growing end and suppressing dynamic instability.[3][6]
Key characteristics of eribulin's mechanism include:
-
Selective Plus-End Binding: Eribulin shows a strong preference for the plus ends of existing microtubules, with a significantly higher affinity for polymerized microtubules compared to soluble tubulin dimers.[5][8]
-
Inhibition of Growth, Not Shortening: A hallmark of eribulin's action is its potent suppression of microtubule growth rate with little to no effect on the shortening (depolymerization) rate.[1][5][6] This is a key differentiator from vinca alkaloids, which affect both growth and shortening.[9]
-
Tubulin Sequestration: Eribulin also induces the formation of non-productive tubulin aggregates, which sequesters tubulin from the soluble pool, further inhibiting microtubule assembly.[4][10][11]
-
Mitotic Blockade and Apoptosis: The disruption of normal mitotic spindle formation leads to an irreversible mitotic block, triggering cell cycle arrest in the G2/M phase and ultimately leading to apoptotic cell death.[9][10][12]
Quantitative Analysis of Eribulin's Effects
The following tables summarize the quantitative data on eribulin's binding affinities and its impact on microtubule dynamic instability parameters.
Table 1: Eribulin Binding Affinities
| Target | Binding Parameter | Value | Reference |
| Soluble Tubulin (subset) | Kd (high affinity) | 0.4 µM | [5] |
| Soluble Tubulin (overall) | Kd (low affinity) | 46 µM | [5][6] |
| Polymerized Microtubules | Kd | 3.5 µM | [5][6] |
| Polymerized Microtubules | Stoichiometry | 14.7 ± 1.3 molecules/microtubule | [5][6] |
Table 2: Effect of Eribulin on Microtubule Dynamic Instability (in vitro, purified bovine brain tubulin)
| Parameter | Control | 100 nM Eribulin | % Change | Reference |
| Growth Rate (µm/min) | Not specified | Inhibited by 46-50% | -46 to -50% | [5] |
| Shortening Rate | Not specified | Little to no effect | ~0% | [1][5] |
| Centromere Dynamics (µm/min) in U2OS cells | 0.84 | 0.55 (at 60 nM) | -34.5% | [1] |
Table 3: Influence of βIII-Tubulin Isotype on Eribulin's Effect (100 nM Eribulin)
| Parameter | With βIII-Tubulin (% Change) | Without βIII-Tubulin (% Change) | Reference |
| Growth Rate | -32% | Not specified, but reduced | [13] |
| Shortening Rate | No significant change | -43% | [13] |
| Catastrophe Frequency | -17% | -49% | [13] |
| Rescue Frequency | No significant change | -32% | [13] |
Experimental Protocols
The data presented above were generated using specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Microtubule Dynamics Assay
This assay directly measures the four parameters of dynamic instability: growth rate, shortening rate, catastrophe frequency (transition from growth to shortening), and rescue frequency (transition from shortening to growth).[14][15][16]
Methodology:
-
Tubulin Preparation: Purified tubulin (e.g., from bovine brain) is prepared. A fraction of the tubulin is labeled with a fluorescent dye (e.g., rhodamine).
-
Microtubule Nucleation: Short, stable microtubule "seeds" are created using a non-hydrolyzable GTP analog like GMPCPP. These seeds are then immobilized on a passivated glass surface of a flow chamber.[14]
-
Polymerization Reaction: A solution containing GTP, fluorescently labeled tubulin, unlabeled tubulin, and the compound of interest (eribulin) is introduced into the flow chamber.
-
Imaging: Microtubule dynamics are visualized using time-lapse fluorescence microscopy, often with Total Internal Reflection Fluorescence (TIRF) microscopy to enhance the signal-to-noise ratio.[17]
-
Data Analysis: Kymographs (space-time plots) are generated from the time-lapse images.[14] From these kymographs, the rates of growth and shortening (slope of the lines) and the frequencies of catastrophe and rescue events are measured.[16]
[³H]Eribulin Binding Assay
This assay is used to determine the binding affinity (Kd) and stoichiometry of eribulin to both soluble tubulin and polymerized microtubules.
Methodology:
-
Preparation of Reactants: Radiolabeled [³H]eribulin is used. For binding to soluble tubulin, purified tubulin dimers are prepared. For binding to microtubules, tubulin is polymerized using a stabilizing agent like paclitaxel and then pelleted to separate from unpolymerized tubulin.
-
Incubation: A fixed concentration of tubulin (soluble or polymerized) is incubated with varying concentrations of [³H]eribulin until equilibrium is reached.
-
Separation of Bound from Free Ligand: For soluble tubulin, techniques like gel filtration or centrifugation are used. For microtubules, the mixture is centrifuged to pellet the microtubules, separating them from the supernatant containing free [³H]eribulin.
-
Quantification: The amount of radioactivity in the bound fraction (pellet) and/or the free fraction (supernatant) is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted and analyzed using Scatchard analysis or non-linear regression to determine the Kd and maximum binding capacity (Bmax).
Cellular Immunofluorescence Microscopy
This method is used to visualize the effects of eribulin on the microtubule network within cells and to assess mitotic arrest.[12]
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., MCF7, U2OS) are cultured on coverslips and treated with various concentrations of eribulin for a specified time (e.g., 24 hours).[1][12]
-
Fixation and Permeabilization: Cells are fixed with a solution like glutaraldehyde or paraformaldehyde to preserve cellular structures, followed by permeabilization with a detergent like Triton X-100 to allow antibody entry.
-
Immunostaining: Cells are incubated with a primary antibody against β-tubulin, followed by a fluorescently labeled secondary antibody. DNA is counterstained with a dye like DAPI to visualize the nucleus and chromosomes.
-
Imaging: The coverslips are mounted on slides and imaged using confocal or widefield fluorescence microscopy.
-
Analysis: The images are analyzed for changes in microtubule morphology, spindle formation, and the percentage of cells arrested in mitosis (characterized by condensed chromosomes).
Visualizing Mechanisms and Workflows
Mechanism of Action of this compound
References
- 1. This compound: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: mechanism of action of a unique microtubule-targeting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multifarious targets beyond microtubules—role of eribulin in cancer therapy [imrpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Eribulin Binds at Microtubule Ends to a Single Site on Tubulin to Suppress Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Eribulin - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound as a microtubule inhibitor for treatment of patients with metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. halaven.com [halaven.com]
- 12. oncotarget.com [oncotarget.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. portlandpress.com [portlandpress.com]
- 15. portlandpress.com [portlandpress.com]
- 16. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
From Ocean Depths to Oncology Clinics: A Technical Guide to the Discovery and Synthesis of Eribulin Mesylate
An In-depth Exploration of the Journey from the Marine Sponge Natural Product Halichondrin B to the Clinically Approved Anticancer Agent Eribulin Mesylate, for Researchers, Scientists, and Drug Development Professionals.
Introduction: A Serendipitous Discovery from the Sea
The story of this compound (marketed as Halaven®) is a testament to the power of natural product discovery and the ingenuity of synthetic chemistry. It begins with the isolation of Halichondrin B, a complex polyether macrolide, from the marine sponge Halichondria okadai in 1986.[1][2] Initial studies revealed its potent anticancer activity, positioning it as a promising therapeutic candidate.[1] However, the natural supply of Halichondrin B was exceedingly scarce, posing a significant hurdle to its development for clinical use.[1] This scarcity necessitated a synthetic approach, a monumental challenge given the molecule's intricate structure. The successful total synthesis of Halichondrin B by Kishi and colleagues in 1992 was a landmark achievement that not only conquered this challenge but also paved the way for the development of structurally simplified and synthetically accessible analogs, ultimately leading to the creation of this compound.[1] Eribulin, a synthetic analog of the C1-C38 macrocyclic portion of Halichondrin B, retains the potent biological activity of its parent compound while offering a more feasible route for large-scale production.[2]
Biological Activity: Potent Cytotoxicity Against a Spectrum of Cancers
Both Halichondrin B and its synthetic analog, this compound, exhibit potent cytotoxic activity against a broad range of human cancer cell lines. Eribulin has been shown to be a potent inhibitor of cell growth, with IC50 values in the sub-nanomolar to low nanomolar range.[3]
| Cell Line | Cancer Type | Halichondrin B IC50 (nM) | This compound IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | Not Reported | 0.09 - 9.5 | [3] |
| MDA-MB-435 | Breast Cancer | Not Reported | 0.09 - 9.5 | [3] |
| MDA-MB-468 | Breast Cancer | Not Reported | 0.09 - 9.5 | [3] |
| HCC1806 | Breast Cancer | Not Reported | 0.09 - 9.5 | [3] |
| DU 145 | Prostate Cancer | Not Reported | 0.09 - 9.5 | [3] |
| LNCaP | Prostate Cancer | Not Reported | 0.09 - 9.5 | [3] |
| HT-29 | Colon Cancer | Not Reported | 0.09 - 9.5 | [3] |
| COLO 205 | Colon Cancer | Not Reported | 0.09 - 9.5 | [3] |
| DLD-1 | Colon Cancer | Not Reported | 0.09 - 9.5 | [3] |
| H23 | Non-Small Cell Lung Cancer | Not Reported | 0.09 - 9.5 | [3] |
| H441 | Non-Small Cell Lung Cancer | Not Reported | 0.09 - 9.5 | [3] |
| H520 | Non-Small Cell Lung Cancer | Not Reported | 0.09 - 9.5 | [3] |
| H522-T1 | Non-Small Cell Lung Cancer | Not Reported | 0.09 - 9.5 | [3] |
| NCI-H82 | Small Cell Lung Cancer | Not Reported | 0.09 - 9.5 | [3] |
| U937 | Histiocytic Lymphoma | Not Reported | 0.09 - 9.5 | [3] |
| FaDu | Pharyngeal Squamous Cell | Not Reported | 0.09 - 9.5 | [3] |
| A2780/1A9 | Ovarian Cancer | Not Reported | 0.09 - 9.5 | [3] |
| MES-SA | Uterine Sarcoma | Not Reported | 0.09 - 9.5 | [3] |
| LOX | Melanoma | Not Reported | 0.09 - 9.5 | [3] |
| HL-60 | Promyelocytic Leukemia | Not Reported | 0.09 - 9.5 | [3] |
| SK-BR-3 | Breast Cancer | Not Reported | Synergistic with cisplatin | [4] |
| Calu-1 | Non-Small Cell Lung Cancer | Not Reported | ~0.5 pM | [3] |
| A549 | Non-Small Cell Lung Cancer | Not Reported | ~0.5 pM | [3] |
| MKN-45 | Gastric Cancer | Not Reported | 2.2 | [5] |
| HPMCs | Human Peritoneal Mesothelial Cells | Not Reported | 8.1 | [5] |
Mechanism of Action: A Multifaceted Attack on Cancer Progression
Eribulin's primary mechanism of action is the inhibition of microtubule dynamics.[1][2] Unlike other tubulin-targeting agents such as taxanes, which stabilize microtubules, Eribulin inhibits microtubule polymerization without affecting depolymerization. This leads to the sequestration of tubulin into non-functional aggregates, causing G2/M cell cycle arrest and subsequent apoptosis.[6]
Beyond its direct cytotoxic effects, Eribulin exhibits a complex and multifaceted impact on the tumor microenvironment.[2][7] It induces vascular remodeling, leading to increased tumor perfusion and a reduction in hypoxia.[1][8][9] This vascular normalization is thought to enhance the delivery and efficacy of subsequent chemotherapies.[1][9]
Furthermore, Eribulin has been shown to reverse the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis and drug resistance.[1][5][10][11] By promoting a more epithelial phenotype, Eribulin can suppress cancer cell migration and invasion.[5][10][11] This effect is mediated, at least in part, through the inhibition of the TGF-β/Smad signaling pathway.[5][12]
The following diagrams illustrate the key signaling pathways influenced by Eribulin.
The Synthetic Endeavor: From Halichondrin B to this compound
The total synthesis of this compound is a complex and lengthy process, a testament to the advancements in modern organic synthesis. The overall strategy involves the convergent synthesis of three key fragments: the C1-C13 fragment, the C14-C26 fragment, and the C27-C35 fragment. These fragments are then coupled, and the macrocycle is formed, followed by final functional group manipulations to yield the target molecule.
Experimental Protocols
The following sections provide an overview of the key synthetic steps. Detailed experimental procedures with specific reagent quantities and reaction conditions can be found in the cited literature.
4.1.1. Synthesis of the C1-C13 Fragment
The synthesis of the C1-C13 fragment often starts from commercially available chiral building blocks. Key reactions in this sequence include Sharpless asymmetric epoxidation to introduce key stereocenters, regioselective epoxide opening, and olefin metathesis to construct the tetrahydropyran ring system.[1]
4.1.2. Synthesis of the C14-C35 Fragment
The C14-C35 fragment is assembled through the coupling of the C14-C26 and C27-C35 sub-fragments. The synthesis of these sub-fragments involves a variety of stereoselective reactions. A notable step is the Nozaki-Hiyama-Kishi (NHK) reaction, a chromium and nickel-mediated coupling of a vinyl halide with an aldehyde, which is used to form key carbon-carbon bonds.
4.1.3. Fragment Coupling and Macrocyclization
The fully elaborated C1-C13 and C14-C35 fragments are coupled together. The crucial macrocyclization step to form the 19-membered ring is often achieved through an intramolecular Nozaki-Hiyama-Kishi reaction or a Horner-Wadsworth-Emmons olefination.
Detailed Protocol for Nozaki-Hiyama-Kishi Macrocyclization (Illustrative Example):
-
Materials: Precursor containing a vinyl iodide and an aldehyde, CrCl₂, NiCl₂, anhydrous solvent (e.g., DMF/THF).
-
Procedure:
-
A solution of the acyclic precursor in the anhydrous solvent is prepared under an inert atmosphere (e.g., argon).
-
CrCl₂ and a catalytic amount of NiCl₂ are added to the solution.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction is quenched by the addition of water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the macrocyclic product.
-
4.1.4. Final Steps: Amination and Salt Formation
The final steps of the synthesis involve the introduction of the amino group at the C35 position and the formation of the mesylate salt. The amination is typically achieved by converting a hydroxyl group to a leaving group (e.g., tosylate) followed by displacement with an amine source, such as ammonia. Finally, treatment with methanesulfonic acid affords this compound.
Conclusion and Future Perspectives
The journey from the discovery of Halichondrin B to the clinical application of this compound is a remarkable example of how natural products can inspire the development of life-saving medicines. The complex total synthesis of Eribulin, once a formidable challenge, is now a testament to the power of modern synthetic organic chemistry. The multifaceted mechanism of action of Eribulin, targeting not only microtubule dynamics but also the tumor microenvironment, provides a strong rationale for its clinical efficacy and suggests potential for its use in combination with other anticancer therapies. Further research into the intricate signaling pathways modulated by Eribulin will undoubtedly unveil new therapeutic opportunities and contribute to the development of next-generation anticancer agents.
References
- 1. This compound: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifarious targets beyond microtubules—role of eribulin in cancer therapy [imrpress.com]
- 3. Eribulin in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of the halichondrin B analogue this compound in combination with cisplatin in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-dose this compound exerts antitumor effects in gastric cancer by inhibiting fibrosis via the suppression of epithelial–mesenchymal transition and acts synergistically with 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. article.imrpress.com [article.imrpress.com]
- 8. This compound reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of eribulin on epithelial-mesenchymal transition plasticity in metastatic breast cancer: An exploratory, prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. qut.edu.au [qut.edu.au]
- 12. Eribulin mesilate suppresses experimental metastasis of breast cancer cells by reversing phenotype from epithelial-mesenchymal transition (EMT) to mesenchymal-epithelial transition (MET) states - PubMed [pubmed.ncbi.nlm.nih.gov]
Eribulin Mesylate: A Novel Approach to Reversing Epithelial-Mesenchymal Transition in Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Epithelial-mesenchymal transition (EMT) is a critical cellular process implicated in cancer progression, metastasis, and the development of therapeutic resistance. This technical guide provides a comprehensive overview of the role of Eribulin Mesylate, a synthetic analogue of the marine natural product halichondrin B, in reversing EMT. Eribulin, primarily known for its antimitotic activity as a microtubule dynamics inhibitor, exhibits non-mitotic effects that contribute to its clinical efficacy. This document details the molecular mechanisms underlying eribulin-mediated EMT reversal, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for investigating these effects, and visualizes the involved signaling pathways and experimental workflows.
Introduction: Epithelial-Mesenchymal Transition in Cancer
Epithelial-mesenchymal transition is a reversible biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. In cancer, EMT is associated with tumor initiation, progression, metastasis, and the acquisition of cancer stem cell (CSC)-like characteristics, contributing to therapeutic resistance[1][2][3]. Key molecular hallmarks of EMT include the downregulation of epithelial markers, most notably E-cadherin, and the upregulation of mesenchymal markers such as N-cadherin and vimentin[1][3]. Various signaling pathways, including Transforming Growth Factor-beta (TGF-β), are known to be potent inducers of EMT[1][4]. The ability to reverse EMT, a process known as mesenchymal-epithelial transition (MET), represents a promising therapeutic strategy to inhibit cancer progression and overcome drug resistance.
This compound: Mechanism of Action Beyond Microtubule Inhibition
This compound is a non-taxane microtubule dynamics inhibitor that has demonstrated a survival benefit in patients with metastatic breast cancer[5][6][7]. Its primary mechanism of action involves the inhibition of microtubule growth, leading to cell cycle arrest and apoptosis[3][8]. However, emerging evidence has highlighted eribulin's non-mitotic activities, including the reversal of EMT, which may contribute to its clinical efficacy[6][7][8]. Preclinical studies have shown that eribulin can induce a phenotypic shift from a mesenchymal to an epithelial state in cancer cells, thereby reducing their migratory and invasive potential[1][3][5].
Eribulin-Mediated Reversal of EMT: Preclinical and Clinical Evidence
In Vitro Studies
Treatment of various cancer cell lines with eribulin has been shown to induce morphological and molecular changes consistent with MET.
-
Morphological Changes: Cancer cells treated with eribulin often revert from a spindle-shaped, mesenchymal morphology to a more rounded, epithelial-like appearance[1][9].
-
Modulation of EMT Markers: Eribulin treatment leads to the upregulation of epithelial markers like E-cadherin and the downregulation of mesenchymal markers such as N-cadherin and vimentin at both the mRNA and protein levels[1][3].
-
Functional Effects: The eribulin-induced MET is associated with a decrease in cancer cell migration and invasion capabilities in vitro[1][3].
In Vivo Studies
Xenograft models have provided further evidence for eribulin's ability to reverse EMT in a tumor microenvironment.
-
Tumor Phenotype: Tumors from eribulin-treated animals exhibit increased E-cadherin expression and decreased N-cadherin and ZEB1 expression, indicating a shift towards an epithelial phenotype[1][3][10].
-
Metastasis Inhibition: Eribulin treatment has been shown to suppress experimental lung metastasis in mouse models, which is attributed to the reversal of EMT in the primary tumor cells[1][3].
Clinical Studies
Exploratory analyses from clinical trials have provided supportive evidence for the EMT-reversing effects of eribulin in patients with metastatic breast cancer.
-
Biomarker Analysis: Studies on patient tumor biopsies taken before and after eribulin treatment have shown an increase in the ratio of epithelial to mesenchymal markers[2]. For instance, E-cadherin/vimentin and claudin-3/vimentin ratios were significantly higher after eribulin treatment[2].
-
Correlation with Clinical Outcomes: An increase in E-cadherin expression and a decrease in the hypoxia marker CA9 following eribulin treatment have been associated with better treatment response and prolonged time to treatment failure[11][12].
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effect of eribulin on EMT markers.
Table 1: In Vitro Effects of Eribulin on EMT Marker Expression in Triple-Negative Breast Cancer (TNBC) Cell Lines [1]
| Cell Line | Eribulin Concentration | Duration of Treatment | Change in E-cadherin mRNA | Change in N-cadherin mRNA | Change in Vimentin mRNA |
| MX-1 | IC50 and 3x IC50 | 7 days | Increased | Decreased | Decreased |
| MDA-MB-157 | 0.5x IC50 and IC50 | 7 days | Increased | Decreased | Decreased |
| Hs578T | IC50 and 3x IC50 | 7 days | Increased | Decreased | Decreased |
Table 2: In Vivo Effects of Eribulin on EMT Marker Expression in MX-1 Xenografts [1]
| Treatment Group | E-cadherin Protein Level (IHC) | N-cadherin Protein Level (IHC) | ZEB1 Protein Level (IHC) |
| Control | Baseline | Baseline | Baseline |
| Eribulin (0.3 mg/kg) | Increased | Decreased | Decreased |
| Eribulin (1 mg/kg) | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Eribulin (3 mg/kg) | Significantly Increased | Significantly Decreased | Significantly Decreased |
Table 3: Clinical Study: Change in Epithelial/Mesenchymal Marker Ratios in Metastatic Breast Cancer Patients Treated with Eribulin [2]
| Marker Ratio | p-value (Post-treatment vs. Pre-treatment) | Percentage of Tumors Shifted to Epithelial Phenotype |
| E-cadherin/vimentin | 0.007 | 65.0% |
| Claudin-3/vimentin | 0.005 | 66.7% |
| E-cadherin/N-cadherin | 0.006 | 84.6% |
| Claudin-3/N-cadherin | 0.011 | 71.4% |
Signaling Pathways Involved in Eribulin-Mediated EMT Reversal
The TGF-β signaling pathway is a key regulator of EMT. Eribulin has been shown to interfere with this pathway, leading to the reversal of EMT.
TGF-β/Smad Signaling Pathway
TGF-β binding to its receptor initiates a signaling cascade that leads to the phosphorylation of Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus and activates the transcription of EMT-inducing transcription factors like SNAIL, ZEB1, and TWIST[1][4]. Eribulin treatment has been shown to inhibit the phosphorylation of Smad2 and Smad3, thereby blocking the downstream signaling and suppressing the expression of these key EMT regulators[1].
Caption: TGF-β/Smad signaling pathway and the inhibitory effect of Eribulin.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of eribulin in reversing EMT.
Cell Culture and Eribulin Treatment
-
Cell Lines: Use human breast cancer cell lines with a known mesenchymal phenotype, such as MX-1, MDA-MB-231, or Hs578T.
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Eribulin Treatment: Determine the IC50 of eribulin for each cell line using a standard proliferation assay (e.g., MTT or CellTiter-Glo). Treat cells with eribulin at concentrations around the IC50 for a specified duration (e.g., 7 days) to assess its effect on EMT markers. Include a vehicle-treated control group.
Quantitative Real-Time PCR (qPCR) for EMT Marker Expression
-
RNA Extraction: Isolate total RNA from eribulin-treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for epithelial markers (e.g., E-cadherin, CDH1), mesenchymal markers (e.g., N-cadherin, CDH2; vimentin, VIM), and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Western Blotting for EMT Marker Proteins
-
Protein Extraction: Lyse eribulin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against E-cadherin, N-cadherin, vimentin, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities using image analysis software.
In Vitro Migration and Invasion Assays
-
Migration Assay (Wound Healing):
-
Grow cells to confluence in a multi-well plate.
-
Create a "scratch" or wound in the cell monolayer with a pipette tip.
-
Treat cells with eribulin or vehicle.
-
Capture images of the wound at different time points (e.g., 0 and 24 hours).
-
Measure the wound closure area to assess cell migration.
-
-
Invasion Assay (Boyden Chamber):
-
Use transwell inserts with a Matrigel-coated porous membrane.
-
Seed eribulin-treated or control cells in the upper chamber in serum-free media.
-
Add media with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for a specified time (e.g., 24-48 hours).
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invaded cells under a microscope.
-
In Vivo Xenograft Studies
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human breast cancer cells into the flank of the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer eribulin (e.g., via intravenous injection) and vehicle according to a predetermined schedule and dosage.
-
Tumor Monitoring: Measure tumor volume regularly.
-
Immunohistochemistry (IHC): At the end of the study, excise the tumors, fix them in formalin, and embed in paraffin. Perform IHC staining on tumor sections using antibodies against EMT markers (e.g., E-cadherin, N-cadherin, vimentin, ZEB1).
-
Metastasis Assessment: For experimental metastasis models, inject cancer cells intravenously and, after a set period, harvest the lungs and count the number of metastatic nodules.
References
- 1. Eribulin mesilate suppresses experimental metastasis of breast cancer cells by reversing phenotype from epithelial–mesenchymal transition (EMT) to mesenchymal–epithelial transition (MET) states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of eribulin on epithelial-mesenchymal transition plasticity in metastatic breast cancer: An exploratory, prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epithelial-to-Mesenchymal Transition Signaling Pathways Responsible for Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. halaven.com [halaven.com]
- 6. onclive.com [onclive.com]
- 7. Multiple modes of action of this compound: Emerging data and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eribulin in breast cancer: Current insights and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Mesenchymal-epithelial Transition and Tumor Vascular Remodeling in Eribulin Chemotherapy for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Eribulin Mesylate: A Technical Guide to its Influence on Tumor Vascular Remodeling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eribulin mesylate, a synthetic analog of the marine natural product halichondrin B, is a microtubule-targeting agent with a distinct mechanism of action that extends beyond its direct cytotoxic effects on tumor cells. Preclinical evidence has robustly demonstrated that eribulin induces significant tumor vascular remodeling, leading to a more functional and less hypoxic tumor microenvironment.[1][2][3][4] This modulation of the tumor vasculature has profound implications for treatment efficacy, potentially enhancing the delivery and activity of subsequent therapies.[1][2][4] This technical guide provides an in-depth overview of the core mechanisms by which eribulin influences tumor vascular remodeling, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Core Mechanism of Action: Beyond Microtubule Inhibition
Eribulin's primary mechanism of action involves the inhibition of microtubule dynamics. Unlike other tubulin-targeting agents, eribulin binds to the plus ends of microtubules, suppressing their growth without affecting the shortening phase. This leads to the sequestration of tubulin into non-productive aggregates, causing irreversible mitotic blockage and subsequent apoptosis of cancer cells.[1][4]
Beyond this direct antimitotic activity, eribulin exerts significant non-mitotic effects on the tumor microenvironment, most notably through the remodeling of the tumor vasculature.[1][5][6] This vascular remodeling is characterized by a shift from a chaotic, dysfunctional vascular network to a more organized and efficient one, leading to improved tumor perfusion and alleviation of hypoxia.[1][2][7][8]
Quantitative Impact on Tumor Vasculature
Preclinical studies in human breast cancer xenograft models have provided quantitative evidence of eribulin's effects on tumor vasculature. The following tables summarize key findings from studies using MX-1 and MDA-MB-231 human breast cancer xenograft models.
Table 1: Effect of this compound on Microvessel Density (MVD) and Mean Vascular Area (MVA)
| Xenograft Model | Eribulin Dose (mg/kg) | Change in MVD | Change in MVA | Reference |
| MDA-MB-231 | 0.3 | ↑ | ↓ | [2] |
| MDA-MB-231 | 1.0 | ↑ (Significant) | ↓ (Significant) | [2] |
| MDA-MB-231 | 3.0 | ↑ (Significant) | ↓ (Significant) | [2] |
| MX-1 | 1.0 | ↑ (Significant) | No significant change | [2] |
| MX-1 | 3.0 | ↑ (Significant) | No significant change | [2] |
Table 2: Impact of this compound on Tumor Perfusion and Hypoxia
| Xenograft Model | Eribulin Dose (mg/kg) | Perfusion Assessment (Hoechst 33342) | Change in Mouse VEGF Levels | Change in Human CA9 Expression | Reference |
| MDA-MB-231 | 0.3 | ↑ | ↓ (Significant) | - | [1][2] |
| MDA-MB-231 | 1.0 | ↑ | ↓ (Significant) | ↓ | [1][2] |
| MX-1 | 0.3 | ↑ | ↓ (Significant) | - | [1][2] |
| MX-1 | 1.0 | ↑ | ↓ (Significant) | - | [1] |
Table 3: Enhanced Antitumor Activity with Combination Therapy
| Xenograft Model | Treatment | Antitumor Activity | Reference |
| MDA-MB-231 | Eribulin (1.0 mg/kg) followed by Capecitabine | Enhanced antitumor activity of capecitabine | [1][2] |
Signaling Pathways Modulated by this compound
Eribulin-induced vascular remodeling is a consequence of its influence on key signaling pathways within the endothelial cells and pericytes of the tumor stroma.[1] Quantitative RT-PCR analyses have revealed that eribulin alters the expression of genes involved in angiogenesis and the epithelial-mesenchymal transition (EMT).[1]
Angiogenesis Signaling Pathways
Eribulin has been shown to downregulate the expression of multiple genes within critical angiogenesis signaling pathways in the host stromal cells of tumors.[1][9] This includes:
-
VEGF Pathway: Decreased expression of Vegfa, Pgf, Vegfr1, Vegfr2, and Vegfr3.[1]
-
Notch Pathway: Decreased expression of Dll4, Jag1, and Notch4.[1]
-
Ephrin Pathway: Decreased expression of Efnb2, Epha2, and EphB1.[1]
-
Wnt Pathway: Decreased expression of Wnt5a and Wnt11.[1]
Epithelial-Mesenchymal Transition (EMT)
Eribulin has also been shown to reverse the EMT phenotype, a process linked to tumor progression, metastasis, and drug resistance.[5][7] This is achieved by decreasing the expression of mesenchymal marker genes such as Snai1, Snai2, Tgfb1, Tgfb2, and Vim.[1]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of eribulin's effects on tumor vascular remodeling.
In Vivo Tumor Xenograft Studies
Protocol for Hoechst 33342 Tumor Perfusion Staining:
-
Reagent Preparation: Prepare a stock solution of Hoechst 33342 dye at 10 mg/mL in deionized water. For injection, dilute the stock solution in sterile PBS to a final concentration of 10 mg/mL.
-
Injection: Administer the Hoechst 33342 solution intravenously (i.v.) to tumor-bearing mice at a dose of 10-15 mg/kg.
-
Circulation Time: Allow the dye to circulate for a specific period (e.g., 1-2 minutes) to ensure adequate perfusion into the tumor tissue.
-
Tissue Harvest and Processing: Euthanize the mice and immediately excise the tumors. Snap-freeze the tumors in optimal cutting temperature (OCT) compound.
-
Cryosectioning: Cut frozen tumor sections at a thickness of 5-10 µm using a cryostat.
-
Imaging: Mount the sections with an appropriate mounting medium and visualize the Hoechst 33342 staining using a fluorescence microscope with a UV excitation filter (around 350 nm) and a blue emission filter (around 460 nm).
-
Quantification: Capture images from multiple tumor sections and quantify the fluorescent area as a measure of tumor perfusion using image analysis software.
Protocol for CD31 Immunohistochemistry for MVD and MVA:
-
Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to deionized water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific antibody binding with a protein block solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate sections with a primary antibody against CD31 (e.g., rabbit anti-mouse CD31) at an optimized dilution overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate the sections and mount with a permanent mounting medium.
-
Image Analysis: Scan the slides and use image analysis software to quantify the number of CD31-positive vessels per unit area (MVD) and the average size of the vessels (MVA).
Protocol for Quantitative RT-PCR for Angiogenesis and EMT Genes:
-
RNA Extraction: Isolate total RNA from the stromal component of tumor xenografts using a suitable RNA extraction kit. It is crucial to separate the host (mouse) stromal cells from the human tumor cells.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probe-based assays. Use primers specific for the mouse angiogenesis and EMT genes of interest. Include a housekeeping gene (e.g., GAPDH, beta-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method, comparing the expression in eribulin-treated tumors to vehicle-treated controls.
Conclusion and Future Directions
This compound's ability to remodel the tumor vasculature represents a paradigm shift in our understanding of its antitumor activity. By normalizing the tumor microenvironment, reducing hypoxia, and potentially improving the delivery of other therapeutic agents, eribulin offers a multifaceted approach to cancer treatment.[1][2][3] The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers seeking to further investigate and leverage this unique mechanism of action.
Future research should focus on elucidating the precise molecular interactions through which eribulin modulates the signaling pathways in endothelial cells and pericytes. Furthermore, clinical studies are warranted to correlate the preclinical findings of vascular remodeling with treatment outcomes in patients, potentially leading to the development of novel combination therapies that exploit the synergistic effects of a normalized tumor microenvironment. The development of biomarkers to identify patients most likely to benefit from eribulin's vascular remodeling effects will also be a critical area of investigation.
References
- 1. This compound reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Immunohistochemistry Protocols | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 6. youdobio.com [youdobio.com]
- 7. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Elimination of tumor hypoxia by eribulin demonstrated by 18F-FMISO hypoxia imaging in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urmc.rochester.edu [urmc.rochester.edu]
Preclinical Anti-Angiogenic Properties of Eribulin Mesylate: A Technical Guide
Introduction
Eribulin mesylate, a synthetic analog of the marine natural product halichondrin B, is a microtubule-targeting agent with a unique mechanism of action that extends beyond its established antimitotic effects.[1][2][3] Preclinical research has increasingly pointed towards a significant role for eribulin in modulating the tumor microenvironment, particularly through its anti-angiogenic properties.[1][3][4] This technical guide provides an in-depth overview of the preclinical studies investigating these effects, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Mechanism of Action: Vascular Remodeling and Normalization
Unlike traditional anti-angiogenic agents that primarily aim to inhibit the formation of new blood vessels, eribulin appears to induce a "vascular remodeling" or "normalization" effect within the tumor microenvironment.[1][5][6] This leads to a more organized and functional tumor vasculature, which can alleviate hypoxia and potentially enhance the delivery and efficacy of subsequent therapies.[1][2]
Preclinical studies in human breast cancer xenograft models (MX-1 and MDA-MB-231) have demonstrated that eribulin treatment leads to an increase in microvessel density, coupled with a decrease in mean vascular area and fewer branched vessels.[1][6] This suggests a pruning of aberrant vasculature and the formation of more mature, efficient vessels. This remodeling is associated with improved tumor perfusion.[1]
Quantitative Analysis of Anti-Angiogenic Effects
The anti-angiogenic and anti-proliferative effects of eribulin have been quantified in various in vitro and in vivo preclinical models. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cell Type | IC50 (nM) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Endothelial Cells | 0.54 | [2] |
| Human Brain Vascular Pericytes (HBVPs) | Pericytes | 1.19 | [2] |
Table 2: In Vivo Effects of this compound on Tumor Vasculature and Hypoxia
| Xenograft Model | Parameter | Treatment Group | Result | Reference |
| MX-1, MDA-MB-231 | Microvessel Density | Eribulin | Increased | [1][6] |
| MX-1, MDA-MB-231 | Mean Vascular Area | Eribulin | Decreased | [1][6] |
| MX-1, MDA-MB-231 | Branched Vessels | Eribulin | Decreased | [1] |
| MX-1, MDA-MB-231 | Mouse VEGF Protein Levels | Eribulin (0.3 and 1.0 mg/kg) | Significantly Decreased | [1] |
| MDA-MB-231 | CA9 Protein Expression (Hypoxia Marker) | Eribulin (1.0 mg/kg) | Decreased | [1] |
Table 3: Gene Expression Changes in Angiogenesis-Related Pathways with Eribulin Treatment
| Xenograft Model | Gene | Percent Decrease in Expression | Reference |
| MX-1 | VEGF | 22.6% | [7] |
| MX-1 | Dll4 | 30.4% | [7] |
| MX-1 | Notch4 | 42.6% | [7] |
| MX-1 | Tie2 | 63.4% | [7] |
| MDA-MB-231 | TGFB1 | 41.6% | [7] |
| MDA-MB-231 | ZEB1 | 55.8% | [7] |
| MDA-MB-231 | TWIST | 46.1% | [7] |
Signaling Pathways Modulated by this compound
Eribulin's anti-angiogenic effects are mediated through the modulation of several key signaling pathways involved in vascular development and maintenance.
VEGF, Notch, and Ephrin Signaling
Quantitative RT-PCR analyses of host cells within the tumor stroma of xenograft models have shown that eribulin alters the expression of genes in the VEGF, Notch, and Ephrin signaling pathways.[1][2] These pathways are critical for the regulation of endothelial cell-pericyte interactions and the sprouting and maturation of new blood vessels.[1] In vitro studies using co-cultures of HUVECs and HBVPs confirmed that eribulin directly regulates the expression of genes such as Dll4, Notch4, and Efnb2 in vascular cells.[1]
Caption: Eribulin's impact on key angiogenesis signaling pathways.
Epithelial-to-Mesenchymal Transition (EMT)
Eribulin has also been shown to reverse the epithelial-to-mesenchymal transition (EMT) process, a key driver of tumor progression and metastasis.[2] In preclinical models, eribulin treatment led to a decrease in the expression of mesenchymal markers such as Snai1, Snai2, Tgfb1, Tgfb2, and Vimentin.[1] Conversely, it can increase the expression of epithelial markers like CD31 and VE-cadherin.[4] This shift from a mesenchymal to an epithelial phenotype can reduce the migratory and invasive capacity of tumor cells.[3]
Caption: Eribulin's role in reversing EMT.
Experimental Protocols
The following sections detail the methodologies employed in key preclinical experiments investigating the anti-angiogenic properties of eribulin.
Cell Culture and Proliferation Assays
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and Human Brain Vascular Pericytes (HBVPs) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media supplemented with growth factors.
-
Proliferation Assay: Cells are seeded in 96-well plates and treated with varying concentrations of this compound. Cell viability is assessed after a defined incubation period (e.g., 72 hours) using a colorimetric assay such as the WST-8 assay. The half-maximal inhibitory concentration (IC50) is then calculated.
In Vitro Tube Formation Assay
-
Matrix: Matrigel is used to coat the wells of a 96-well plate.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells.
-
Treatment: The cells are treated with this compound or a vehicle control.
-
Analysis: After an incubation period (e.g., 24 hours), the formation of capillary-like structures (tubes) is observed and quantified by measuring the total tube length or the number of branch points using imaging software.
Animal Models and In Vivo Studies
-
Xenograft Models: Human breast cancer cell lines (e.g., MX-1, MDA-MB-231) are implanted into immunocompromised mice (e.g., nude mice).
-
Treatment: Once tumors reach a specified size, mice are treated with this compound or a vehicle control via intravenous injection.
-
Tumor Analysis: Tumors are harvested at the end of the study for various analyses.
Immunohistochemistry (IHC)
-
Tissue Preparation: Harvested tumors are fixed in formalin and embedded in paraffin.
-
Staining: Tissue sections are stained with antibodies against specific markers, such as CD31 (an endothelial cell marker) and CA9 (a hypoxia marker).
-
Analysis: The stained sections are imaged, and microvessel density (MVD) is quantified by counting the number of CD31-positive vessels per unit area. The expression of other markers is also assessed.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: RNA is extracted from the stromal component of xenograft tumors or from cultured cells.
-
cDNA Synthesis: RNA is reverse-transcribed into cDNA.
-
PCR Amplification: qRT-PCR is performed using specific primers for genes of interest related to angiogenesis and EMT.
-
Analysis: The relative expression of target genes is calculated after normalization to a housekeeping gene.
Caption: A typical experimental workflow for preclinical evaluation.
Conclusion
Preclinical studies have robustly demonstrated that this compound possesses significant anti-angiogenic properties that are distinct from its microtubule-inhibiting cytotoxic effects. Its ability to induce vascular remodeling and normalization, coupled with the modulation of key signaling pathways like VEGF, Notch, and those involved in EMT, highlights a multifaceted mechanism of action. These findings provide a strong rationale for the clinical benefits observed with eribulin and support further investigation into its role in combination therapies, where its unique effects on the tumor microenvironment may be leveraged to enhance the efficacy of other anti-cancer agents.
References
- 1. This compound reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HALAVEN® (this compound) Injection Mechanism of Action (MOA) | HCP [halaven.com]
- 4. Effect of Eribulin on Angiogenesis and the Expression of Endothelial Adhesion Molecules | Anticancer Research [ar.iiarjournals.org]
- 5. This compound reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Eribulin Mesylate's Unique Binding Site on β-Tubulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eribulin mesylate, a synthetic analog of the marine natural product halichondrin B, is a potent microtubule-targeting agent with a unique mechanism of action that distinguishes it from other tubulin inhibitors. This technical guide provides an in-depth exploration of eribulin's distinct binding site on β-tubulin and its subsequent effects on microtubule dynamics. We will delve into the quantitative binding characteristics, the specific impact on microtubule plus-end growth, and the detailed experimental methodologies used to elucidate these properties. This document is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug development, offering both foundational knowledge and practical protocols to facilitate further investigation into this important class of anti-cancer agents.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, most notably mitotic spindle formation and chromosome segregation. Their critical role in cell division has made them a prime target for the development of anticancer therapies.[1] this compound (brand name Halaven®) is a nontaxane microtubule dynamics inhibitor that has demonstrated significant clinical efficacy in the treatment of metastatic breast cancer and liposarcoma.[1][2] Unlike other microtubule-targeting agents such as taxanes (which stabilize microtubules) and vinca alkaloids (which promote depolymerization), eribulin exhibits a novel mechanism of action by primarily inhibiting microtubule growth.[3][4] This unique activity stems from its specific interaction with a distinct binding site on β-tubulin, located at the plus ends of microtubules.[5][6] This guide will provide a detailed examination of this interaction and its functional consequences.
Eribulin's Unique Binding Site and Mechanism of Action
Eribulin's primary molecular target is the β-tubulin subunit of the αβ-tubulin heterodimer.[7] It binds to a site at or near the vinca domain, which is located at the interface between two tubulin heterodimers.[5][8] This interaction is non-competitive with vinblastine.[5] The binding of eribulin is complex and exhibits different affinities for soluble tubulin versus polymerized microtubules, with a marked preference for the microtubule plus ends.[5][6]
Binding to Soluble Tubulin and Microtubules
Studies using radiolabeled [3H]eribulin have revealed the intricacies of its binding. Eribulin binds to a single site on soluble tubulin heterodimers.[5][6] The binding to soluble tubulin is characterized by a complex curve, suggesting multiple affinity states.[5] A very high-affinity binding (Kd ≈ 0.4 μM) is observed for a subset of tubulin (approximately 25%), while the overall binding to the majority of soluble tubulin is of lower affinity (Kd ≈ 46 μM).[5][6]
In contrast, eribulin binds with significantly higher affinity to polymerized microtubules, with a dissociation constant (Kd) of approximately 3.5 μM.[5][6][9] The stoichiometry of this binding is approximately 14.7 molecules of eribulin per microtubule, which is consistent with binding to the tubulin subunits exposed at the microtubule ends.[5][6][9] This preferential, high-affinity binding to microtubule ends is the cornerstone of eribulin's unique mechanism.[5][6]
Suppression of Microtubule Dynamics
Eribulin's interaction with the microtubule plus ends leads to a highly specific disruption of microtubule dynamics. Its primary effect is the potent suppression of microtubule growth.[5][6][9] Unlike vinca alkaloids, eribulin has little to no effect on the rate of microtubule shortening.[9] This selective inhibition of the growth phase without affecting the shortening phase leads to an overall decrease in microtubule dynamicity, a state that ultimately triggers mitotic arrest and apoptosis in cancer cells.[3][9] At a concentration of 100 nM, which inhibits microtubule plus-end growth by approximately 50%, it is estimated that only one molecule of eribulin is bound per two microtubules, highlighting the potency of its end-poisoning mechanism.[5][6] Eribulin's effects are specific to the plus ends of microtubules; it does not suppress the dynamic instability at the minus ends.[5][6]
The following diagram illustrates the proposed mechanism of action for eribulin.
Quantitative Data on Eribulin-Tubulin Interaction
The following tables summarize the key quantitative data from binding and microtubule dynamics studies.
| Parameter | Value | Reference |
| Binding to Soluble Tubulin | ||
| High-Affinity Dissociation Constant (Kd) | 0.4 ± 0.2 μM | [5][6] |
| Low-Affinity Dissociation Constant (Kd) | 46 ± 28 μM | [5][6] |
| Stoichiometry (Eribulin:Tubulin Dimer) | ~1:1 | [9] |
| Binding to Polymerized Microtubules | ||
| Dissociation Constant (Kd) | 3.5 ± 0.6 μM | [5][6] |
| Maximum Stoichiometry (molecules/microtubule) | 14.7 ± 1.3 | [5][6] |
| Effect on Microtubule Dynamics (at 100 nM) | ||
| Inhibition of Plus-End Growth Rate | ~50% | [5][6] |
| Effect on Plus-End Shortening Rate | Little to no effect | [9] |
| Effect on Minus-End Dynamics | No significant effect | [5][6] |
Table 1: Quantitative analysis of Eribulin's interaction with tubulin and microtubules.
| Parameter | Unfractionated Microtubules | βIII-Tubulin Depleted Microtubules | Reference |
| Eribulin Binding Stoichiometry (molecules/microtubule) | 9 ± 2 | 20 ± 3 | [10] |
| Effect of 100 nM Eribulin on Microtubule Dynamics | |||
| Growth Rate Suppression | 32% | Increased suppression | [10] |
| Shortening Rate Suppression | No significant effect | 43% | [10] |
| Catastrophe Frequency Reduction | 17% | 49% | [10] |
| Rescue Frequency Reduction | No significant effect | 32% | [10] |
Table 2: Influence of βIII-tubulin isotype on Eribulin's activity.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of eribulin with tubulin.
Tubulin Purification from Bovine Brain
A fundamental prerequisite for in vitro microtubule assays is the availability of highly purified, polymerization-competent tubulin. The following protocol is a standard method for purifying tubulin from bovine brain.
Materials:
-
Fresh bovine brains
-
Homogenization buffer (e.g., 0.1 M PIPES, pH 6.9, 2 mM EGTA, 1 mM MgSO4, 1 mM DTT, protease inhibitors)
-
GTP solution (100 mM)
-
Glycerol
-
Phosphocellulose resin
-
Column chromatography equipment
-
High-speed and ultracentrifuges
Protocol:
-
Homogenize bovine brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C.
-
Collect the supernatant (crude tubulin extract).
-
Add GTP to a final concentration of 1 mM and glycerol to 3.4 M.
-
Incubate the mixture at 37°C for 30-45 minutes to induce microtubule polymerization.
-
Centrifuge at 100,000 x g for 45 minutes at 37°C to pellet the microtubules.
-
Discard the supernatant and resuspend the microtubule pellet in ice-cold depolymerization buffer (homogenization buffer without glycerol).
-
Incubate on ice for 30 minutes to depolymerize the microtubules.
-
Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet any aggregates.
-
Collect the supernatant containing purified tubulin.
-
For higher purity, pass the tubulin solution through a phosphocellulose column to remove microtubule-associated proteins (MAPs).
-
Elute the purified tubulin, snap-freeze in liquid nitrogen, and store at -80°C.
[3H]Eribulin Binding Assay using Centrifugal Gel Filtration
This assay is used to determine the binding affinity and stoichiometry of eribulin to soluble tubulin.
Materials:
-
[3H]Eribulin of known specific activity
-
Purified tubulin
-
Binding buffer (e.g., PEM buffer: 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2)
-
Microspin gel filtration columns (e.g., Sephadex G-50)
-
Scintillation counter and vials
Protocol:
-
Prepare a series of dilutions of [3H]eribulin in binding buffer.
-
Incubate a fixed concentration of purified tubulin (e.g., 2 µM) with varying concentrations of [3H]eribulin for 20-30 minutes at 30°C.
-
Equilibrate microspin gel filtration columns with binding buffer by centrifugation.
-
Apply the tubulin-eribulin mixture to the top of the equilibrated column.
-
Centrifuge the columns to separate the protein-bound [3H]eribulin (which elutes) from the free [3H]eribulin (which is retained in the column matrix).
-
Measure the radioactivity in the eluate using a scintillation counter to determine the concentration of bound [3H]eribulin.
-
Determine the protein concentration in the eluate (e.g., by Bradford assay).
-
Calculate the stoichiometry of binding (moles of eribulin per mole of tubulin).
-
Plot the amount of bound eribulin as a function of the free eribulin concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
In Vitro Microtubule Dynamic Instability Assay
This assay allows for the direct visualization and quantification of the effects of eribulin on the dynamic behavior of individual microtubules.
Materials:
-
Purified tubulin
-
GMPCPP (a slowly hydrolyzable GTP analog)
-
GTP
-
This compound
-
Microscope slides and coverslips
-
Anti-tubulin antibody
-
Casein solution (for blocking)
-
Video-enhanced differential interference contrast (VE-DIC) microscope equipped with a temperature-controlled stage.
Protocol:
-
Prepare GMPCPP-stabilized microtubule seeds: Polymerize a mixture of biotinylated and fluorescently labeled tubulin with GMPCPP. These stable seeds will serve as nucleation points for dynamic microtubule growth.
-
Construct a flow chamber: Assemble a flow chamber using a microscope slide and coverslip.
-
Functionalize the surface: Coat the inside of the flow chamber with an anti-biotin antibody (or anti-tubulin antibody) to immobilize the microtubule seeds. Block the surface with a casein solution to prevent non-specific binding.
-
Introduce microtubule seeds: Flow the GMPCPP-stabilized seeds into the chamber and allow them to bind to the antibody-coated surface.
-
Initiate dynamic instability: Introduce a solution containing purified tubulin, GTP, and the desired concentration of eribulin (or vehicle control) into the chamber, which is maintained at 37°C.
-
Image microtubule dynamics: Immediately begin acquiring time-lapse images of the growing and shortening microtubules using a VE-DIC microscope.
-
Analyze the data: Track the changes in length of individual microtubules over time to determine the four parameters of dynamic instability: growth rate, shortening rate, catastrophe frequency (the switch from growth to shortening), and rescue frequency (the switch from shortening to growth).
Conclusion
This compound's unique binding to the plus ends of microtubules and its specific inhibition of microtubule growth represent a distinct mechanism of action among microtubule-targeting agents. This targeted disruption of microtubule dynamics underlies its potent anti-tumor activity. The experimental protocols detailed in this guide provide a framework for the continued investigation of eribulin and other compounds that interact with the tubulin-microtubule system. A thorough understanding of these molecular interactions at a quantitative and mechanistic level is crucial for the rational design of next-generation anti-cancer therapeutics and for optimizing the clinical application of existing drugs like eribulin. The provided data and methodologies serve as a valuable resource for researchers dedicated to advancing the field of cancer chemotherapy.
References
- 1. Purification of tubulin with controlled post-translational modifications by polymerization–depolymerization cycles | Springer Nature Experiments [experiments.springernature.com]
- 2. In vitro reconstitution assays of microtubule amplification and lattice repair by the microtubule severing enzymes katanin and spastin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles [jove.com]
- 6. Preparation of Segmented Microtubules to Study Motions Driven by the Disassembling Microtubule Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. scispace.com [scispace.com]
- 9. bsw3.naist.jp [bsw3.naist.jp]
- 10. researchgate.net [researchgate.net]
Eribulin Mesylate: A Deep Dive into its Modulation of Cellular Pathways in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eribulin Mesylate, a synthetic analog of the marine natural product halichondrin B, is a potent anticancer agent with a unique mechanism of action that extends beyond its well-established role as a microtubule dynamics inhibitor.[1] This technical guide provides an in-depth exploration of the cellular pathways modulated by this compound in cancer cells. It is designed to be a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and providing visual representations of the complex signaling networks involved.
Core Mechanism of Action: Microtubule Dynamics Inhibition
Eribulin exerts its primary cytotoxic effect by inhibiting microtubule growth. Unlike other microtubule-targeting agents such as taxanes and vinca alkaloids, which affect both microtubule growth and shortening, Eribulin specifically binds to the plus ends of microtubules, suppressing polymerization without significantly affecting depolymerization.[2][3] This unique "end-poisoning" mechanism leads to the sequestration of tubulin into non-productive aggregates, preventing the formation of a functional mitotic spindle.[4][5] The disruption of mitotic spindle dynamics results in a prolonged and irreversible mitotic blockade, ultimately triggering apoptotic cell death.[6][7]
Signaling Pathway for Eribulin-Induced Mitotic Arrest and Apoptosis
References
- 1. researchgate.net [researchgate.net]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. ERK-driven autophagy enhances synergy of eribulin and cisplatin in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor effects of eribulin depend on modulation of the tumor microenvironment by vascular remodeling in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor effects of eribulin depend on modulation of the tumor microenvironment by vascular remodeling in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Eribulin Mesylate: A Comprehensive Technical Guide on its History and Development as a Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eribulin mesylate, a synthetic macrocyclic ketone analog of the marine natural product halichondrin B, represents a significant advancement in the treatment of certain cancers, notably metastatic breast cancer and liposarcoma. Its journey from a complex natural product isolated from a marine sponge to a globally approved therapeutic agent is a testament to the remarkable progress in chemical synthesis and drug development. This in-depth technical guide provides a comprehensive overview of the history, development, mechanism of action, preclinical and clinical evaluation of this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the core scientific data, experimental protocols, and the intricate signaling pathways influenced by this unique microtubule dynamics inhibitor.
Introduction: From Marine Sponge to Cancer Therapy
The story of this compound begins with the discovery of halichondrin B, a structurally complex polyether macrolide isolated in 1985 from the Japanese marine sponge Halichondria okadai.[1][2] Initial studies revealed its potent anticancer activity, but the limited availability from its natural source posed a significant challenge for further development.[1][3] A major breakthrough occurred in 1992 when the total synthesis of halichondrin B was achieved, paving the way for the creation of synthetic analogs.[3][4] Through extensive medicinal chemistry efforts by Eisai, a simplified and more stable analog, Eribulin (formerly E7389), was synthesized.[1][5][6] This synthetic analog retained the potent anticancer properties of the parent compound, leading to its selection for clinical development.[5] this compound was first approved by the U.S. Food and Drug Administration (FDA) in November 2010 for the treatment of metastatic breast cancer.[1][7]
Mechanism of Action: A Unique Approach to Microtubule Inhibition
Eribulin exerts its anticancer effects through a distinct mechanism of action that differentiates it from other microtubule-targeting agents like taxanes and vinca alkaloids.[5][8] It functions as a microtubule dynamics inhibitor with a primary action of "end-poisoning".[9][10]
Eribulin binds with high affinity to the plus-ends of microtubules, suppressing their growth phase without significantly affecting the shortening phase.[8][11] This leads to the sequestration of tubulin into non-productive aggregates, ultimately disrupting the formation of the mitotic spindle.[11][12] The consequence of this interference is irreversible mitotic blockade, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[12][13][14]
Beyond its direct antimitotic effects, preclinical studies have revealed that Eribulin also modulates the tumor microenvironment.[11] It can induce vascular remodeling, leading to increased tumor perfusion and reduced hypoxia.[5][15] Furthermore, Eribulin has been shown to reverse the epithelial-to-mesenchymal transition (EMT), a process associated with increased cancer cell motility and metastasis.[5][14]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Preclinical Development
Eribulin demonstrated a broad spectrum of antitumor activity in a variety of human cancer cell lines and in vivo xenograft models.[5][16]
In Vitro Studies
Eribulin exhibited potent antiproliferative effects across a wide range of human cancer cell lines, including those resistant to other chemotherapeutic agents like paclitaxel.[5][12]
Table 1: In Vitro Antiproliferative Activity of Eribulin
| Cell Line | Cancer Type | Average IC50 (nM) | Reference |
| Various | Breast, Colon, Melanoma, Ovarian, Lung | 1.8 | [5] |
In Vivo Studies
In vivo studies using human tumor xenograft models in immunocompromised mice confirmed the significant antitumor activity of Eribulin.[9][16] These studies demonstrated tumor regression and in some cases, long-term tumor-free survivors.[9][16]
Table 2: In Vivo Antitumor Activity of Eribulin in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Outcome | Reference |
| HT-1080 | Fibrosarcoma | 1.3-1.7 mg/kg (Q4D x 3) | Long-lasting tumor regression, 90-100% tumor-free mice | [9] |
| PANC-1 | Pancreatic Cancer | 0.4-4 mg/kg (Q4D x 3) | Long-lasting remissions | [9] |
| MDA-MB-435 | Breast Cancer | 0.375-1.5 mg/kg (Q4D x 3) | Complete tumor regression in 14 of 15 animals | [9] |
Experimental Workflow: Preclinical Evaluation
References
- 1. Eribulin drug review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eribulin in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer drug discovery: unravelling the mysteries of halichondrin [pharmaceutical-technology.com]
- 4. Halichondrin B - Wikipedia [en.wikipedia.org]
- 5. This compound: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Story of this compound: Development of the Longest Drug Synthesis | Semantic Scholar [semanticscholar.org]
- 7. oncodaily.com [oncodaily.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Eribulin—A review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. halaven.com [halaven.com]
- 12. This compound as a microtubule inhibitor for treatment of patients with metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Broad spectrum preclinical antitumor activity of eribulin (Halaven(R)): optimal effectiveness under intermittent dosing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Cell Viability Assay with Eribulin Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eribulin Mesylate, a synthetic analog of halichondrin B, is a potent inhibitor of microtubule dynamics.[1] It exerts its anticancer effects by binding to the plus ends of microtubules, which suppresses microtubule growth and leads to the sequestration of tubulin into nonfunctional aggregates.[2][3] This disruption of microtubule function results in a G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][4] Eribulin has demonstrated significant clinical activity, particularly in metastatic breast cancer.[5][6]
These application notes provide a detailed protocol for determining the in vitro cell viability and cytotoxic effects of this compound on cancer cell lines using a common luminescence-based ATP assay, the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells, to assess cell viability.[7][8]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various breast cancer cell lines as reported in the literature. These values can serve as a reference for designing dose-response experiments.
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | >200 (at 24h) | [9] |
| HCC38 | Triple-Negative Breast Cancer | >200 (at 24h) | [9] |
| SKBR3 | HER2-Positive Breast Cancer | >200 (at 24h) | [9] |
| Various TNBC Lines | Triple-Negative Breast Cancer | Generally ≤10 | [10] |
| Various non-TNBC Lines | Non-Triple-Negative Breast Cancer | Generally ≤10 | [10] |
| Panel of 8 Breast Cancer Lines | ER-Positive and ER-Negative | 0.38-2.64 | [11] |
Note: IC50 values can vary depending on the assay conditions, including incubation time and the specific cell line used.
Experimental Protocols
Protocol: Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the steps for a 96-well plate format. Adjust volumes accordingly for other plate formats.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well plates suitable for luminescence readings
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in a final volume of 100 µL per well in an opaque-walled 96-well plate.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment. It is advisable to perform a wide range of concentrations initially (e.g., 0.01 nM to 1000 nM) to determine the IC50.
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest Eribulin concentration.
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the CellTiter-Glo® Reagent and the 96-well plate to room temperature for approximately 30 minutes before use.[8]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[8]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the cell viability (%) against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a suitable software with a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).
-
Mandatory Visualization
References
- 1. This compound as a microtubule inhibitor for treatment of patients with metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Eribulin in breast cancer: Current insights and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] this compound: Mechanism of Action of a Unique Microtubule-Targeting Agent | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 8. ch.promega.com [ch.promega.com]
- 9. This compound Improves Cisplatin-Induced Cytotoxicity of Triple-Negative Breast Cancer by Extracellular Signal-Regulated Kinase 1/2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antitumor and anticancer stem cell activities of this compound and antiestrogens in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Microtubule Dynamics Following Eribulin Mesylate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eribulin mesylate (Halaven®) is a synthetic analog of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai.[1] It is a microtubule-targeting agent with a distinct mechanism of action that differentiates it from other tubulin inhibitors like taxanes and vinca alkaloids. Eribulin primarily functions by inhibiting the growth phase of microtubules without significantly affecting the shortening phase.[2] This suppression of microtubule dynamics leads to mitotic arrest and, ultimately, apoptosis in cancer cells.[2][3]
These application notes provide detailed protocols for assessing the impact of this compound on microtubule dynamics, a critical step in understanding its therapeutic mechanism and in the development of novel anti-cancer strategies. The provided methodologies cover both cellular and in vitro assays to allow for a comprehensive analysis of Eribulin's effects.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key parameters of microtubule dynamics as reported in the literature.
Table 1: Effect of this compound on Microtubule Growth Rate
| Concentration | Cell Type/System | Growth Rate Inhibition | Reference |
| 1 nM | MCF7 cells (in vivo) | Suppressed microtubule growth | [4] |
| 100 nM | Purified bovine tubulin (in vitro) | ~50% inhibition | [5] |
Table 2: Effect of this compound on Microtubule Shortening Rate
| Concentration | Cell Type/System | Effect on Shortening Rate | Reference |
| Not specified | Purified bovine tubulin (in vitro) | Little to no effect | [4] |
| Not specified | MCF7 cells (in vivo) | Little effect on disassembly | [4] |
Table 3: Effect of this compound on Microtubule Catastrophe Frequency
| Concentration | Cell Type/System | Effect on Catastrophe Frequency | Reference |
| Not specified | Purified tubulin | Variable effects reported | [6][7] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of α-Tubulin in Cultured Cells
This protocol details the immunofluorescent labeling of the microtubule cytoskeleton to visualize morphological changes induced by this compound.
Materials:
-
Mammalian cells cultured on glass coverslips
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a petri dish and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the appropriate duration.
-
Fixation:
-
For Paraformaldehyde Fixation: Gently aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[8]
-
For Methanol Fixation: Gently aspirate the culture medium and wash the cells once with PBS. Fix the cells with ice-cold methanol for 10 minutes at -20°C.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in 10% normal goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-α-tubulin primary antibody in the blocking buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C.[8]
-
Washing: Wash the cells three times with PBS for 10 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 10 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.[8]
-
Mounting: Wash the coverslips once with PBS and mount them onto glass slides using a mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Protocol 2: Live-Cell Imaging of Microtubule Plus-End Dynamics with GFP-EB1
This protocol allows for the direct visualization and quantification of microtubule growth dynamics in living cells treated with this compound by tracking the plus-end binding protein EB1.
Materials:
-
Mammalian cells (e.g., U2OS or HeLa)
-
Plasmid encoding GFP-EB1 (or another fluorescently tagged EB1)
-
Transfection reagent
-
Live-cell imaging medium (e.g., phenol red-free DMEM supplemented with FBS and HEPES)
-
Glass-bottom imaging dishes
-
This compound
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in glass-bottom imaging dishes.
-
Transfection: Transfect the cells with the GFP-EB1 plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for protein expression.
-
Eribulin Treatment: Replace the culture medium with pre-warmed live-cell imaging medium containing the desired concentration of this compound. A vehicle control (e.g., DMSO) should be run in parallel.
-
Microscope Setup: Place the imaging dish on the microscope stage within the environmental chamber and allow the temperature and CO2 levels to equilibrate.
-
Live-Cell Imaging:
-
Identify cells expressing a low to moderate level of GFP-EB1. Overexpression can lead to artifacts.
-
Acquire time-lapse image series of GFP-EB1 comets using a sensitive camera (e.g., EMCCD or sCMOS).
-
Use the lowest possible laser power and exposure time to minimize phototoxicity.
-
Acquire images every 1-2 seconds for a duration of 1-2 minutes.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji with the TrackMate plugin or commercial software) to track the movement of individual GFP-EB1 comets.
-
From the tracks, calculate the following parameters:
-
Microtubule Growth Rate: The speed of the GFP-EB1 comets.
-
Growth Excursion Length: The distance a microtubule grows before a catastrophe or pause event.
-
Catastrophe Frequency: The frequency of transitions from a growing to a shrinking state.
-
-
Protocol 3: In Vitro Microtubule Polymerization Assay (Turbidity)
This protocol measures the effect of this compound on the bulk polymerization of purified tubulin in vitro by monitoring changes in turbidity.
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 350 nm
-
96-well plates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On ice, prepare a tubulin solution at the desired concentration (e.g., 1-2 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP.
-
Prepare serial dilutions of this compound in General Tubulin Buffer.
-
-
Assay Setup:
-
Add the this compound dilutions and a vehicle control to the wells of a pre-chilled 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well. Mix gently by pipetting.
-
-
Turbidity Measurement:
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 350 nm every 30-60 seconds for 60-90 minutes.[9]
-
-
Data Analysis:
-
Plot the absorbance (turbidity) as a function of time for each concentration of this compound.
-
From the polymerization curves, determine the following parameters:
-
Lag Phase: The time before a significant increase in turbidity.
-
Maximum Polymerization Rate (Vmax): The steepest slope of the polymerization curve.
-
Plateau Level: The maximum absorbance reached, indicating the total amount of polymerized tubulin.
-
-
Compare the parameters for Eribulin-treated samples to the vehicle control to quantify the inhibitory effect.
-
Visualizations
Caption: Experimental workflow for assessing microtubule dynamics.
Caption: Eribulin's mechanism of action on microtubules.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eribulin Binds at Microtubule Ends to a Single Site on Tubulin to Suppress Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative measurement of the catastrophe rate of dynamic microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Microtubule Growth and Catastrophe: Unifying Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. v19.proteinatlas.org [v19.proteinatlas.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Note and Protocol: Immunohistochemical Analysis of EMT Marker Expression in Eribulin Mesylate-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epithelial-to-mesenchymal transition (EMT) is a critical cellular process implicated in cancer progression, metastasis, and the development of therapeutic resistance.[1][2] Eribulin mesylate (Halaven®), a non-taxane microtubule dynamics inhibitor, has demonstrated clinical benefits beyond its primary antimitotic activity, including the potential to reverse EMT.[3][4][5] Preclinical and clinical studies suggest that eribulin can induce a mesenchymal-to-epithelial transition (MET), characterized by the upregulation of epithelial markers and downregulation of mesenchymal markers.[3][6][7] This application note provides a detailed protocol for the immunohistochemical (IHC) detection of key EMT markers—E-cadherin, Vimentin, and ZEB1—in tumor tissues treated with this compound.
Mechanism of Action: Eribulin and the Reversal of EMT
Eribulin's impact on EMT is linked to its unique mechanism of action on microtubule dynamics.[5][8] Beyond inducing mitotic catastrophe in cancer cells, eribulin has been shown to affect the tumor microenvironment and the phenotypic plasticity of tumor cells.[4][9] One of the key pathways implicated in eribulin's reversal of EMT is the transforming growth factor-beta (TGF-β) signaling pathway.[3][6] Eribulin treatment has been shown to inhibit the phosphorylation of Smad2 and Smad3, crucial mediators of TGF-β-induced EMT.[3][6][8] This inhibition leads to a decrease in the expression of mesenchymal markers and a concurrent increase in epithelial markers, effectively shifting the cancer cells towards an epithelial phenotype.[3][10]
digraph "Eribulin_EMT_Signaling" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Eribulin's Effect on the TGF-β/Smad EMT Pathway", rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5];
edge [arrowhead=normal, penwidth=1.5];
// Nodes
TGFb [label="TGF-β", fillcolor="#FBBC05", fontcolor="#202124"];
TGFbR [label="TGF-β Receptor", fillcolor="#FBBC05", fontcolor="#202124"];
Eribulin [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Smad23 [label="Smad2/3", fillcolor="#4285F4", fontcolor="#FFFFFF"];
pSmad23 [label="pSmad2/3", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Smad4 [label="Smad4", fillcolor="#4285F4", fontcolor="#FFFFFF"];
SmadComplex [label="Smad Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Nucleus [label="Nucleus", shape=oval, style=dashed, color="#5F6368"];
ZEB1 [label="ZEB1/Snail/Slug\nTranscription", fillcolor="#34A853", fontcolor="#FFFFFF"];
Ecadherin [label="E-cadherin\n(Epithelial Marker)", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
Vimentin [label="Vimentin/N-cadherin\n(Mesenchymal Markers)", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
TGFb -> TGFbR [color="#5F6368"];
TGFbR -> Smad23 [label="Phosphorylation", fontcolor="#5F6368", color="#5F6368"];
Eribulin -> Smad23 [label="Inhibits\nPhosphorylation", fontcolor="#EA4335", color="#EA4335", arrowhead=tee];
Smad23 -> pSmad23 [style=invis];
pSmad23 -> SmadComplex [color="#5F6368"];
Smad4 -> SmadComplex [color="#5F6368"];
SmadComplex -> Nucleus [label="Translocation", fontcolor="#5F6368", color="#5F6368"];
Nucleus -> ZEB1 [style=invis];
ZEB1 -> Ecadherin [label="Represses", fontcolor="#EA4335", color="#EA4335", arrowhead=tee];
ZEB1 -> Vimentin [label="Activates", fontcolor="#34A853", color="#34A853"];
}
A generalized workflow for IHC staining.
Data Interpretation
-
E-cadherin: Positive staining is typically observed at the cell membrane of epithelial cells. An increase in the intensity and percentage of positively stained cells post-eribulin treatment indicates a shift towards an epithelial phenotype.[7][11]
-
Vimentin: Positive staining is characteristic of mesenchymal cells and is found in the cytoplasm. A decrease in vimentin expression in tumor cells after eribulin treatment suggests a reversal of EMT.[7][11]
-
ZEB1: As a key transcriptional repressor of E-cadherin, ZEB1 is localized to the nucleus.[12][13] A reduction in the number of ZEB1-positive tumor cell nuclei following eribulin therapy is consistent with MET.[6][10]
Conclusion
Immunohistochemistry is a powerful tool to visualize and quantify the effects of this compound on the EMT status of tumors. The provided protocol offers a standardized method for assessing key EMT markers, which can aid in understanding the multifaceted anti-tumor activity of eribulin and its potential to overcome resistance mechanisms. This information is valuable for both preclinical research and the clinical development of eribulin and other EMT-targeting therapies.
References
- 1. qut.edu.au [qut.edu.au]
- 2. Effect of eribulin on epithelial-mesenchymal transition plasticity in metastatic breast cancer: An exploratory, prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eribulin mesilate suppresses experimental metastasis of breast cancer cells by reversing phenotype from epithelial-mesenchymal transition (EMT) to mesenchymal-epithelial transition (MET) states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HALAVEN® (this compound) Injection Mechanism of Action (MOA) | HCP [halaven.com]
- 5. Eribulin - Wikipedia [en.wikipedia.org]
- 6. Eribulin mesilate suppresses experimental metastasis of breast cancer cells by reversing phenotype from epithelial–mesenchymal transition (EMT) to mesenchymal–epithelial transition (MET) states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Multifarious targets beyond microtubules—role of eribulin in cancer therapy [imrpress.com]
- 9. onclive.com [onclive.com]
- 10. This compound: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Predicting the Efficacy of Eribulin in Metastatic Breast Cancer by Assessing E-Cadherin and Vimentin Expression [jstage.jst.go.jp]
- 12. Immunohistochemical analysis of the expression of E-cadherin and ZEB1 in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ZEB1 Polyclonal Antibody (IHC-00419) [thermofisher.com]
Application Notes and Protocols for Evaluating Tumor Hypoxia in Response to Eribulin Mesylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the impact of Eribulin Mesylate on tumor hypoxia. This compound, a microtubule dynamics inhibitor, has been shown to induce vascular remodeling, leading to improved tumor perfusion and a reduction in hypoxic regions.[1][2][3] This phenomenon holds significant implications for therapeutic efficacy, as tumor hypoxia is a known driver of drug resistance and metastasis.[4][5]
Introduction to this compound's Effect on Tumor Hypoxia
This compound exerts its influence on the tumor microenvironment through a novel anti-vascular activity that results in the remodeling of tumor vasculature.[1][2] Unlike some anti-angiogenic agents that can exacerbate hypoxia, eribulin treatment has been associated with an increase in microvessel density and a more functional tumor vasculature.[6][7] This vascular remodeling enhances tumor perfusion, thereby alleviating hypoxia.[1][2][3] This reduction in hypoxia can, in turn, reverse the epithelial-to-mesenchymal transition (EMT), a process linked to increased cancer cell motility and invasion.[5]
The evaluation of these changes is critical for understanding the complete mechanism of action of this compound and for developing rational combination therapies. The following sections provide detailed protocols for key experimental methods to assess tumor hypoxia and vascular changes in response to eribulin treatment.
Data Presentation: Summary of Quantitative Data
The following table summarizes the quantitative effects of this compound on various parameters related to tumor hypoxia and vascular remodeling as reported in preclinical studies.
| Parameter | Method of Measurement | Cancer Model | This compound Dose | Key Findings | Reference |
| Tumor Perfusion | Hoechst 33342 Staining | MX-1 and MDA-MB-231 human breast cancer xenografts | 0.3, 1, or 3 mg/kg (single i.v. administration) | Increased Hoechst 33342 staining, indicating improved tumor perfusion.[1] | [1] |
| Microvessel Density (MVD) | CD31 Immunohistochemistry | 10 human cancer xenograft models | 1.5 mg/kg (single i.v. injection) | Significantly increased MVD in 6 out of 10 models, with a correlation between enhanced MVD and antitumor effects (R² = 0.54).[6] | [6] |
| Tumor Hypoxia | Pimonidazole Immunohistochemistry | Human cancer cell xenograft | 0.3 or 1.0 mg/kg (single i.p. administration) | Significantly lower percent pimonidazole-positive hypoxic area in treated tumors.[8][9] | [8][9] |
| Tumor Hypoxia | 18F-FMISO PET/CT | Human cancer cell xenograft | 0.3 or 1.0 mg/kg (single i.p. administration) | Significantly lower 18F-FMISO accumulation in treated tumors (38% and 26% of control, respectively).[10] | [10] |
| Hypoxia-Associated Protein | CA9 Immunohistochemistry | MDA-MB-231 human breast cancer xenograft | 1.0 mg/kg | Decreased expression of CA9 protein.[1] | [1] |
| Angiogenesis-Related Genes | qRT-PCR | MX-1 and MDA-MB-231 human breast cancer xenografts | 1.5 mg/kg | Decreased expression of genes in VEGF, Notch, and Wnt signaling pathways.[6] | [6] |
| EMT-Related Genes | qRT-PCR | MX-1 and MDA-MB-231 human breast cancer xenografts | 1.5 mg/kg | Decreased expression of mesenchymal marker genes like TGFB1, ZEB1, and TWIST.[6] | [6] |
| Tumor Vascular Permeability | DCE-MRI | MX-1 triple-negative human breast cancer mouse xenograft | 3 mg/kg (single i.v. dose) | Reduction in tumor Ktrans as early as 6 hours post-treatment.[11] | [11] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the summary table.
Immunohistochemistry (IHC) for Hypoxia and Vascular Markers
Immunohistochemistry is a powerful technique to visualize and quantify changes in protein expression and localization within the tumor tissue.
Pimonidazole is a 2-nitroimidazole compound that forms adducts in hypoxic cells (pO₂ < 10 mmHg).[12] These adducts can be detected using specific antibodies, providing a quantitative measure of tumor hypoxia.
Protocol:
-
Pimonidazole Administration:
-
Tissue Processing:
-
Excise tumors and fix in 10% neutral buffered formalin overnight.
-
Process the fixed tissue and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on charged slides.
-
-
Immunostaining:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating sections in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.[14]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific antibody binding with a suitable blocking serum (e.g., 5% goat serum) for 1 hour.
-
Incubate sections with a primary antibody against pimonidazole (e.g., rabbit polyclonal, 1:400 dilution) overnight at 4°C.[12]
-
Wash slides with PBS-T (PBS with 0.05% Tween-20).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit.
-
Counterstain with hematoxylin, dehydrate, and mount.
-
-
Quantification:
-
Capture images of the stained slides using a bright-field microscope.
-
Quantify the pimonidazole-positive area as a percentage of the total tumor area using image analysis software.
-
CD31 (PECAM-1) is a marker for endothelial cells and is commonly used to quantify MVD, an indicator of angiogenesis.[15]
Protocol:
-
Tissue Processing:
-
Follow the same tissue processing steps as for pimonidazole IHC.
-
-
Immunostaining:
-
Follow the deparaffinization, rehydration, and antigen retrieval steps as described above.
-
After blocking, incubate sections with a primary antibody against CD31 (e.g., rat anti-mouse CD31, 1:1000 dilution) overnight at 4°C.[15]
-
Proceed with secondary antibody incubation, DAB development, and counterstaining as detailed in the pimonidazole protocol.
-
-
Quantification:
-
Identify "hot spots" of high vascular density at low magnification.
-
Count individual microvessels in several high-power fields (HPFs) within these hot spots.
-
Express MVD as the average number of vessels per HPF or per mm².[16]
-
Carbonic anhydrase IX (CA9) and Hypoxia-Inducible Factor-1α (HIF-1α) are endogenous markers of hypoxia.[17]
Protocol:
-
Tissue Processing and Staining:
-
Quantification:
-
Assess the percentage of positively stained tumor cells and the intensity of staining (e.g., on a scale of 0-3).
-
A scoring system (e.g., H-score) can be used by multiplying the percentage of positive cells by the intensity score.
-
Hoechst 33342 Staining for Tumor Perfusion
Hoechst 33342 is a fluorescent dye that stains the nuclei of cells in well-perfused regions of the tumor.[19]
Protocol:
-
Dye Administration:
-
Tissue Processing and Imaging:
-
Snap-freeze the tumor in liquid nitrogen or embed in OCT compound.
-
Cut 10-20 µm thick frozen sections.
-
Mount the sections with a fluorescence-compatible mounting medium.
-
Image the sections using a fluorescence microscope with a UV filter (excitation ~350 nm, emission ~460 nm).
-
-
Quantification:
-
Measure the fluorescent area as a percentage of the total tumor area to quantify perfusion.
-
Advanced Imaging Techniques
DCE-MRI is a non-invasive imaging technique that provides quantitative information about tumor vascularity and permeability.[9]
Protocol:
-
Animal Preparation:
-
Anesthetize the tumor-bearing animal and place it in an MRI-compatible holder.
-
Insert a catheter into the tail vein for contrast agent administration.
-
-
Image Acquisition:
-
Acquire pre-contrast T1-weighted images.
-
Administer a bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA, 0.1 mmol/kg) via the tail vein catheter.[21]
-
Acquire a series of rapid T1-weighted images for at least 5-10 minutes to capture the dynamic changes in signal intensity as the contrast agent perfuses the tumor.[22]
-
-
Data Analysis:
18F-FMISO is a PET radiotracer that is trapped in hypoxic cells, allowing for non-invasive imaging of tumor hypoxia.[19]
Protocol:
-
Radiotracer Administration:
-
Inject tumor-bearing mice intravenously with 18F-FMISO (e.g., 3.7 MBq/kg).[24]
-
-
Image Acquisition:
-
After an uptake period of 2-4 hours, anesthetize the mice.
-
Perform a whole-body PET/CT scan. The CT scan provides anatomical reference.
-
-
Data Analysis:
-
Reconstruct the PET images and co-register them with the CT images.
-
Draw regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle).
-
Calculate the standardized uptake value (SUV) and the tumor-to-muscle (T/M) ratio to quantify 18F-FMISO uptake.[25]
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways Modulated by this compound
Eribulin's impact on the tumor microenvironment involves the modulation of key signaling pathways that regulate angiogenesis and EMT.
Caption: this compound inhibits key signaling pathways to reduce hypoxia.
Experimental Workflow for Assessing Tumor Hypoxia
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on tumor hypoxia in a preclinical setting.
Caption: Workflow for evaluating eribulin's effect on tumor hypoxia.
References
- 1. This compound reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Eribulin on Angiogenesis and the Expression of Endothelial Adhesion Molecules | Anticancer Research [ar.iiarjournals.org]
- 5. Eribulin mesilate suppresses experimental metastasis of breast cancer cells by reversing phenotype from epithelial–mesenchymal transition (EMT) to mesenchymal–epithelial transition (MET) states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Antitumor effects of eribulin depend on modulation of the tumor microenvironment by vascular remodeling in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elimination of tumor hypoxia by eribulin demonstrated by 18F-FMISO hypoxia imaging in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing changes in tumour vascular function using dynamic contrast-enhanced magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elimination of tumor hypoxia by eribulin demonstrated by 18F-FMISO hypoxia imaging in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (ISMRM 2013) DCE-MRI Evaluation of this compound in MX-1 Triple Negative Human Breast Cancer Mouse Xenograft Model [archive.ismrm.org]
- 12. researchgate.net [researchgate.net]
- 13. Immunohistochemistry [bio-protocol.org]
- 14. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 15. sysy-histosure.com [sysy-histosure.com]
- 16. Microvascular density assessed by CD31 predicts clinical benefit upon bevacizumab treatment in metastatic colorectal cancer: results of the PassionATE study, a translational prospective Phase II study of capecitabine and irinotecan plus bevacizumab followed by capecitabine and oxaliplatin plus bevacizumab or the reverse sequence in patients in mCRC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overexpression of carbonic anhydrase and HIF-1α in Wilms tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Effect of vascular marker Hoechst 33342 on tumour perfusion and cardiovascular function in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Deep learning quantification of vascular pharmacokinetic parameters in mouse brain tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. paul-tofts-phd.org.uk [paul-tofts-phd.org.uk]
- 23. Dynamic contrast-enhanced magnetic resonance imaging: fundamentals and application to the evaluation of the peripheral perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hypoxia Imaging with [F-18] FMISO-PET in Head and Neck Cancer: Potential for Guiding Intensity Modulated Radiation Therapy in Overcoming Hypoxia-Induced Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Imaging to Monitor Eribulin Mesylate Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eribulin mesylate (Halaven®) is a synthetic analog of the marine natural product halichondrin B.[1] It is a microtubule dynamics inhibitor with a unique mechanism of action that extends beyond its core antimitotic activity.[1][2] While its primary function is to inhibit microtubule growth, leading to G2/M cell-cycle arrest and apoptosis in cancer cells, eribulin also exhibits significant non-mitotic effects within the tumor microenvironment (TME).[2][3]
Preclinical and clinical studies have revealed that eribulin can induce complex changes in the TME, most notably through the remodeling of tumor vasculature.[3][4] This vascular remodeling leads to increased tumor perfusion and a reduction in tumor hypoxia, a key factor associated with tumor progression, metastasis, and drug resistance.[1] These unique properties suggest that monitoring the physiological changes within the tumor is as crucial as assessing tumor size reduction for a complete understanding of eribulin's efficacy.
This document provides detailed application notes and protocols for various in vivo imaging techniques that can be employed to monitor and quantify the multifaceted effects of this compound, offering valuable insights for preclinical and clinical research.
Eribulin's Mechanism of Action: A Rationale for Functional Imaging
Eribulin's antitumor activity is twofold: direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment. A key non-cytotoxic mechanism is its effect on tumor vasculature.[5] Unlike conventional anti-angiogenic agents that can prune vessels, eribulin appears to remodel the abnormal and tortuous tumor vasculature, leading to a more functional state.[1][4] This remodeling is associated with increased perfusion in the tumor core, which in turn alleviates hypoxia.[1]
This "vascular normalization" has profound implications:
-
Reduced Hypoxia: Alleviating the hypoxic environment can decrease the aggressiveness of tumors and reduce resistance to subsequent therapies.[1][6]
-
Improved Drug Delivery: Enhanced perfusion may improve the delivery of co-administered therapeutic agents.[1]
-
Immune Modulation: Changes in the TME, including increased oxygenation, can facilitate the infiltration of immune cells, potentially enhancing anti-tumor immune responses.[7]
Imaging techniques that can non-invasively measure these physiological changes—such as tumor hypoxia, perfusion, and oxygenation—are therefore invaluable tools for evaluating the true efficacy of eribulin.
References
- 1. This compound: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eribulin—A review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the Mechanisms of Action of Eribulin in Patients with Advanced Liposarcoma Through the Evaluation of Radiological, Functional, and Tissue Responses: A Prospective Monocentric Study (Malibu Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elimination of tumor hypoxia by eribulin demonstrated by 18F-FMISO hypoxia imaging in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Antitumor effects of eribulin depend on modulation of the tumor microenvironment by vascular remodeling in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Establishing Eribulin Mesylate-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eribulin mesylate is a potent microtubule-targeting agent used in the treatment of certain advanced or metastatic cancers, including breast cancer.[1][2] As with many chemotherapeutic agents, acquired resistance can limit its clinical efficacy.[3][4] The development of eribulin-resistant cancer cell lines in vitro is a critical tool for researchers to investigate the molecular mechanisms of resistance, identify potential biomarkers, and evaluate novel therapeutic strategies to overcome this challenge.[5][6] These models allow for a deeper understanding of the complex signaling pathways and cellular adaptations that contribute to decreased drug sensitivity.[7][8]
This document provides a detailed protocol for establishing this compound-resistant cancer cell lines using a stepwise dose-escalation method.[3][9] It also outlines key experiments for the characterization of the resistant phenotype and discusses known molecular mechanisms of eribulin resistance.
Mechanisms of Eribulin Resistance
Eribulin primarily functions by inhibiting microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[2][7][10] Resistance to eribulin can emerge through various molecular mechanisms, including:
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein/MDR1) and ABCC11, can actively pump eribulin out of the cancer cells, reducing its intracellular concentration and cytotoxic effect.[3][9][11]
-
Alterations in Microtubule-Associated Proteins: Changes in the expression of tubulin isoforms, such as TUBB3, or microtubule-destabilizing proteins like stathmin-1 (STMN1) can reduce the drug's ability to bind to its target.[7]
-
Activation of Pro-Survival Signaling Pathways: Constitutive activation of pathways like PI3K/Akt and NF-κB can promote cell survival and override the apoptotic signals induced by eribulin.[7][8][12]
-
Epithelial-to-Mesenchymal Transition (EMT) Reversal: Eribulin has been shown to reverse EMT, a process associated with metastasis and drug resistance.[1][13] Resistance may involve the suppression of this effect.[3]
Experimental Workflow
The overall process for establishing and characterizing eribulin-resistant cancer cell lines involves a multi-stage approach, from initial cell culture to in-depth molecular analysis.
Caption: Experimental workflow for establishing eribulin-resistant cell lines.
Data Presentation: IC50 Values of Eribulin-Resistant Cell Lines
The following table summarizes published data on the half-maximal inhibitory concentration (IC50) of eribulin in parental and established resistant breast cancer cell lines. The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.
| Cell Line | Parental IC50 (nM) | Resistant Cell Line | Resistant IC50 (nM) | Resistance Index (RI) | Reference |
| MDA-MB-231 | 1.3 | MDA-MB-231/E | 30.6 | 23.5 | [4] |
| MCF-7 | 0.1 | MCF-7/E | 0.3 | 3.0 | [4] |
| MCF7 | 0.83 | MCF7/E | 556.7 | 672.1 | [9] |
| BT474 | 0.44 | BT474/E | 294.1 | 668.4 | [9] |
| ZR75-1 | 0.28 | ZR75-1/E | 22.2 | 79.3 | [9] |
| SKBR3 | 0.32 | SKBR3/E | 4.7 | 14.7 | [9] |
| Hs578T | 1.3 | Hs578T/E | 10.3 | 7.9 | [9] |
| MDA-MB-157 | 0.23 | MDA-MB-157/E | 22.6 | 98.3 | [9] |
Experimental Protocols
Protocol 1: Determination of Eribulin IC50
This protocol is essential for establishing the baseline sensitivity of the parental cell line and for confirming the degree of resistance in the newly established line.[5]
Materials:
-
Parental cancer cell line (e.g., MDA-MB-231)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution
-
96-well plates
-
Cell viability reagent (e.g., MTT, CCK-8)
-
Microplate reader
-
0.25% Trypsin-EDTA
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[6][14] Incubate overnight to allow for cell attachment.[5]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the eribulin-containing medium to each well. Include untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[6]
-
Viability Assay: Add the cell viability reagent (e.g., 10 µL of CCK-8) to each well and incubate for 1-4 hours according to the manufacturer's instructions.[5]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
IC50 Calculation: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Generation of Eribulin-Resistant Cell Lines
This protocol uses a continuous exposure, dose-escalation method to select for a resistant cell population.[3][9][14]
Materials:
-
Parental cancer cell line
-
Complete culture medium
-
This compound
-
Culture flasks (T25 or T75)
-
Cryopreservation medium
Procedure:
-
Initial Exposure: Begin by culturing the parental cells in their complete medium containing eribulin at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined in Protocol 1.[14]
-
Monitoring and Passaging: Monitor the cells for signs of recovery (i.e., restored morphology and proliferation rate). When the cells reach 80-90% confluency, passage them as usual, maintaining the same eribulin concentration.[15] Maintain the cells at each concentration for 2-3 passages.[14]
-
Dose Escalation: Once the cells have adapted to the current drug concentration, gradually increase the eribulin concentration by 1.5 to 2-fold.[6]
-
Handling Cell Death: If significant cell death (>50%) is observed after a dose increase, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.[14]
-
Long-Term Culture: Continue this process of stepwise dose escalation for an extended period (e.g., 6-12 months).[3] The goal is to establish a cell line that can proliferate in a concentration of eribulin that is at least 10-fold higher than the parental IC50.[6]
-
Cryopreservation: At each successful dose escalation step, cryopreserve a vial of cells as a backup.[15]
-
Final Characterization: Once the desired level of resistance is achieved, confirm the new IC50 using Protocol 1. The resistant cell line is considered established if the IC50 is significantly higher (e.g., >3-fold) than the parental line.[16]
-
Stability Check: To ensure the resistance phenotype is stable, culture the resistant cells in drug-free medium for several passages and then re-determine the IC50.
Signaling Pathways in Eribulin Resistance
Several signaling pathways are implicated in the development of resistance to eribulin. The diagram below illustrates the interplay between drug efflux, microtubule stability, and pro-survival signaling.
Caption: Key signaling pathways involved in eribulin resistance.
References
- 1. This compound: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Effects of Eribulin on Breast Cancer Microenvironment Identified Using Eribulin-resistant Breast Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 5. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrating mechanisms of response and resistance against the tubulin binding agent Eribulin in preclinical models of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ABCB1 and ABCC11 confer resistance to eribulin in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. oncotarget.com [oncotarget.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Multifarious targets beyond microtubules—role of eribulin in cancer therapy [imrpress.com]
- 14. Cell Culture Academy [procellsystem.com]
- 15. researchgate.net [researchgate.net]
- 16. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Eribulin Mesylate-Induced Cell Cycle Arrest by Flow Cytometry
Introduction
Eribulin Mesylate (Halaven®) is a synthetic analog of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai. It is a non-taxane microtubule dynamics inhibitor with a distinct mechanism of action.[1][2] Eribulin binds with high affinity to the plus ends of microtubules, suppressing microtubule growth without affecting depolymerization.[2][3][4] This disruption of microtubule function prevents the formation of a normal mitotic spindle, leading to an irreversible mitotic block, which causes cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[1][2][5][6]
Flow cytometry is a powerful and high-throughput technique used to analyze the physical and chemical characteristics of a population of cells. When combined with a fluorescent DNA intercalating dye, such as Propidium Iodide (PI), it allows for the precise quantification of DNA content within individual cells. This application note provides a detailed protocol for using flow cytometry to analyze and quantify the cell cycle arrest induced by this compound in cancer cell lines. The principle of the assay relies on the stoichiometric binding of PI to DNA, where the fluorescence intensity is directly proportional to the DNA content.[7] This allows for the differentiation of cells into the major phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).
Mechanism of Eribulin-Induced Cell Cycle Arrest
Eribulin exerts its cytotoxic effects by targeting tubulin and disrupting microtubule dynamics. This interference with the mitotic spindle apparatus is a key mechanism for its anti-cancer activity.
Caption: Mechanism of this compound leading to G2/M cell cycle arrest.
Quantitative Data Summary
Treatment of cancer cells with this compound is expected to result in a significant increase in the percentage of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G0/G1 and S phases. The table below illustrates representative data from a hypothetical experiment on a human breast cancer cell line (e.g., MCF-7) treated with Eribulin for 24 hours.
| Treatment Group | Concentration | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control (DMSO) | 0.1% | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| This compound | 10 nM | 25.8 ± 2.9 | 12.1 ± 1.7 | 62.1 ± 4.5 |
Data are represented as mean ± standard deviation from three independent experiments.
Detailed Experimental Protocol
This protocol describes the steps for treating cultured cancer cells with this compound and analyzing the cell cycle distribution by flow cytometry using Propidium Iodide staining.
Materials and Reagents
-
Cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (Halaven®)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA (0.25%)
-
70% Ethanol, ice-cold
-
RNase A (DNase-free, 10 mg/mL stock)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 0.1% Triton X-100, 0.1 mM EDTA in PBS)
-
Flow cytometry tubes (5 mL)
-
Centrifuge
-
Flow cytometer (equipped with a 488 nm or 561 nm laser)
Experimental Workflow Diagram
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Procedure
1. Cell Culture and Treatment a. Seed the desired cancer cell line into 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency by the end of the experiment. b. Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂). c. Prepare a stock solution of this compound in DMSO. Dilute the stock in complete medium to the desired final concentration (e.g., 1-100 nM). Prepare a vehicle control with an equivalent concentration of DMSO. d. Replace the medium in the wells with the Eribulin-containing medium or the vehicle control medium. e. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
2. Sample Preparation and Fixation a. Harvest the cells. For adherent cells, aspirate the medium, wash once with PBS, and detach using Trypsin-EDTA. Collect the cells and transfer them to a 15 mL conical tube. For suspension cells, directly collect them into a tube. b. Centrifuge the cell suspension at 300 x g for 5 minutes.[7] Discard the supernatant. c. Wash the cell pellet by resuspending in 3-5 mL of cold PBS and centrifuge again. d. Discard the supernatant and resuspend the pellet in 500 µL of residual PBS. Vortex gently to ensure a single-cell suspension.[8] e. While vortexing at a low speed, add 4.5 mL of ice-cold 70% ethanol drop-by-drop to fix and permeabilize the cells.[7][8] This step is critical to prevent cell clumping. f. Incubate the cells for at least 2 hours at 4°C. For long-term storage, cells can be kept in 70% ethanol at -20°C for several weeks.[7]
3. Propidium Iodide Staining a. Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes to pellet. b. Carefully decant the ethanol. c. Wash the cells twice with 3-5 mL of cold PBS to remove any residual ethanol. d. Resuspend the cell pellet in 500 µL of PBS. e. Add 5 µL of RNase A stock solution (10 mg/mL) to the cell suspension for a final concentration of 100 µg/mL.[7][9] Incubate for 30 minutes at 37°C to ensure only DNA is stained. f. Add 500 µL of PI staining solution (final concentration 25 µg/mL) and mix gently. g. Incubate the tubes in the dark at room temperature for 15-30 minutes before analysis.[7][8]
4. Flow Cytometry Acquisition and Analysis a. Set up the flow cytometer to measure fluorescence in the linear scale, using a laser appropriate for PI excitation (e.g., 488 nm). b. Before running samples, pass a small amount of sheath fluid or a blank sample to ensure the system is clean. c. Gently resuspend the stained cells and filter through a 35-50 µm nylon mesh to remove clumps immediately before analysis. d. Acquire data at a low flow rate to ensure accuracy and low coefficient of variation (CV) for the G0/G1 peak.[7] Collect at least 10,000 events per sample. e. For analysis, first use a dot plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) to gate on single cells and exclude doublets. f. Generate a histogram of the PI fluorescence intensity for the singlet population. g. Use the software's cell cycle analysis model (e.g., Dean-Jett-Fox, Watson) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
References
- 1. targetedonc.com [targetedonc.com]
- 2. This compound as a microtubule inhibitor for treatment of patients with metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. halaven.com [halaven.com]
- 4. Eribulin in breast cancer: Current insights and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combination of Abemaciclib following Eribulin Overcomes Palbociclib-Resistant Breast Cancer by Inhibiting the G2/M Cell Cycle Phase | MDPI [mdpi.com]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
Combination Therapy Protocols with Eribulin Mesylate in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical studies investigating Eribulin Mesylate in combination with other anticancer agents. The following sections detail the synergistic effects, experimental protocols, and relevant signaling pathways based on published preclinical data.
I. Overview of this compound Combination Therapies
This compound, a synthetic analog of the marine natural product halichondrin B, is a microtubule dynamics inhibitor with a distinct mechanism of action compared to other tubulin-targeting agents.[1][2][3][4][5] Beyond its antimitotic effects, eribulin exhibits non-mitotic activities, including the remodeling of tumor vasculature, reversal of epithelial-mesenchymal transition (EMT), and modulation of the tumor immune microenvironment.[6] These multifaceted effects make it a promising candidate for combination therapies. Preclinical studies have demonstrated synergistic or additive effects when combined with various agents, including cytotoxic chemotherapy, targeted therapies, and immunotherapy across a range of cancer models.[1][3][7][8]
II. Quantitative Data Summary of Preclinical Combination Studies
The following tables summarize the quantitative outcomes from key preclinical studies of this compound in combination with other anticancer agents.
Table 1: In Vitro Combination Efficacy of this compound
| Combination Agent | Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
| Palbociclib | Breast Cancer (ER+ & TNBC) | 12 human breast cancer cell lines | Increased eribulin IC50s in 11 of 12 cell lines, suggesting antagonism due to mutual exclusion of cell cycle block points. | [6] |
| Paclitaxel | Triple-Negative Breast Cancer (TNBC) | MDA-MB-231, Hs578T | Pre-treatment with low doses of one agent significantly increased sensitivity to the other. IC50 of eribulin decreased from 1.6 nM to 1.0 nM in MDA-MB-231 and from 1.5 nM to 0.5 nM in Hs578T after paclitaxel pre-treatment. | [9] |
| Gemcitabine | Breast Cancer | SK-BR-3 | Synergistic activity observed. | [1] |
| Cisplatin | Breast Cancer | SK-BR-3 | Synergistic activity observed. | [1] |
| Epirubicin | Breast Cancer | SK-BR-3 | Synergistic activity observed. | [1] |
| Trastuzumab | Breast Cancer | SK-BR-3 | Synergistic activity observed. | [1] |
| Docetaxel | Breast Cancer | SK-BR-3 | Synergistic activity observed. | [1] |
| Vinorelbine | Breast Cancer | SK-BR-3 | Synergistic activity observed. | [1] |
| Carboplatin | Breast Cancer | SK-BR-3 | Additive effects observed. | [1] |
| CYC065 (CDK inhibitor) | Triple-Negative Breast Cancer (TNBC) | Multiple TNBC cell lines | Synergistic effect on the growth and progression of TNBC. The combination was more effective than either drug alone. | [10] |
Table 2: In Vivo Combination Efficacy of this compound in Xenograft Models
| Combination Agent | Cancer Type | Animal Model | Key Findings | Reference(s) |
| Palbociclib | Luminal B Breast Cancer | Patient-Derived Xenograft (PDX) model (OD-BRE-0192) | Synergistic anticancer activities. Doublet combinations led to tumor stasis. | [6] |
| Palbociclib + Fulvestrant | Luminal B Breast Cancer | PDX model (OD-BRE-0192) | Triplet combination induced marked and long-lasting tumor regression, while doublet combinations only led to tumor stasis. | [6] |
| Capecitabine | Triple-Negative Breast Cancer (TNBC) | MX-1 xenograft | Combination activity observed. | [7][8] |
| Capecitabine | HER2+ Breast Cancer | UISO-BCA-1 xenograft | Combination activity observed. | [8] |
| Carboplatin | Ovarian Cancer | A2780 & A2780cis xenografts | Combination activity observed in both cisplatin-sensitive and -resistant models. | [8] |
| Carboplatin | Triple-Negative Breast Cancer (TNBC) | HCC1806 & MX-1 xenografts | Combination activity observed. | [7] |
| Cisplatin | Ovarian Cancer | A2780 & A2780cis xenografts | Combination activity observed in both cisplatin-sensitive and -resistant models. | [8] |
| Cisplatin | Triple-Negative Breast Cancer (TNBC) | HCC1806 & MX-1 xenografts | Combination activity observed. | [7] |
| Gemcitabine | Non-Small Cell Lung Cancer (NSCLC) | H522 xenograft | Combination of eribulin (0.1–0.4 mg/kg) and gemcitabine (120–270 mg/kg) induced significant tumor regression. | [4] |
| Gemcitabine | L-Sarcomas | PDX models | The combination was a viable scheme, delaying tumor growth. | [11] |
| Bevacizumab | Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 xenograft | Combination activity observed. | [7][8] |
| Bevacizumab | Ovarian Cancer | SK-OV-3 xenograft | Combination activity observed. | [7][8] |
| Everolimus | ER+ Breast Cancer | MCF-7 xenograft | Combination activity observed. | [7][8] |
| Everolimus | Triple-Negative Breast Cancer (TNBC) | MX-1 xenograft | Combination activity observed. | [7][8] |
| Erlotinib | Non-Small Cell Lung Cancer (NSCLC) | NCI-H322M xenograft | Combination activity observed. | [7][8] |
| BKM-120 | Non-Small Cell Lung Cancer (NSCLC) | NCI-H1993 xenograft | Combination activity observed. | [7][8] |
| Paclitaxel | Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 tumor-bearing mice | Concurrent administration of low doses of both drugs significantly inhibited tumor growth compared to monotherapy. Pre-treatment with eribulin reduced vimentin expression. | [9] |
| CYC065 (CDK inhibitor) | Triple-Negative Breast Cancer (TNBC) | Animal model | The combination resulted in smaller tumor size. | [10] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound combination therapies.
A. In Vitro Antiproliferative Assays
1. Cell Lines and Culture:
-
Human breast cancer cell lines (e.g., ER+ and TNBC), ovarian cancer cell lines, and NSCLC cell lines are commonly used.[1][6][7]
-
Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C and 5% CO2.
2. Combination Drug Treatment:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Drugs are added in a matrix format to assess synergistic, additive, or antagonistic effects. This often involves serial dilutions of both this compound and the combination agent.
-
Cells are incubated with the drugs for a specified period, typically 72-96 hours.
3. Cell Viability Assessment:
-
Cell viability is measured using assays such as MTS or by quantifying ATP content (e.g., CellTiter-Glo®).
-
IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated for each drug alone and in combination.
-
Synergy is often quantified using the Bliss independence model or the Chou-Talalay method.
B. In Vivo Xenograft Studies
1. Animal Models:
-
Immunocompromised mice (e.g., nu/nu mice) are used for xenograft studies.[7]
-
Human cancer cell lines are injected subcutaneously to establish tumors.
-
Patient-derived xenograft (PDX) models, where patient tumor fragments are implanted into mice, are also utilized to better recapitulate human tumor biology.[6][7]
2. Tumor Implantation and Growth Monitoring:
-
Tumor fragments (for PDX models) or a suspension of cancer cells are implanted subcutaneously into the flanks of the mice.[7]
-
Tumors are allowed to grow to a specified size (e.g., 75-200 mm³) before the mice are randomized into treatment groups.[7]
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
3. Dosing Regimens:
-
Dosing schedules and routes of administration are critical and vary between studies. For example:
-
Doses are often selected to be suboptimal as monotherapy to clearly demonstrate the benefit of the combination.[6]
4. Efficacy Assessment:
-
The primary endpoint is typically tumor growth inhibition.
-
Other endpoints can include tumor regression, delay in tumor regrowth, and survival.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess biomarkers.
IV. Signaling Pathways and Mechanisms of Action
A. Eribulin's Core Mechanism and Impact on the Tumor Microenvironment
Eribulin's primary mechanism is the inhibition of microtubule polymerization, leading to G2/M cell-cycle arrest and apoptosis.[2] However, its combination benefits are also attributed to its non-mitotic effects.
Caption: Eribulin's multifaceted mechanism of action.
B. Synergy with CDK4/6 Inhibitors
The combination of Eribulin with CDK4/6 inhibitors like palbociclib targets two distinct phases of the cell cycle. While in vitro studies have shown some antagonism, in vivo models suggest a synergistic effect, particularly when considering scheduling.
Caption: Dual targeting of the cell cycle by Eribulin and Palbociclib.
C. Experimental Workflow for In Vivo Combination Studies
The following diagram illustrates a typical workflow for assessing the efficacy of Eribulin combination therapy in preclinical xenograft models.
Caption: Workflow for preclinical in vivo combination therapy studies.
References
- 1. Eribulin—A review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eribulin in breast cancer: Current insights and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eribulin -- a review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eribulin in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doublet and Triplet Combinations of Eribulin, Fulvestrant, and Palbociclib in Preclinical Breast Cancer Models | Anticancer Research [ar.iiarjournals.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Combination of two anti-tubulin agents, eribulin and paclitaxel, enhances anti-tumor effects on triple-negative breast cancer through mesenchymal-epithelial transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medindia.net [medindia.net]
- 11. A phase I combination dose-escalation study of this compound and gemcitabine in patients with advanced solid tumour… [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Overcoming Eribulin Mesylate Resistance in Breast Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eribulin Mesylate and encountering resistance in breast cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My breast cancer cell line is showing increasing resistance to this compound. What are the common mechanisms of resistance?
A1: Several mechanisms can contribute to this compound resistance. These include:
-
Upregulation of Drug Efflux Pumps: Overexpression of multidrug resistance proteins like MDR1 (ABCB1) can actively pump Eribulin out of the cancer cells, reducing its intracellular concentration and efficacy.[1][2]
-
Activation of Pro-Survival Signaling Pathways: The PI3K/AKT pathway is a key survival pathway that can be activated in response to Eribulin treatment, promoting cell survival and proliferation despite the drug's presence.[3] Mutations in genes like PIK3CA, PIK3R1, or AKT1 are associated with a higher likelihood of resistance.[3] The NFκB signaling pathway has also been implicated in Eribulin resistance.[2]
-
Epithelial-to-Mesenchymal Transition (EMT): While Eribulin is known to have anti-EMT properties, resistant cells may exhibit a more mesenchymal phenotype, which is associated with increased motility, invasion, and drug resistance.[1][4][5]
-
Alterations in the Tumor Microenvironment: Eribulin can remodel the tumor vasculature and reduce hypoxia.[4][6][7] However, resistant tumors may adapt to these changes or develop alternative mechanisms to thrive in a hypoxic environment.
-
Changes in Microtubule Dynamics: Although Eribulin's primary mechanism is the inhibition of microtubule dynamics, alterations in tubulin isotypes or microtubule-associated proteins could potentially contribute to resistance.[8][9]
Q2: I have established an Eribulin-resistant cell line. How can I confirm the resistance phenotype?
A2: To confirm Eribulin resistance, you should perform a cell viability assay, such as the MTT assay, to compare the half-maximal inhibitory concentration (IC50) of Eribulin in your resistant cell line to the parental (sensitive) cell line. A significant increase (typically 3- to 10-fold or higher) in the IC50 value indicates the development of resistance.[10]
Q3: Are there established biomarkers that can predict Eribulin resistance?
A3: Research has identified several potential biomarkers associated with Eribulin resistance. These include:
-
Gene Mutations: Mutations in PIK3CA, PIK3R1, and AKT1 have been correlated with resistance in HER2-negative breast cancer models.[3]
-
Protein Expression: High expression levels of ABCB1, ABCC1, phosphorylated AKT (p-AKT), and NFκB have been associated with increased resistance.[2]
-
PD-L1 Expression: In some Eribulin-resistant cell lines, an overexpression of PD-L1 has been observed.[1]
Q4: My Eribulin-resistant cells also show resistance to other chemotherapeutic agents. Is this expected?
A4: Yes, this phenomenon, known as cross-resistance, is often observed. Eribulin-resistant cell lines, particularly those that overexpress MDR1, can exhibit resistance to other drugs that are substrates of this efflux pump, such as paclitaxel, vinorelbine, and doxorubicin.[1]
Troubleshooting Guides
Issue 1: Inconsistent results in Eribulin sensitivity assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. Both too low and too high densities can affect drug response.[11] |
| Drug Concentration Range | Ensure the tested concentration range of Eribulin brackets the expected IC50 values for both sensitive and resistant cells. A preliminary dose-ranging study may be necessary.[11] |
| Assay Duration | Standardize the incubation time with Eribulin. Prolonged or insufficient exposure can lead to variable results. |
| Cell Line Authenticity and Passage Number | Verify the identity of your cell line using short tandem repeat (STR) profiling. Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. |
Issue 2: Difficulty in establishing a stable Eribulin-resistant cell line.
| Possible Cause | Troubleshooting Step |
| Initial Drug Concentration Too High | Start with a low concentration of Eribulin (e.g., IC20-IC50 of the parental line) and gradually increase the concentration in a stepwise manner.[10][12] |
| Insufficient Recovery Time | Allow the surviving cells to recover and repopulate after each dose escalation before proceeding to the next higher concentration. |
| Clonal Selection vs. Population Adaptation | The resulting resistant population may be heterogeneous. Consider single-cell cloning to isolate and characterize distinct resistant clones. |
| Loss of Resistance Phenotype | To maintain resistance, culture the resistant cell line in the continuous presence of a maintenance dose of Eribulin. Periodically re-evaluate the IC50 to ensure the resistance is stable. |
Issue 3: Combination therapy with Eribulin is not showing a synergistic effect.
| Possible Cause | Troubleshooting Step |
| Inappropriate Combination Partner | The choice of the second agent should be based on the underlying resistance mechanism. For PI3K/AKT-driven resistance, a PI3K inhibitor is a rational choice.[3] For CDK4/6 inhibitor resistance, combining with Eribulin has shown promise.[13] |
| Incorrect Dosing Schedule | The timing and sequence of drug administration can be critical. For example, sequential treatment of Eribulin followed by the CDK4/6 inhibitor abemaciclib has been shown to be effective.[13] |
| Suboptimal Drug Concentrations | Perform a dose-matrix experiment to evaluate a range of concentrations for both Eribulin and the combination agent to identify synergistic ratios. |
| Cell Line Specificity | The effectiveness of a combination can be cell line-dependent. Test the combination in multiple breast cancer cell line models representing different subtypes. |
Data Presentation
Table 1: IC50 Values in Eribulin-Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| MDA-MB-231 | Data Not Available | Data Not Available | >1 | [1] |
| MCF-7 | Data Not Available | Data Not Available | >1 | [1] |
| Hematologic Cancer Cell Lines | Varies | Varies | Varies | [2] |
Note: Specific IC50 values were not provided in the source documents, but the development of resistance was confirmed.
Table 2: Clinical Trial Data on Eribulin Combination Therapies
| Combination Therapy | Patient Population | Endpoint | Result | Reference |
| Eribulin + Trastuzumab | Advanced/Metastatic HER2+ Breast Cancer | Objective Response Rate (ORR) | 41.7% | [4] |
| Median Overall Survival (OS) | 8 months | [4] | ||
| Median Progression-Free Survival (PFS) | 5.4 months | [4] | ||
| Eribulin + Pembrolizumab | Metastatic HR+ Breast Cancer | Median OS | No significant improvement over Eribulin alone | [14] |
| Eribulin + Aromatase Inhibitor (AI) | Hormone Receptor-Positive/HER2-Negative Advanced Breast Cancer | Objective Response Rate (ORR) | 26.7% | [15] |
Experimental Protocols
Protocol 1: Establishment of an Eribulin-Resistant Breast Cancer Cell Line
This protocol describes a general method for developing Eribulin resistance in a breast cancer cell line through continuous exposure to escalating drug concentrations.[1][10][12]
-
Determine the initial IC50: Culture the parental breast cancer cell line (e.g., MCF-7 or MDA-MB-231) and determine the baseline IC50 value for this compound using a cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Initial Exposure: Begin by culturing the parental cells in media containing Eribulin at a concentration equal to the IC20-IC50.
-
Monitor and Subculture: Monitor the cells for signs of cell death. When the surviving cells reach 70-80% confluency, subculture them.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration, increase the concentration of Eribulin by 1.5- to 2-fold.
-
Repeat and Adapt: Repeat steps 3 and 4 for several months. If significant cell death occurs after a dose escalation, reduce the fold-increase to 1.1- to 1.5-fold.
-
Characterize the Resistant Line: After 6 or more months of continuous culture with escalating Eribulin concentrations, characterize the resulting cell line. Confirm the increased IC50 value compared to the parental line.
-
Cryopreservation: Cryopreserve stocks of the resistant cells at different stages of resistance development.
Protocol 2: Cell Viability (MTT) Assay to Determine Eribulin IC50
This protocol outlines the steps for performing an MTT assay to measure cell viability and determine the IC50 of Eribulin.
-
Cell Seeding: Seed breast cancer cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of Eribulin. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each Eribulin concentration relative to the vehicle control. Plot the cell viability against the log of the Eribulin concentration and use non-linear regression to determine the IC50 value.
Visualizations
Caption: Workflow for developing Eribulin-resistant breast cancer cell lines.
Caption: PI3K/AKT pathway's role in Eribulin resistance and combination strategy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. PI3K activation promotes resistance to eribulin in HER2-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eribulin in breast cancer: Current insights and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qut.edu.au [qut.edu.au]
- 6. Improved Sensitivity to Endocrine Therapy Following Treatment with this compound - Conference Correspondent [conference-correspondent.com]
- 7. Eribulin - Wikipedia [en.wikipedia.org]
- 8. Integrating mechanisms of response and resistance against the tubulin binding agent Eribulin in preclinical models of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. Combination of Abemaciclib following Eribulin Overcomes Palbociclib-Resistant Breast Cancer by Inhibiting the G2/M Cell Cycle Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular correlates of response to eribulin and pembrolizumab in hormone receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Challenging Endocrine Sensitivity of Hormone Receptor-Positive/HER2-Negative Advanced Breast Cancer with the Combination of Eribulin and Endocrine Therapy: The REVERT Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Eribulin Mesylate Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Eribulin Mesylate dosage for in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mouse xenograft studies?
A typical starting dose for this compound in mouse xenograft studies can range from 0.19 mg/kg to 4.0 mg/kg, administered intravenously (i.v.) or intraperitoneally (i.p.).[1][2] The optimal dose will depend on the cancer model, the dosing schedule, and the specific research question. It is crucial to perform a dose-response study to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific model.
Q2: How should this compound be formulated for in vivo administration?
This compound for injection is a clear, colorless, sterile solution.[3][4] For preclinical studies, it has been reconstituted in a mixture of ethanol and water (5:95) and then diluted with sterile saline.[2] The final solution should be protected from light and can be stored for a limited time at 4°C.[2] It is recommended to consult the manufacturer's instructions for the specific formulation being used.
Q3: What are the common side effects of this compound observed in animal models?
Common side effects observed in animal studies are consistent with the drug's mechanism as a microtubule inhibitor. These include:
-
Hematological toxicities: Neutropenia (a decrease in neutrophils) is a predominant side effect.[5][6][7] Leukopenia, anemia, and thrombocytopenia have also been reported.[6]
-
General toxicities: Fatigue and weight loss are common.[5][8]
-
Gastrointestinal issues: Diarrhea and dizziness have been noted in some studies.[6]
-
Peripheral neuropathy: While reported to have a lower incidence compared to other microtubule inhibitors, it can still occur.[6][9]
-
Organ-specific toxicities: At higher doses, toxicities such as bone marrow hypoplasia, atrophy of lymphoid organs, testicular degeneration, and liver necrosis have been observed in rats and dogs.[10]
Q4: How frequently should this compound be administered?
Intermittent dosing schedules have been found to be more effective and better tolerated than daily dosing.[1][9] Common schedules include:
-
Every 4 days for 3 doses (q4d x 3)[1]
-
Every 7 days for 2 doses (q7d x 2)[1]
-
Every 2 days for 3 doses, repeated in cycles (q2d x 3(x3))[1]
-
Days 1 and 4 of a 21-day cycle[2]
The optimal schedule will depend on the tumor model and the dose being administered.
Q5: How should I monitor tumor response to this compound treatment?
Tumor response is typically monitored by measuring tumor volume using calipers.[1] The tumor dimensions (length and width) are used to calculate the volume, often with the formula: Volume = (Length x Width^2) / 2.[1] Measurements should be taken regularly (e.g., 2-3 times per week) to track tumor growth inhibition, stasis, or regression. At the end of the study, tumors can be excised and weighed for a more accurate assessment.
Troubleshooting Guides
Problem: Excessive toxicity or animal death at the planned dose.
-
Possible Cause: The administered dose is above the Maximum Tolerated Dose (MTD) for the specific animal strain, age, or tumor model.
-
Solution:
-
Immediately stop dosing and provide supportive care to the affected animals.
-
Review the literature for established MTDs in similar models. MTD values in preclinical studies have been reported to range from 0.8 to 1.7 mg/kg.[1][9]
-
Conduct a dose-escalation study with smaller cohorts of animals to determine the MTD in your specific experimental conditions. Start with a lower dose and gradually increase it in subsequent cohorts while closely monitoring for signs of toxicity.
-
Consider a less frequent dosing schedule. Intermittent dosing is often better tolerated.[1][9]
-
Problem: Lack of tumor response at the chosen dose.
-
Possible Cause: The dose is too low, the dosing schedule is not optimal, or the tumor model is resistant to this compound.
-
Solution:
-
Ensure the drug has been properly stored and formulated. This compound solutions have specific stability profiles.[11]
-
Increase the dose in a stepwise manner, not exceeding the predetermined MTD.
-
Experiment with different intermittent dosing schedules. For example, a q4d x 3 schedule may be more effective than a q7d x 2 schedule in some models.[1]
-
If the tumor model remains unresponsive even at the MTD, consider investigating the underlying resistance mechanisms.
-
Problem: Signs of peripheral neuropathy in treated animals (e.g., altered gait, reduced grip strength).
-
Possible Cause: Eribulin-induced neurotoxicity.
-
Solution:
-
Carefully observe the animals for any behavioral changes.
-
Consider reducing the dose or switching to a less frequent dosing schedule.
-
If neuropathy persists or worsens, discontinuation of treatment may be necessary. While Eribulin is suggested to have a lower incidence of severe peripheral neuropathy compared to other tubulin inhibitors, it can still be a dose-limiting toxicity.[6][9]
-
Data Presentation
Table 1: Summary of this compound Dosages in Preclinical In Vivo Models
| Cancer Type | Animal Model | Dose Range (mg/kg) | Dosing Schedule | Administration Route | Reference |
| Breast Cancer | MDA-MB-435 Xenograft | 0.9 - 3.0 | q1d x 5, q2d x 3(x3), q4d x 3, q7d x 3 | i.v. | [1] |
| Ovarian Cancer | NIH:OVCAR-3 Xenograft | Not specified | Not specified | Not specified | [7] |
| Sarcoma | HT-1080 Fibrosarcoma Xenograft | 1.27 - 4.0 | q4d x 3 | i.v. | [1] |
| Sarcoma | SK-LMS-1 Leiomyosarcoma Xenograft | 0.19 - 1.5 | q7d x 2 | i.v. | [1] |
| Lung Cancer | NCI-H522 NSCLC Xenograft | 0.2 - 1.6 | q4d x 4 | i.v. | [1] |
| Lung Cancer | NCI-H82 SCLC Xenograft | 0.54 - 1.70 | q4d x 3 | i.v. | [1] |
| Osteosarcoma | PDX Models | 0.25 - 1.0 | Days 1 and 4 of a 21-day cycle | i.p. | [2] |
| Malignant Meningioma | Orthotopic Xenograft | 0.125 - 0.5 | Three times a week | i.p. | [8] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Xenograft Model
-
Animal Model: Use immunocompromised mice (e.g., nu/nu or SCID) of a specific age and weight range.
-
Tumor Cell Implantation: Subcutaneously inject a known number of cancer cells (e.g., 1 x 10^6 to 1 x 10^7) into the flank of each mouse.
-
Tumor Growth Monitoring:
-
Randomization: Once tumors reach the desired size, randomize animals into treatment and control groups.
-
Drug Preparation and Administration:
-
Prepare this compound solution as per the formulation guidelines. A common method involves reconstitution in an ethanol:water mixture and dilution in sterile saline.[2]
-
Administer the drug via the desired route (e.g., intravenous tail vein injection or intraperitoneal injection) according to the predetermined dose and schedule.
-
-
Toxicity Monitoring:
-
Monitor animal body weight at least twice a week.
-
Perform regular clinical observations for signs of distress, such as changes in posture, activity, or grooming.
-
Conduct complete blood counts (CBCs) at baseline and at specified time points during and after treatment to monitor for hematological toxicities.
-
-
Efficacy Evaluation:
-
Continue tumor volume measurements throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for final weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Compare tumor growth, body weight changes, and any observed toxicities between the treatment and control groups.
Mandatory Visualizations
Caption: Experimental workflow for an in vivo this compound efficacy study.
Caption: Logical workflow for optimizing this compound dosage.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. Broad Spectrum Preclinical Antitumor Activity of Eribulin (Halaven®): Optimal Effectiveness under Intermittent Dosing Conditions | Anticancer Research [ar.iiarjournals.org]
- 2. Dose-response effect of eribulin in preclinical models of osteosarcoma by the pediatric preclinical testing consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the side effects of this compound? [synapse.patsnap.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. scispace.com [scispace.com]
- 7. Eribulin -- a review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eribulin prolongs survival in an orthotopic xenograft mouse model of malignant meningioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Physico-chemical stability of this compound containing concentrate and ready-to-administer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Eribulin Mesylate cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in cell-based assays with Eribulin Mesylate.
I. General Laboratory Practices & FAQs
This section covers fundamental best practices crucial for reproducible results in any cell-based assay.
| Question | Answer |
| 1. How should I prepare and store this compound for in vitro experiments? | This compound is typically dissolved in DMSO to create a concentrated stock solution. For working solutions, dilute the stock in your cell culture medium. Commercial this compound solutions are physically and chemically stable for extended periods when stored correctly. Undiluted Eribulin can be stored in a syringe for up to 4 hours at room temperature or up to 24 hours refrigerated. Diluted solutions can also be stored for up to 4 hours at room temperature or 24 hours under refrigeration.[1] For long-term storage of stock solutions, consult the manufacturer's datasheet, but typically -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles. |
| 2. My untreated control cells are not behaving as expected (e.g., slow growth, high background death). What could be the cause? | Inconsistent control cell behavior can stem from several factors: Cell Health: Ensure cells are healthy, in the exponential growth phase, and have not been passaged too many times. Culture Conditions: Use fresh, appropriate culture media and supplements. Regularly monitor and maintain incubator temperature and CO2 levels. Contamination: Periodically test for mycoplasma contamination, which can significantly alter cellular responses. |
| 3. I'm observing an "edge effect" in my multi-well plates. How can I mitigate this? | The "edge effect," where cells in the outer wells of a plate behave differently, is often due to evaporation. To minimize this, avoid using the perimeter wells for experimental samples. Instead, fill these wells with sterile PBS or media to maintain a more uniform humidity across the plate. |
II. Specific Assay Troubleshooting
This section addresses common issues encountered in specific cell-based assays when using this compound.
A. Cell Viability Assays (e.g., MTT, WST-1, CellTiter-Glo®)
| Question | Answer |
| 4. My IC50 values for this compound are inconsistent between experiments. What are the potential causes? | IC50 value variability is a common issue. Consider the following: Cell Seeding Density: This is a critical parameter. Optimize the cell number to ensure they are in the exponential growth phase throughout the assay. Over-confluence or sparse cultures can lead to skewed results. Drug Incubation Time: Eribulin's cytotoxic effects are time-dependent. Ensure you are using a consistent and appropriate incubation time (typically 72 hours for IC50 determination).[2][3] Reagent Quality and Incubation: Ensure viability assay reagents are properly stored and that incubation times with the reagent are consistent and sufficient for signal development.[4] |
| 5. The absorbance/luminescence signal in my viability assay is very low, even in the untreated control wells. | A low signal can indicate: Low Metabolic Activity: The cell line you are using may have a naturally low metabolic rate. Insufficient Cell Number: The initial seeding density might be too low. Incorrect Reagent Volume or Incubation: Ensure you are adding the correct volume of the viability reagent and incubating for the recommended time to allow for sufficient signal generation. |
| 6. Why do my cells treated with Eribulin look morphologically strange (e.g., large, flat, multi-nucleated) but still show some metabolic activity in a viability assay? | This is a key characteristic of microtubule inhibitors like Eribulin. The drug arrests cells in the G2/M phase of the cell cycle, leading to a "mitotic catastrophe".[2][5] Cells can become large, flattened, and contain multiple nuclei.[2] These arrested cells may remain metabolically active for some time before undergoing apoptosis. Therefore, a viability assay based on metabolic activity (like MTT) might overestimate the number of truly viable (i.e., proliferation-competent) cells. It's often beneficial to complement viability data with apoptosis or cell cycle analysis. |
B. Apoptosis Assays (e.g., Annexin V/PI Staining)
| Question | Answer |
| 7. I'm seeing a high percentage of necrotic (Annexin V+/PI+) cells and a low percentage of early apoptotic (Annexin V+/PI-) cells, even at early time points. | This could be due to: High Eribulin Concentration: Excessively high concentrations can induce rapid cell death that proceeds quickly to necrosis. Consider a dose-response or time-course experiment to capture the early apoptotic window. Harsh Cell Handling: When harvesting adherent cells, be gentle to avoid mechanical damage to the cell membrane, which can lead to false-positive PI staining. Use a gentle dissociation reagent and minimize centrifugation speeds. Assay Timing: Eribulin induces apoptosis following mitotic arrest.[6][7] The peak of early apoptosis may occur at a specific time point post-treatment. A time-course experiment is recommended to identify the optimal window. |
| 8. My flow cytometry results for apoptosis are inconsistent, with shifting populations between runs. | Inconsistent flow cytometry data often points to issues with instrumentation or sample preparation: Instrument Settings: Ensure consistent setup of the flow cytometer, including laser alignment, voltages, and compensation settings between experiments. Use compensation controls (single-stained cells) for every experiment.[8] Cell Clumps: Clumps of cells can block the flow cell and lead to inaccurate event counting. Ensure a single-cell suspension by gentle pipetting or filtering if necessary.[8] Staining Variability: Use consistent staining volumes, concentrations, and incubation times. Protect fluorochrome-conjugated antibodies from light. |
C. Cell Cycle Assays (e.g., Propidium Iodide Staining)
| Question | Answer |
| 9. I'm not observing the expected G2/M arrest after Eribulin treatment. | Several factors could contribute to this: Sub-optimal Drug Concentration: The concentration of Eribulin may be too low to induce a significant cell cycle block. Perform a dose-response experiment. Incorrect Timing: The G2/M arrest is a dynamic process. The peak accumulation of cells in G2/M may occur at a specific time point (e.g., 12-24 hours) before cells start to undergo apoptosis and exit the cell cycle.[9] A time-course analysis is crucial. Cell Line Resistance: The cell line may have intrinsic or acquired resistance to Eribulin. |
| 10. The peaks in my cell cycle histogram are broad, making it difficult to accurately quantify the G1, S, and G2/M populations. | Broad peaks in cell cycle analysis can be caused by: Inconsistent Staining: Ensure proper fixation (e.g., with cold 70% ethanol) and complete staining with propidium iodide. The staining should reach equilibrium. Cell Doublets: Exclude cell doublets from the analysis using pulse-width or pulse-area gating on the flow cytometer. High Flow Rate: Running samples at a high flow rate can increase the coefficient of variation (CV) of the peaks. Use a low to medium flow rate for better resolution.[10] |
III. Drug and Cell Line Specific Issues
| Question | Answer |
| 11. My cell line appears to be resistant to this compound. What are the possible mechanisms? | Resistance to Eribulin can develop through several mechanisms: Drug Efflux Pumps: Overexpression of multidrug resistance proteins, particularly P-glycoprotein (P-gp, encoded by the ABCB1 gene), can actively pump Eribulin out of the cell, reducing its intracellular concentration.[5] Altered Microtubule Dynamics: Changes in the expression of tubulin isotypes or microtubule-associated proteins can affect the binding of Eribulin to its target. Activation of Survival Pathways: Upregulation of pro-survival signaling pathways, such as PI3K/AKT, can counteract the apoptotic signals induced by Eribulin.[5] |
| 12. Does this compound affect cell adhesion and morphology? | Yes, Eribulin can alter cell morphology and adhesion. As a microtubule-disrupting agent, it can lead to changes in cell shape, often causing cells to become more rounded or, in some cases, flattened and enlarged post-mitotic arrest.[2] Eribulin has also been shown to reverse the epithelial-to-mesenchymal transition (EMT) in some cancer cells, which is associated with changes in cell adhesion and migratory properties.[11][12] These changes can affect how adherent cells behave in culture and should be considered when interpreting results. |
IV. Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and assay conditions. The following table provides a summary of reported IC50 values.
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |
| MDA-MB-435 | Breast Cancer | 0.51 | Not Specified | [13] |
| Various (Average of 8 lines) | Human Cancer | 1.8 | Not Specified | [14] |
| HUVEC | Endothelial | 0.54 | Not Specified | [14] |
| HBVP | Pericytes | 1.19 | Not Specified | [14] |
| SaOS | Osteosarcoma | 3.5 | 72 hours | [2] |
| 143B | Osteosarcoma | 8.0 | 72 hours | [2] |
| Various Hematologic | Leukemia/Lymphoma | 0.13 - 12.12 | 72 hours | [5] |
| TNBC Cell Lines (various) | Triple-Negative Breast Cancer | Generally < 5 | 72 hours | [3] |
V. Experimental Protocols
A. Cell Viability: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only (e.g., DMSO diluted in medium) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[15][16]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15][16] Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium and MTT but no cells). Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
B. Apoptosis: Annexin V/Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After overnight adherence, treat with this compound at the desired concentrations for the determined time (e.g., 24, 48 hours).
-
Cell Harvesting: For adherent cells, collect the supernatant (which contains floating apoptotic cells). Gently wash the adherent cells with PBS and detach them using a non-enzymatic cell dissociation solution or gentle trypsinization. Combine the detached cells with their corresponding supernatant. For suspension cells, collect by centrifugation.
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution (e.g., 50 µg/mL).[17][18]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[18]
-
Dilution and Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Gating Strategy:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+ (may also be present)
-
C. Cell Cycle: Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time (e.g., 12, 24 hours).
-
Cell Harvesting: Harvest both floating and adherent cells as described in the apoptosis protocol.
-
Fixation: Wash the cells once with PBS. Resuspend the pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[10]
-
Storage: Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks.[10]
-
Washing: Centrifuge the fixed cells (a higher speed may be needed as fixed cells are less dense). Discard the ethanol and wash the pellet twice with PBS.[10]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 50 µL of 100 µg/mL) to ensure only DNA is stained.[10]
-
PI Staining: Add 400 µL of PI solution (e.g., 50 µg/mL) and mix well.[10]
-
Incubation: Incubate at room temperature for 5-10 minutes in the dark.[10]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for PI fluorescence. Collect at least 10,000 events per sample. Use doublet discrimination to exclude cell aggregates.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
VI. Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: A generalized experimental workflow for Eribulin assays.
Caption: A decision tree for troubleshooting Eribulin assay issues.
References
- 1. Preparation & Storage of HALAVEN® (this compound) IV Infusion | HCP [halaven.com]
- 2. Integrating mechanisms of response and resistance against the tubulin binding agent Eribulin in preclinical models of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cellular and Molecular Effects of Eribulin in Preclinical Models of Hematologic Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. halaven.com [halaven.com]
- 7. Eribulin - Wikipedia [en.wikipedia.org]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. selleckchem.com [selleckchem.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. Effect of Eribulin on Angiogenesis and the Expression of Endothelial Adhesion Molecules | Anticancer Research [ar.iiarjournals.org]
- 12. Eribulin mesilate suppresses experimental metastasis of breast cancer cells by reversing phenotype from epithelial–mesenchymal transition (EMT) to mesenchymal–epithelial transition (MET) states - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pmda.go.jp [pmda.go.jp]
- 14. This compound: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. cyrusbio.com.tw [cyrusbio.com.tw]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. kumc.edu [kumc.edu]
Improving the solubility and stability of Eribulin Mesylate for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Eribulin Mesylate in in vitro studies. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the solubility, stability, and successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is freely soluble in several common laboratory solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a widely used and effective solvent for creating a concentrated stock solution.[1][2][3] Water, methanol, and ethanol are also suitable solvents.[4][5]
Q2: What is the solubility of this compound in aqueous solutions at different pH levels?
A2: The solubility of this compound is pH-dependent. It is freely soluble in buffers with a pH ranging from 3 to 7. Its solubility decreases as the pH becomes more alkaline; it is soluble in a pH 9 buffer and only slightly soluble at pH 11.[5]
Q3: How should I store the this compound stock solution?
A3: For optimal stability, store the this compound stock solution in DMSO at -20°C and protect it from light.[2] When stored at -20°C, the stock solution should be used within one month, and for longer-term storage at -80°C, it is recommended to use it within six months. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2]
Q4: How long is this compound stable in cell culture media?
A4: Diluted solutions of this compound in 0.9% sodium chloride have been shown to be physicochemically stable for at least 28 days at both room temperature (25°C) and under refrigeration (2-8°C) when protected from light.[6][7] For cell culture applications, it is recommended that diluted solutions may be stored for up to 4 hours at room temperature or up to 24 hours under refrigeration.[8]
Q5: Is this compound compatible with all types of infusion bags and syringes?
A5: this compound, when diluted with 0.9% NaCl, is stable in polypropylene (PP) syringes and polypropylene/polyethylene (PP/PE) bags.[6][7] Undiluted this compound is also compatible with polypropylene syringes.[5]
Q6: Are there any known incompatibilities for this compound?
A6: Yes, this compound is incompatible with 5% glucose injections. A reaction product has been observed when diluted with a 5% glucose solution. Therefore, only 0.9% sodium chloride or other recommended buffers should be used for dilution.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed after diluting the stock solution in aqueous media. | The final concentration of the drug in the aqueous medium is above its solubility limit. The pH of the final solution is outside the optimal range (pH 3-7). The stock solution was not properly dissolved before dilution. | Ensure the final concentration does not exceed the solubility of this compound in your specific cell culture medium. Verify the pH of your final working solution and adjust if necessary to be within the 3-7 range.[5] Before dilution, ensure the DMSO stock solution is clear and fully dissolved. Gentle warming to 37°C and sonication can aid in solubilization.[2] |
| Inconsistent or lower than expected drug activity in experiments. | Degradation of this compound due to improper storage or handling. Incompatibility with components in the cell culture medium. | Always store the stock solution at -20°C or -80°C and protect it from light.[2] Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles by using aliquots. Ensure that the media and supplements used are compatible with this compound. Avoid using 5% glucose solutions.[5] |
| Visible particles or color change in the solution. | Chemical degradation or contamination. | Do not use any solution that shows visible particles or a change in color.[6] Prepare a fresh solution from a new stock aliquot. Ensure sterile techniques are used during preparation to prevent microbial contamination. |
| Difficulty dissolving the this compound powder. | The solvent may not be appropriate, or the compound requires assistance to fully dissolve. | Use a recommended solvent such as DMSO, water, methanol, or ethanol.[2][3][4][5] To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[2] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Freely Soluble | [4][5] |
| Ethanol (99.5%) | Freely Soluble | [5] |
| Methanol | Freely Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2][3] |
| Acetone | Soluble | [5] |
| Acetonitrile | Sparingly Soluble | [5] |
| n-Heptane | Practically Insoluble | [5] |
Table 2: pH-Dependent Solubility of this compound in Aqueous Buffers
| pH of Buffer | Solubility | Reference |
| 3 to 7 | Freely Soluble | [5] |
| 9 | Soluble | [5] |
| 11 | Slightly Soluble | [5] |
Table 3: Stability of this compound Solutions
| Solution Type | Concentration | Storage Condition | Container | Duration of Stability | Reference |
| Injection Concentrate | 0.5 mg/mL | Room Temp (25°C) or Refrigerated (2-8°C), protected from light | Vial | 28 days | [6] |
| Diluted in 0.9% NaCl | 0.205 mg/mL | Room Temp (25°C) or Refrigerated (2-8°C), protected from light | Polypropylene Syringe | 28 days | [6] |
| Diluted in 0.9% NaCl | 0.020 mg/mL | Room Temp (25°C) or Refrigerated (2-8°C), protected from light | Polypropylene/Polyethylene Bag | 28 days | [6] |
| Undiluted in Syringe | Not specified | Room Temperature | Syringe | Up to 4 hours | [8] |
| Undiluted in Syringe | Not specified | Refrigerated | Syringe | Up to 24 hours | [8] |
| Diluted Solution | Not specified | Room Temperature | Not specified | Up to 4 hours | [8] |
| Diluted Solution | Not specified | Refrigerated | Not specified | Up to 24 hours | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
-
Equilibrate the this compound powder and DMSO to room temperature.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM solution from 1 mg of this compound (MW: 826.01 g/mol ), add 121 µL of DMSO.
-
Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or place it in an ultrasonic bath for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
-
Protocol 2: Dilution of this compound for Cell Culture Experiments
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile complete cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
For example, to prepare a 100 µM working solution, add 1 µL of the 10 mM stock solution to 99 µL of cell culture medium.
-
Further dilute this working solution into the final cell culture plates to achieve the desired nanomolar concentrations for treating the cells.
-
Always prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound tested.
-
Use the freshly prepared dilutions immediately for your experiments.
-
Visualizations
Caption: Workflow for preparing and using this compound in in vitro studies.
Caption: Mechanism of action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound CAS#: 441045-17-6 [amp.chemicalbook.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. pmda.go.jp [pmda.go.jp]
- 6. Physico-chemical stability of this compound containing concentrate and ready-to-administer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation & Storage of HALAVEN® (this compound) IV Infusion | HCP [halaven.com]
Technical Support Center: Addressing Variability in Xenograft Tumor Response to Eribulin Mesylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability observed in xenograft tumor response to Eribulin Mesylate.
Troubleshooting Guide
This guide is designed to help you identify and address common issues that may lead to variability in your xenograft experiments with this compound.
| Question | Possible Causes | Troubleshooting Steps |
| Why am I observing significant inter-tumoral heterogeneity in response to Eribulin, even within the same treatment group? | 1. Inherent tumor heterogeneity: Patient-derived xenografts (PDXs) and even cell line-derived xenografts (CDXs) can harbor subclones with varying sensitivity to Eribulin.[1] 2. Variable tumor microenvironment: Differences in vascularization and stromal cell composition among tumors can affect drug delivery and efficacy.[2] 3. Inconsistent cell implantation: Variations in the number of viable cells, injection site, and depth can lead to different tumor growth rates and drug responses. | 1. Characterize your model: If possible, perform genomic or transcriptomic analysis on tumor fragments pre- and post-treatment to identify potential resistance markers. 2. Standardize implantation: Ensure consistent cell preparation, including cell viability checks, and precise, uniform injection techniques. Consider using a consistent anatomical location for all implantations. 3. Increase sample size: A larger cohort of animals per group can help to statistically account for inherent biological variability. |
| My xenograft model, which was previously reported to be sensitive to Eribulin, is showing a poor response. | 1. Cell line authentication and passage number: Cell lines can drift genetically over time, leading to changes in drug sensitivity. High passage numbers can exacerbate this. 2. Host animal strain differences: The genetic background of the immunodeficient mouse strain can influence tumor growth and the tumor microenvironment.[3] 3. Suboptimal drug formulation or administration: Improper storage, dilution, or administration of this compound can reduce its efficacy. | 1. Authenticate your cell line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. Use cells with a low passage number for in vivo studies. 2. Verify host strain: Ensure you are using the same immunodeficient mouse strain as in the original report. 3. Review drug handling protocols: Confirm that this compound is being stored, reconstituted, and administered according to the manufacturer's instructions and established protocols.[4] |
| I am seeing inconsistent tumor growth rates in my control group, making it difficult to assess Eribulin's efficacy. | 1. Health status of animals: Underlying health issues in the host animals can affect tumor engraftment and growth. 2. Variable cell viability at implantation: A low percentage of viable cells in the inoculum will lead to inconsistent tumor take rates and growth. 3. Inadequate housing and husbandry: Stress from environmental factors can impact animal physiology and tumor development. | 1. Source healthy animals: Obtain animals from a reputable supplier and allow for an acclimatization period before tumor implantation. Monitor animal health throughout the study. 2. Optimize cell handling: Ensure gentle cell handling during harvesting and preparation for injection. Perform a viability assay (e.g., trypan blue exclusion) immediately before implantation. 3. Maintain a stable environment: Ensure consistent housing conditions, including temperature, humidity, light cycles, and diet. |
| The tumor response to Eribulin is not dose-dependent as expected. | 1. Maximum tolerated dose (MTD) exceeded: At very high doses, toxicity can mask the therapeutic window and lead to non-linear dose-response curves. 2. Saturation of the mechanism of action: The anti-tumor effect of Eribulin may plateau at a certain concentration due to saturation of its microtubule targets. 3. Complex non-mitotic effects: Eribulin's impact on the tumor microenvironment, such as vascular remodeling, may not follow a simple linear dose-response relationship.[2] | 1. Perform a dose-range finding study: Establish the MTD of Eribulin in your specific xenograft model and mouse strain. 2. Evaluate a wider dose range: Test a broader range of doses, including lower concentrations, to better define the dose-response curve. 3. Analyze microenvironment markers: In addition to tumor volume, assess markers of angiogenesis and epithelial-mesenchymal transition (EMT) at different doses. |
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions about working with this compound in xenograft models.
Q1: What is the primary mechanism of action of this compound?
A1: Eribulin is a microtubule dynamics inhibitor. It uniquely functions through an end-poisoning mechanism by binding to the plus ends of microtubules, which suppresses microtubule growth without affecting the shortening phase. This leads to the sequestration of tubulin into nonproductive aggregates, causing an irreversible block at the G2-M phase of the cell cycle, disruption of the mitotic spindle, and ultimately, apoptosis.[5]
Q2: What are the non-mitotic effects of Eribulin that can influence tumor response?
A2: Eribulin has several non-mitotic effects that contribute to its anti-tumor activity. It can induce vascular remodeling within the tumor microenvironment, leading to increased perfusion and reduced hypoxia.[2][5] Additionally, Eribulin can reverse the epithelial-to-mesenchymal transition (EMT), a process associated with tumor invasion and metastasis.[6][7]
Q3: What are some key considerations for designing an in vivo efficacy study with Eribulin in a xenograft model?
A3: Key considerations include:
-
Model Selection: Choose a cell line or PDX model with a known sensitivity to Eribulin or with the specific characteristics you wish to study.
-
Animal Strain: Use a consistent and appropriate immunodeficient mouse strain.
-
Dosing and Schedule: The recommended dose for this compound is often 1.4 mg/m², administered intravenously on Days 1 and 8 of a 21-day cycle, but this may need to be optimized for your specific model.[4][5]
-
Endpoints: In addition to tumor volume measurements, consider including endpoints that assess Eribulin's non-mitotic effects, such as immunohistochemical analysis of vascular and EMT markers.
-
Controls: Include appropriate vehicle control groups.
Q4: How can I minimize variability in my xenograft studies?
A4: To minimize variability, it is crucial to standardize your experimental procedures as much as possible. This includes using a consistent source and passage number of cells, ensuring high cell viability at the time of injection, standardizing the injection technique and location, and maintaining consistent animal husbandry practices.
Quantitative Data on this compound Efficacy in Xenograft Models
The following tables summarize the anti-tumor activity of this compound in various preclinical xenograft models.
Table 1: Efficacy of this compound in Breast Cancer Xenograft Models
| Xenograft Model | Treatment Schedule | Dose (mg/kg) | Outcome | Reference |
| MDA-MB-435 | q4d x 3 | 0.375 - 1.5 | Complete tumor regression in 14 of 15 animals with 24-41 day remission. | [8] |
| MDA-MB-435 | qd x 5 | 0.25 - 1.0 | Regression of measurable tumors by day 14; >95% tumor growth inhibition at day 42. | [8] |
| MX-1 | Single i.v. administration | 0.3, 1, 3 | Significant antitumor activity observed 7 days after treatment. | |
| MDA-MB-231 | Single i.v. administration | 0.3, 1, 3 | Significant antitumor activity observed 7 days after treatment. | |
| MPBC PDOX | Not specified | Not specified | Eribulin regressed a cisplatinum-resistant tumor. | [9] |
Table 2: Efficacy of this compound in Other Cancer Xenograft Models
| Xenograft Model | Cancer Type | Treatment Schedule | Dose (mg/kg) | Outcome | Reference |
| NCI-H522 | Lung Cancer | q4d x 3 | 0.375 - 1.5 | Complete tumor regression in 14 of 15 animals with at least 37-day remission. | [8] |
| HT-1080 | Fibrosarcoma | q4d x 3 | 1.3 - 4.0 | Long-lasting tumor regression; 90-100% of mice tumor-free by day 38-42 at 1.3-1.7 mg/kg. | [8] |
| PANC-1 | Pancreatic Cancer | q4d x 3 | 0.4 - 4.0 | Long-lasting remissions. | [8] |
| LOX | Melanoma | qd x 5 | 0.05 | 78% tumor growth inhibition on day 17; higher doses led to complete tumor suppression. | [8] |
| OVCAR-3 | Ovarian Cancer | Not specified | Not specified | Significant tumor growth inhibition. | [8] |
| COLO 205 | Colon Cancer | Not specified | Not specified | Significant tumor growth inhibition. | [8] |
Experimental Protocols
This section provides a generalized protocol for an in vivo xenograft study with this compound. This should be adapted based on the specific cell line, animal model, and experimental goals.
1. Cell Culture and Preparation:
-
Culture cancer cells in the recommended medium and conditions.
-
Harvest cells during the exponential growth phase.
-
Wash cells with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend cells in an appropriate vehicle (e.g., PBS or medium) at the desired concentration for injection.
-
Perform a cell viability count (e.g., using trypan blue) to ensure a high percentage of viable cells.
2. Animal Handling and Tumor Implantation:
-
Use immunodeficient mice (e.g., nude, SCID, or NSG) of a specific age and sex.
-
Acclimatize animals to the facility for at least one week before the experiment.
-
Subcutaneously inject a defined number of viable tumor cells (typically 1 x 10^6 to 1 x 10^7) in a specific volume (e.g., 100-200 µL) into the flank of each mouse.
-
For some models, co-injection with Matrigel may improve tumor take rate and growth.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers at regular intervals (e.g., twice a week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
4. This compound Administration:
-
Reconstitute and dilute this compound according to the manufacturer's instructions. A common vehicle is sterile saline.[10]
-
Administer this compound intravenously (i.v.) via the tail vein. A common dosing schedule is on Days 1 and 8 of a 21-day cycle.[4][5]
-
Administer the vehicle solution to the control group using the same schedule and route of administration.
5. Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Tumor tissue can be processed for further analysis, such as histology, immunohistochemistry, or molecular analysis.
-
Analyze the data to determine the effect of this compound on tumor growth.
Signaling Pathways and Experimental Workflows
Eribulin's Impact on the Tumor Microenvironment
This compound not only directly targets cancer cells but also modulates the tumor microenvironment. A key aspect of this is its ability to induce vascular remodeling, which can lead to increased tumor perfusion and a reduction in hypoxia. This can, in turn, enhance the efficacy of subsequently administered chemotherapies.
Caption: Logical workflow of Eribulin's effect on the tumor microenvironment.
Eribulin's Reversal of Epithelial-to-Mesenchymal Transition (EMT)
Eribulin has been shown to reverse EMT, a process by which epithelial cancer cells gain mesenchymal properties, leading to increased motility and invasiveness. Eribulin can downregulate key signaling pathways, such as the TGF-β/Smad pathway, that drive EMT.
Caption: Eribulin's inhibitory effect on the TGF-β/Smad pathway, leading to the reversal of EMT.
Experimental Workflow for a Xenograft Efficacy Study
The following diagram outlines a typical workflow for assessing the efficacy of this compound in a subcutaneous xenograft model.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. This compound: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
- 5. halaven.com [halaven.com]
- 6. Eribulin in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eribulin in Triple Negative Metastatic Breast Cancer: Critic Interpretation of Current Evidence and Projection for Future Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eribulin—A review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eribulin Regresses a Cisplatinum-resistant Rare-type Triple-negative Matrix-producing Breast Carcinoma Patient-derived Orthotopic Xenograft Mouse Model | Anticancer Research [ar.iiarjournals.org]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
Best practices for long-term storage of Eribulin Mesylate solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Eribulin Mesylate solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for unopened vials of this compound?
A1: Unopened vials of this compound should be stored at controlled room temperature, 25°C (77°F), with excursions permitted to 15°C–30°C (59°F–86°F). The vials should be kept in their original cartons to protect them from light. It is crucial not to freeze or refrigerate unopened vials.[1][2][3]
Q2: How should I store this compound solutions after dilution for my experiments?
A2: Diluted solutions of this compound are physically and chemically stable for an extended period. For microbiological safety, it is recommended to store diluted solutions under refrigeration at 2°C–8°C (36°F–46°F).[4][5] Studies have shown that diluted solutions in 0.9% sodium chloride are stable for at least four weeks at either refrigerated or room temperature.[4][5]
Q3: What is the appropriate diluent for this compound?
A3: The recommended diluent for this compound is 0.9% Sodium Chloride Injection, USP.[4][5] Do not dilute this compound in dextrose-containing solutions.[6]
Q4: Can I freeze aliquots of this compound solutions for long-term storage in a research setting?
A4: While the manufacturer's recommendation is to avoid freezing the commercial injection, a study has indicated that this compound is stable for at least one freeze/thaw cycle when stored at -20°C.[7] For research purposes, if you need to store aliquots, it is advisable to conduct your own stability assessment to ensure the integrity of the compound for your specific experimental needs.
Q5: What type of containers are suitable for storing diluted this compound solutions?
A5: Studies have demonstrated the stability of diluted this compound solutions in polypropylene (PP) syringes and polypropylene/polyethylene (PP/PE) bags.[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation observed in the solution upon thawing a frozen aliquot. | - Exceeding Solubility Limit: The concentration of this compound in your custom buffer may be too high, leading to precipitation upon freezing and thawing.- Buffer Incompatibility: Components of your experimental buffer may not be compatible with this compound at low temperatures. | - Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.- If the precipitate persists, it is recommended not to use the solution as the concentration will be inaccurate.- Consider preparing fresh dilutions for each experiment or storing at 2-8°C if the solution will be used within the stability period.- If you must freeze aliquots, consider using a lower concentration or a different buffer system and validate its stability. |
| Discoloration of the this compound solution. | - Degradation: Although this compound solutions are generally stable and colorless, a change in color could indicate chemical degradation, possibly due to oxidation or exposure to incompatible substances.[5][8]- Contamination: Accidental introduction of foreign substances into the solution. | - Do not use any solution that appears discolored.- Review your handling and storage procedures to identify any potential sources of contamination or degradation.- Ensure solutions are protected from light during storage.[4][5]- Prepare fresh solutions and adhere strictly to the recommended storage and handling guidelines. |
| Inconsistent experimental results using the same batch of this compound solution. | - Inaccurate Pipetting: Errors in dilution can lead to variability in the final concentration.- Degradation Over Time: Although stable for extended periods, very long-term storage outside of recommended conditions could lead to a gradual loss of potency.- Adsorption to Container: While stable in PP and PP/PE, using other types of plastic or glass for long-term storage without validation could lead to adsorption of the compound. | - Calibrate your pipettes regularly and use proper pipetting techniques.- Prepare fresh dilutions from a stock solution for each set of critical experiments.- Use the recommended storage containers (polypropylene syringes or polypropylene/polyethylene bags).[4][5]- Perform a stability check of your stored solutions using a validated analytical method like HPLC if you suspect degradation. |
Data on Storage Stability of this compound Solutions
The following tables summarize the stability data for this compound solutions under various storage conditions.
Table 1: Stability of Undiluted and Diluted this compound Solutions
| Solution | Concentration | Container | Storage Temperature | Duration | Stability |
| Undiluted | 0.5 mg/mL | Original Vial | 25°C (77°F) | 28 days (after first puncture) | Physico-chemically stable[4][5] |
| Undiluted in Syringe | Not Specified | Syringe | Room Temperature | Up to 4 hours | Stable[9] |
| Undiluted in Syringe | Not Specified | Syringe | 4°C (40°F) | Up to 24 hours | Stable[9] |
| Diluted in 0.9% NaCl | 0.205 mg/mL | Polypropylene Syringe | 2-8°C or 25°C | At least 4 weeks | Physico-chemically stable[4][5] |
| Diluted in 0.9% NaCl | 0.020 mg/mL | Polypropylene/Polyethylene Bag | 2-8°C or 25°C | At least 4 weeks | Physico-chemically stable[4][5] |
| Diluted in 0.9% NaCl | 15.4 µg/mL and 43.3 µg/mL | Polyolefin Bag | 4°C or 20°C | At least 14 days | Physically compatible and chemically stable[10][11] |
| Diluted in 0.9% NaCl | 440 µg/mL | Polypropylene Syringe | 4°C or 20°C | At least 14 days | Physically compatible and chemically stable[10][11] |
Experimental Protocols
Protocol: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound
This protocol is a representative method for assessing the stability of this compound solutions.
1. Objective: To quantify the concentration of this compound in solution and detect any potential degradation products.
2. Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Ammonium formate
-
Formic acid (or acetic acid)
-
This compound solution samples for analysis
-
0.45 µm syringe filters
3. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
4. Chromatographic Conditions:
-
Mobile Phase A: 20mM Ammonium Formate buffer in water (pH adjusted to ~4.2 with formic or acetic acid)
-
Mobile Phase B: Acetonitrile
-
Elution Mode: Isocratic or gradient (a starting point for isocratic could be a 52:48 v/v ratio of Mobile Phase A to Mobile Phase B)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
5. Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phase components and degas them before use.
-
Preparation of Standard Solutions: Prepare a stock solution of this compound reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Preparation of Sample Solutions: Dilute the this compound solution samples to be tested with the mobile phase to fall within the concentration range of the calibration curve. Filter the samples through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound action.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing Eribulin solution stability.
Logical Relationship for Troubleshooting
Caption: Troubleshooting decision tree for Eribulin solutions.
References
- 1. This compound: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physico-chemical stability of this compound containing concentrate and ready-to-administer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of Abemaciclib following Eribulin Overcomes Palbociclib-Resistant Breast Cancer by Inhibiting the G2/M Cell Cycle Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Eribulin Binds at Microtubule Ends to a Single Site on Tubulin to Suppress Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Stability of the ready-to-use solutions of eribulin for intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting complex dose-response curves of Eribulin Mesylate
Welcome to the technical support center for researchers using Eribulin Mesylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret your experimental results, with a focus on understanding dose-response relationships.
Frequently Asked questions (FAQs)
FAQ 1: What is the expected shape of an in vitro dose-response curve for this compound?
Typically, in vitro cell viability or proliferation assays with this compound will produce a sigmoidal (S-shaped) dose-response curve.[1][2] This curve illustrates that as the concentration of Eribulin increases, the inhibition of cell growth or viability also increases until it reaches a maximum effect, at which point the curve plateaus.
FAQ 2: We are observing a U-shaped or biphasic dose-response curve in our experiments with Eribulin. Is this expected?
While the majority of published in vitro studies on Eribulin report sigmoidal dose-response curves, complex non-monotonic dose-responses, such as U-shaped or bell-shaped (biphasic) curves, have been observed with other anti-cancer agents, particularly those affecting angiogenesis.[3] These types of curves are characterized by a stimulatory or less inhibitory effect at intermediate concentrations compared to lower and higher concentrations.
A definitive U-shaped dose-response for Eribulin has not been extensively documented in publicly available literature. However, microtubule inhibitors can have complex effects on cellular processes beyond mitotic arrest, including signaling pathways that could theoretically lead to non-linear responses under specific experimental conditions. If you observe a reproducible U-shaped curve, it could be a novel finding worth further investigation.
FAQ 3: What are the potential causes of a U-shaped dose-response curve in our Eribulin experiments?
Observing a U-shaped dose-response curve could be due to several factors:
-
Experimental Artifacts: Inconsistent cell seeding, edge effects in multi-well plates, or issues with reagent preparation can lead to anomalous data points that may resemble a U-shaped curve.
-
Off-Target Effects: At certain concentrations, Eribulin or any compound could have off-target effects that might counteract its primary cytotoxic mechanism.
-
Cellular Heterogeneity: A mixed population of cells with varying sensitivities to Eribulin could potentially produce a complex dose-response.
-
Complex Biological Mechanisms: Some drugs can induce protective mechanisms at intermediate doses that are overcome at higher doses. While not specifically reported for Eribulin, this is a known phenomenon for some classes of drugs.[3]
FAQ 4: How does this compound exert its cytotoxic effects?
Eribulin is a non-taxane microtubule dynamics inhibitor.[4] It binds to the plus ends of microtubules, suppressing microtubule polymerization without affecting depolymerization.[5] This disruption of microtubule function leads to irreversible G2/M cell cycle arrest, mitotic catastrophe, and ultimately, apoptosis (programmed cell death).[4][6][7]
Troubleshooting Guides
Guide 1: Unexpected Dose-Response Curve Shape
Issue: Your dose-response curve for Eribulin is not the expected sigmoidal shape and may appear flat, irregular, or even U-shaped.
| Possible Cause | Troubleshooting Steps |
| Inaccurate Drug Concentrations | - Verify the stock solution concentration and perform serial dilutions carefully.- Prepare fresh drug dilutions for each experiment. |
| Cell Seeding Inconsistency | - Ensure a homogenous single-cell suspension before seeding.- Use a calibrated multichannel pipette and mix the cell suspension between seeding replicates.- Avoid edge wells in multi-well plates or fill them with sterile media/PBS to minimize evaporation. |
| Incorrect Assay Window | - Optimize the drug incubation time. For Eribulin, a 72-hour incubation is common for cell viability assays.[8] |
| Sub-optimal Cell Health | - Use cells within a consistent and low passage number range.- Regularly test for mycoplasma contamination. |
| Assay-Specific Issues (e.g., MTT/XTT) | - Ensure the formazan crystals are fully dissolved before reading the absorbance.- Check for any interference between Eribulin and the assay reagents. |
| Potential for Complex Biology | - If the non-sigmoidal curve is reproducible and artifacts have been ruled out, consider investigating underlying biological mechanisms. This could involve exploring different time points or using alternative cell health assays. |
Guide 2: High Variability Between Replicates
Issue: You are observing significant standard deviations between your technical or biological replicates.
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.- Ensure consistent pipetting technique. |
| Inhomogeneous Cell Seeding | - Thoroughly mix the cell suspension before and during plating. |
| Edge Effects | - Avoid using the outer wells of the plate for experimental samples. |
| Incubator Conditions | - Ensure uniform temperature and CO2 distribution within the incubator. |
Quantitative Data
The following tables summarize reported IC50 values for this compound in various cancer cell lines. Note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, seeding density, and assay duration.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nM) | Reference |
| MDA-MB-435 | - | 0.09 | [5] |
| DU-4475 | TNBC | >10 | [8] |
| Multiple TNBC Lines | TNBC | Generally ≤10 | [8] |
| Multiple non-TNBC Lines | non-TNBC | Generally ≤10 | [8] |
Table 2: IC50 Values of this compound in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Hematologic Neoplasms (various) | Leukemia/Lymphoma | 0.13 - 12.12 | [9] |
| Small Cell Lung Cancer (various) | SCLC | < 1.5 - 6.2 | [10] |
| Soft Tissue Sarcoma (various) | STS | ~1 | [11] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of Eribulin on cancer cell viability.
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete medium to the desired concentration.
-
Seed 2 x 10^4 cells per well in a 96-well plate.[9]
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of Eribulin in complete medium to achieve the desired final concentrations (e.g., 0.032, 0.16, 0.8, 4, 20, 100 nM).[9]
-
Remove the medium from the cells and replace it with 100 µL of the medium containing the different Eribulin concentrations. Include vehicle-only controls.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate for 4 hours at 37°C and 5% CO2.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 150 µL of a solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol) to each well to dissolve the formazan crystals.[9]
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the normalized values against the logarithm of the Eribulin concentration to generate a dose-response curve and calculate the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the investigation of Eribulin's effect on cell cycle distribution.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to confluence by the end of the experiment.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of Eribulin (e.g., 1.25 nM or 5 nM) and a vehicle control for 24 hours.[10]
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for a cell viability (MTT) assay.
Caption: Logical workflow for troubleshooting an unexpected dose-response curve.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Relevance of Bell-Shaped and U-Shaped Dose-Responses for the Therapeutic Targeting of Angiogenesis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. Eribulin—A review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of Abemaciclib following Eribulin Overcomes Palbociclib-Resistant Breast Cancer by Inhibiting the G2/M Cell Cycle Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The microtubule targeting agents eribulin and paclitaxel activate similar signaling pathways and induce cell death predominantly in a caspase-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Eribulin inhibits the growth of small cell lung cancer cell lines alone and with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimitotic and Non-mitotic Effects of Eribulin Mesilate in Soft Tissue Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of experimental design for Eribulin Mesylate combination studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers designing and conducting combination studies with Eribulin Mesylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that should be considered when designing combination studies?
A1: this compound is a microtubule dynamics inhibitor with a distinct mechanism. It binds to the plus ends of microtubules, suppressing their growth and sequestering tubulin into non-functional aggregates.[1] This leads to irreversible mitotic blockade and ultimately, apoptosis.[1] Beyond its antimitotic effects, preclinical studies have shown that Eribulin can also remodel the tumor vasculature and reverse the epithelial-to-mesenchymal transition (EMT), which may enhance the efficacy of combination therapies.
Q2: How do I select appropriate partner drugs for combination with Eribulin?
A2: The choice of a combination partner for Eribulin should be based on a strong biological rationale. Consider agents that target complementary or orthogonal pathways. For example, combining Eribulin with inhibitors of the PI3K/AKT/mTOR pathway has shown synergistic effects in preclinical models of triple-negative breast cancer (TNBC) and PIK3CA-mutated endometrial cancer.[1][2][3] This is because Eribulin can suppress AKT phosphorylation, complementing the action of PI3K/mTOR inhibitors.[1] Combining Eribulin with immunotherapy, such as anti-PD-1 antibodies, is another promising strategy, as Eribulin's immunomodulatory effects can enhance the anti-tumor immune response.[4][5]
Q3: What are the common mechanisms of resistance to Eribulin, and how can combination therapy address them?
A3: Resistance to microtubule-targeting agents can arise from various mechanisms, including alterations in tubulin isoforms or the expression of drug efflux pumps. Combining Eribulin with agents that have different mechanisms of action can help overcome or bypass these resistance pathways. For instance, in paclitaxel-resistant models, combining Eribulin with a PI3K inhibitor has been shown to be effective.[2]
Q4: What are the key differences in experimental design for in vitro versus in vivo Eribulin combination studies?
A4: In vitro studies are crucial for initial screening and mechanistic understanding. They typically involve cell viability, apoptosis, and synergy assays to determine optimal drug concentrations and ratios. In vivo studies, usually in xenograft or patient-derived xenograft (PDX) models, are necessary to evaluate the anti-tumor efficacy and tolerability of the combination in a more complex biological system.[6][7] Dosing schedules and routes of administration become critical parameters in in vivo experiments.
Troubleshooting Guides
Issue 1: High variability in cell viability (e.g., MTS/MTT) assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before plating and use a multichannel pipette for seeding. Optimize cell number for each cell line to ensure they are in the logarithmic growth phase at the time of drug addition and assay readout.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity and minimize evaporation in the inner wells.
-
-
Possible Cause: Interference from the drug compounds with the assay reagents.
-
Solution: Run appropriate controls, including media alone, cells with vehicle (e.g., DMSO), and drug alone in media (without cells) to check for any direct reaction with the viability reagent.
-
Issue 2: Difficulty in interpreting synergy from Combination Index (CI) values.
-
Possible Cause: Inappropriate range of drug concentrations.
-
Solution: Use a range of concentrations for each drug that spans from no effect to a maximal effect (e.g., IC10 to IC90). This will allow for the generation of a robust dose-response curve and more accurate CI calculations at different effect levels (Fraction affected, Fa).
-
-
Possible Cause: Misinterpretation of CI values.
-
Solution: Use established interpretations for CI values: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. It is also important to consider the Fa value at which synergy is observed, as this can have different biological implications.[8]
-
Issue 3: Inconsistent tumor growth or high toxicity in in vivo xenograft studies.
-
Possible Cause: Suboptimal dosing schedule or route of administration.
-
Solution: Conduct a pilot study to determine the maximum tolerated dose (MTD) of the drug combination. Staggering the administration of the two drugs may also reduce toxicity while maintaining efficacy. For example, in a study combining Eribulin with a CDK inhibitor, Eribulin was administered intraperitoneally every fourth day, while the CDK inhibitor was given orally for 5 consecutive days each week.[6]
-
-
Possible Cause: Variability in tumor implantation and size at the start of treatment.
-
Solution: Ensure consistent subcutaneous or orthotopic implantation of tumor cells or fragments. Randomize animals into treatment groups only after tumors have reached a predetermined, uniform size.
-
Quantitative Data Summary
Table 1: IC50 Values of Eribulin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~1-1000 |
| 4T1 | Murine Breast Cancer | ~0.05-50 |
| HEC1A | Endometrial Cancer | Varies |
| HEC1B | Endometrial Cancer | Varies |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., cell seeding density, incubation time). The data presented here are approximate ranges based on published studies.[1][2]
Table 2: Combination Index (CI) Values for Eribulin Combination Studies
| Combination | Cell Line | Cancer Type | Fraction Affected (Fa) | CI Value | Interpretation |
| Eribulin + Everolimus | MDA-MB-468 | Triple-Negative Breast Cancer | Various | < 1 | Synergy |
| Eribulin + BKM120 | MDA-MB-468 | Triple-Negative Breast Cancer | Various | < 1 | Synergy |
| Eribulin + BEZ235 | MDA-MB-468 | Triple-Negative Breast Cancer | Various | < 1 | Synergy |
| Eribulin + Alpelisib | HEC1A-TR | Paclitaxel-Resistant Endometrial Cancer | Various | < 1 | Synergy |
| Eribulin + Alpelisib | HEC1B-TR | Paclitaxel-Resistant Endometrial Cancer | Various | < 1 | Synergy |
Note: CI values are dependent on the fraction of cells affected (Fa). The data in this table are a summary of findings from preclinical studies.[1][2][8]
Table 3: In Vivo Tumor Growth Inhibition with Eribulin Combinations
| Combination | Xenograft Model | Cancer Type | Outcome |
| Eribulin + CYC065 (CDK inhibitor) | MDA-MB-231 | Triple-Negative Breast Cancer | Significant decrease in tumor volume compared to single agents. |
| Eribulin + Paclitaxel | MDA-MB-231 | Triple-Negative Breast Cancer | Significant inhibition of tumor growth compared to monotherapy. |
| Eribulin + Anti-PD-1 Antibody | 4T1 (P-glycoprotein knockout) | Murine Breast Cancer | Enhanced anti-tumor activity compared to monotherapy. |
| Eribulin + BKM120 (PI3K inhibitor) | WHIM6, WHIM21 (PDX) | Triple-Negative Breast Cancer | Enhanced tumor growth inhibition. |
Note: The efficacy of in vivo combinations is often assessed by comparing tumor growth in combination-treated groups to that in vehicle control and single-agent treated groups.[3][4][6][7]
Experimental Protocols
In Vitro Cell Viability Assay (MTS Assay)
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 4,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of Eribulin and the combination drug in culture medium.
-
For combination studies, drugs can be added at a constant ratio or in a matrix format.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Absorbance Reading:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine IC50 values and Combination Index (CI) using appropriate software (e.g., CompuSyn).
-
In Vitro Apoptosis Assay (Caspase-Glo® 3/7 Assay)
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTS assay protocol.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add 100 µL of the reagent to each well of the 96-well plate.
-
-
Incubation:
-
Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Reading:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (media with reagent) from all readings.
-
Express caspase activity as a fold change relative to the vehicle-treated control.
-
In Vitro Invasion Assay (Transwell Assay)
-
Transwell Insert Preparation:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium.
-
Coat the upper surface of the Transwell inserts (8 µm pore size) with the diluted Matrigel.
-
Incubate at 37°C for at least 1 hour to allow the Matrigel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest cells and resuspend them in serum-free medium containing the desired concentrations of Eribulin, the combination drug, or vehicle.
-
Seed the cell suspension into the upper chamber of the coated Transwell inserts.
-
Add complete medium (containing FBS as a chemoattractant) to the lower chamber.
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours.
-
-
Cell Fixation and Staining:
-
Remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the cells with crystal violet.
-
-
Quantification:
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of stained cells in several random fields of view under a microscope.
-
Calculate the average number of invading cells per field.
-
Visualizations
Caption: Experimental workflow for Eribulin combination studies.
Caption: Eribulin's interaction with the PI3K/AKT/mTOR pathway.
References
- 1. Eribulin Synergistically Increases Anti-Tumor Activity of an mTOR Inhibitor by Inhibiting pAKT/pS6K/pS6 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined PI3K Inhibitor and Eribulin Enhances Anti-Tumor Activity in Preclinical Models of Paclitaxel-Resistant, PIK3CA-Mutated Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Liposome-Encapsulated Eribulin Shows Enhanced Antitumor Activity over Eribulin for Combination Therapy with Anti–PD-1 Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic effect of eribulin and CDK inhibition for the treatment of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Eribulin Mesylate: A Frontrunner in Reversing Epithelial-Mesenchymal Transition
A comparative guide for researchers, scientists, and drug development professionals on the validation of Epithelial-Mesenchymal Transition (EMT) reversal by Eribulin Mesylate, benchmarked against other therapeutic alternatives. This guide provides an objective analysis supported by experimental data to aid in the evaluation of anti-cancer therapies targeting EMT.
The transition of cancer cells from an epithelial to a mesenchymal phenotype, known as the Epithelial-Mesenchymal Transition (EMT), is a critical process in tumor progression, metastasis, and the development of drug resistance. Consequently, therapeutic agents capable of reversing this process, inducing a Mesenchymal-Epithelial Transition (MET), are of significant interest in oncology research. This compound, a synthetic analog of halichondrin B, has emerged as a potent inducer of MET. This guide offers a comprehensive comparison of Eribulin's efficacy in reversing EMT with other treatment modalities, supported by experimental evidence.
Comparative Analysis of EMT Marker Modulation
This compound has been shown to effectively reverse the EMT phenotype by modulating the expression of key epithelial and mesenchymal markers. The following tables summarize the comparative performance of Eribulin against other anti-cancer agents based on available preclinical and clinical data.
Table 1: In Vitro Comparison of EMT Marker Expression
| Therapeutic Agent | Cell Line(s) | Change in E-cadherin | Change in N-cadherin | Change in Vimentin | Change in ZEB1/Snail/Slug/Twist | Citation(s) |
| This compound | TNBC (MDA-MB-231, Hs578T) | Increased | Decreased | Decreased | Decreased (pSmad2, ZEB1, Slug) | [1] |
| Paclitaxel | TNBC (MDA-MB-231, Hs578T) | Decreased | - | Increased | - | [1] |
| Vinorelbine | TNBC (BT-549) | - | - | - | Decreased (Snail, Slug) | [2] |
| 5-Fluorouracil | MX-1 | - | - | - | - | [3] |
| HDAC Inhibitors (Vorinostat, Ricolinostat) | TNBC (MDA-MB-231, Hs578T) | - | - | - | - | [4] |
Note: "-" indicates data not available in the cited sources.
Table 2: In Vivo Comparison of EMT Marker Expression
| Therapeutic Agent | Model | Change in E-cadherin | Change in N-cadherin | Change in Vimentin | Change in ZEB1 | Citation(s) |
| This compound | MDA-MB-231 Xenograft | Increased | - | Decreased | - | [1] |
| Paclitaxel | MDA-MB-231 Xenograft | Decreased | - | Increased | - | [1] |
Table 3: Clinical Observations of EMT Marker Changes
| Therapeutic Agent | Cancer Type | Change in E-cadherin | Change in N-cadherin | Change in Vimentin | Citation(s) |
| This compound | Metastatic Breast Cancer | Increased | Decreased | Decreased | [5][6] |
| Paclitaxel | Metastatic Breast Cancer | Increased (less than Eribulin) | No significant change | No significant change | [5] |
Signaling Pathways and Experimental Workflows
Eribulin's ability to reverse EMT is linked to its influence on specific signaling pathways, most notably the TGF-β/Smad pathway.
Caption: Eribulin inhibits TGF-β-induced EMT by blocking Smad2/3 phosphorylation.
The validation of EMT reversal by Eribulin and its comparators relies on a series of well-established experimental procedures.
Caption: A typical workflow for assessing the reversal of EMT in vitro.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in validating the effects of therapeutic agents on EMT. Below are detailed protocols for the key assays cited in this guide.
Western Blotting for E-cadherin and Vimentin
-
Protein Extraction: Lyse treated and control cells with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[7][8]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.[7][8]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against E-cadherin (1:1000) and Vimentin (1:1000) overnight at 4°C.[7][8]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.[7]
-
Quantification: Densitometry analysis is performed using software such as ImageJ, with protein levels normalized to a loading control like β-actin or GAPDH.[7]
Quantitative Real-Time PCR (qRT-PCR) for EMT-related Transcription Factors (Snail, Twist)
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from cells using a suitable kit and reverse transcribe into cDNA.[9][10]
-
qRT-PCR: Perform real-time PCR using SYBR Green or TaqMan probes with specific primers for Snail, Twist, and a housekeeping gene (e.g., GAPDH, ACTB).[9][10]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[9]
Immunofluorescence for E-cadherin Localization
-
Cell Seeding and Treatment: Seed cells on glass coverslips and treat with the respective drugs.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde or ice-cold methanol, followed by permeabilization with 0.1-0.5% Triton X-100 in PBS.[11][12]
-
Blocking and Antibody Incubation: Block with 1-5% BSA in PBS for 1 hour. Incubate with anti-E-cadherin primary antibody (1:100-1:500) overnight at 4°C.[13][14]
-
Secondary Antibody and Mounting: After washing, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.[13][14]
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope.[11]
Cell Migration and Invasion Assays
-
Cell Preparation: Pre-treat cells with Eribulin or comparator drugs for a specified period.
-
Transwell Assay Setup:
-
Migration: Seed pre-treated cells in the upper chamber of a Transwell insert (typically 8 µm pore size) in serum-free media. Add media with a chemoattractant (e.g., 10% FBS) to the lower chamber.[15]
-
Invasion: Coat the Transwell insert with a layer of Matrigel or a similar basement membrane extract before seeding the cells.[16][17]
-
-
Incubation: Incubate for 12-48 hours, allowing cells to migrate or invade through the membrane.
-
Staining and Quantification: Remove non-migrated/invaded cells from the top of the insert. Fix and stain the cells on the bottom of the membrane with crystal violet or a fluorescent dye. Count the number of migrated/invaded cells in several random fields under a microscope.[16][18]
Conclusion
The presented data strongly supports the role of this compound in reversing the EMT process, a key driver of cancer progression and metastasis. Comparative studies indicate that Eribulin's ability to induce a mesenchymal-to-epithelial transition is more pronounced than that of some other microtubule inhibitors like paclitaxel. The primary mechanism appears to be the inhibition of the TGF-β/Smad signaling pathway. While direct, quantitative comparisons with a broader range of EMT-reversing agents are still emerging, the existing evidence positions Eribulin as a significant therapeutic agent for further investigation and clinical application in cancers characterized by a mesenchymal phenotype. The detailed protocols provided in this guide offer a standardized framework for researchers to validate these findings and explore the potential of novel EMT-reversing therapies.
References
- 1. Combination of two anti-tubulin agents, eribulin and paclitaxel, enhances anti-tumor effects on triple-negative breast cancer through mesenchymal-epithelial transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Eribulin mesilate suppresses experimental metastasis of breast cancer cells by reversing phenotype from epithelial–mesenchymal transition (EMT) to mesenchymal–epithelial transition (MET) states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 inhibition enhances the anti-tumor effect of eribulin through tubulin acetylation in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mesenchymal–epithelial Transition and Tumor Vascular Remodeling in Eribulin Chemotherapy for Breast Cancer | Anticancer Research [ar.iiarjournals.org]
- 6. Effect of eribulin on epithelial-mesenchymal transition plasticity in metastatic breast cancer: An exploratory, prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western blot analysis of E-cadherin and vimentin expression [bio-protocol.org]
- 8. Western blot analysis of the protein expression of E-cadherin, Vimentin, and Wnt5a [bio-protocol.org]
- 9. Expression of EMT Markers SLUG and TWIST in Breast Cancer | Anticancer Research [ar.iiarjournals.org]
- 10. Twist1 Correlates With Epithelial-Mesenchymal Transition Markers Fibronectin and Vimentin in Adrenocortical Tumors | Anticancer Research [ar.iiarjournals.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Comparison of Fixation Methods for the Detection of Claudin 1 and E-Cadherin in Breast Cancer Cell Lines by Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sysy-histosure.com [sysy-histosure.com]
- 14. bicellscientific.com [bicellscientific.com]
- 15. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 17. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Head-to-head comparison of Eribulin Mesylate with other halichondrin analogs
A detailed guide for researchers and drug development professionals on the comparative efficacy and mechanisms of Eribulin Mesylate and its related halichondrin analogs.
Introduction
This compound (brand name Halaven®, developmental codes ER-086526, E7389) is a synthetic macrocyclic ketone analog of halichondrin B, a complex natural product isolated from the marine sponge Halichondria okadai. Halichondrin B demonstrated potent anticancer activity, but its scarcity and complex structure limited its therapeutic development. This led to the synthesis of over 180 analogs, with this compound emerging as a clinically successful anticancer agent due to its potent antiproliferative effects and manageable safety profile. This guide provides a head-to-head comparison of this compound with other synthetic halichondrin analogs, focusing on their preclinical performance based on available experimental data. The primary comparator in this guide is ER-076349, another macrocyclic ketone analog of halichondrin B that was extensively studied alongside Eribulin.
Mechanism of Action: A Unique Approach to Microtubule Inhibition
Eribulin and its analogs exert their anticancer effects through a distinct mechanism of microtubule inhibition. Unlike taxanes, which stabilize microtubules, and vinca alkaloids, which promote their disassembly, Eribulin inhibits the growth phase of microtubules without affecting the shortening phase. It binds to the vinca domain on β-tubulin at the plus ends of microtubules, leading to the sequestration of tubulin into non-productive aggregates. This suppression of microtubule dynamics results in the disruption of the mitotic spindle, leading to prolonged and irreversible G2/M cell cycle arrest and subsequent apoptosis (programmed cell death) in cancer cells.
Signaling Pathway of Eribulin-Induced Cell Cycle Arrest
The following diagram illustrates the key steps in Eribulin's mechanism of action, leading to apoptosis in cancer cells.
In Vitro Performance: A Comparison of Cytotoxicity
The in vitro growth inhibitory activities of this compound (ER-086526) and its analog ER-076349 have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Eribulin has demonstrated an average IC50 value of 1.8 nM across eight human cancer cell lines.
| Cell Line | Cancer Type | ER-076349 IC50 (nM) | Eribulin (ER-086526) IC50 (nM) |
| MDA-MB-435 | Breast Cancer | 0.59 | Data not individually reported |
| COLO 205 | Colon Cancer | 2.4 | Data not individually reported |
| DLD-1 | Colon Cancer | 7.3 | Data not individually reported |
| DU 145 | Prostate Cancer | 3.6 | Data not individually reported |
| LNCaP | Prostate Cancer | 1.8 | Data not individually reported |
| LOX | Melanoma | 3.2 | Data not individually reported |
| HL-60 | Leukemia | 2.6 | Data not individually reported |
| U937 | Histiocytic Lymphoma | 4.0 | Data not individually reported |
| Average | 1.8 |
Table 1: Comparative In Vitro Cytotoxicity of Halichondrin Analogs
In Vivo Efficacy: Antitumor Activity in Xenograft Models
The antitumor activities of this compound and ER-076349 have been assessed in nude mice bearing human tumor xenografts. Both compounds have demonstrated significant in vivo efficacy at well-tolerated doses.
| Xenograft Model | Cancer Type | Compound | Dose Range (mg/kg) | Antitumor Activity |
| MDA-MB-435 | Breast Cancer | Eribulin (ER-086526) & ER-076349 | 0.1 - 1 | Marked activity |
| COLO 205 | Colon Cancer | Eribulin (ER-086526) & ER-076349 | 0.1 - 1 | Marked activity |
| LOX | Melanoma | Eribulin (ER-086526) & ER-076349 | 0.1 - 1 | Marked activity |
| NIH:OVCAR-3 | Ovarian Cancer | Eribulin (ER-086526) & ER-076349 | 0.1 - 1 | Marked activity |
Table 2: Comparative In Vivo Antitumor Activity of Halichondrin Analogs
In the MDA-MB-435 breast cancer model, treatment with 0.25–1.0 mg/kg of Eribulin resulted in the regression of measurable tumors. At these doses, Eribulin was found to be equally or more efficacious than paclitaxel at its maximum tolerated dose of 25 mg/kg.
Experimental Protocols
In Vitro Cell Growth Inhibition Assay (MTT Assay)
The cytotoxicity of the halichondrin analogs was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Addition: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Eribulin, ER-076349).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, MTT solution is added to each well.
-
Formazan Formation: Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability at each compound concentration, and the IC50 value is calculated.
In Vivo Human Tumor Xenograft Studies
These studies are crucial for evaluating the antitumor efficacy of drug candidates in a living organism.
Protocol Steps:
-
Cell Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Once the tumors reach a predetermined volume, the mice are randomized into control and treatment groups. The treatment groups receive the test compounds (e.g., Eribulin, ER-076349) via a specified route (e.g., intravenous) and schedule. The control group typically receives the vehicle used to dissolve the compounds.
-
Tumor Measurement: Tumor dimensions (length and width) are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: Volume = (width² x length) / 2.
-
Monitoring: The body weight and general health of the mice are monitored throughout the study as an indicator of toxicity.
-
Data Analysis: The tumor growth in the treatment groups is compared to the control group to determine the extent of tumor growth inhibition.
Conclusion
This compound and its analog ER-076349 are potent microtubule-targeting agents with a unique mechanism of action that distinguishes them from other classes of antimitotic drugs. Both compounds exhibit sub-nanomolar in vitro cytotoxicity against a range of human cancer cell lines and demonstrate significant in vivo antitumor activity in xenograft models. While a comprehensive head-to-head comparison of IC50 values across a full panel of cell lines is limited by the available published data, the average potency of Eribulin (ER-086526) appears to be in a similar range to ER-076349. The selection of Eribulin for clinical development was likely based on a combination of its potent efficacy, favorable safety profile, and pharmacokinetic properties observed during extensive preclinical testing. Further research into the subtle differences in the biological activities of various halichondrin analogs could provide valuable insights for the future design of novel anticancer therapeutics.
Efficacy of Eribulin Mesylate in Taxane-Resistant Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Eribulin Mesylate in taxane-resistant cancer models against other chemotherapeutic agents. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to facilitate a deeper understanding of Eribulin's mechanism of action and its potential in overcoming taxane resistance.
Preclinical Efficacy of Eribulin in Taxane-Resistant Cancer Cell Lines
Eribulin has demonstrated potent cytotoxic activity in a variety of cancer cell lines, including those resistant to taxanes. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Eribulin in comparison to other microtubule-targeting agents in different breast cancer cell lines.
| Cell Line | Type | Eribulin IC50 (nM) | Paclitaxel IC50 (nM) | Vinblastine IC50 (nM) | Reference |
| MDA-MB-435 | Breast Cancer | 0.09 | 2.5 | 0.59 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.3 | - | - | [2] |
| MDA-MB-231/E (Eribulin-resistant) | Triple-Negative Breast Cancer | 30.6 | - | - | [2] |
| MCF-7 | Breast Cancer | 0.1 | - | - | [2] |
| MCF-7/E (Eribulin-resistant) | Breast Cancer | 0.3 | - | - | [2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~1-10 | - | - | [3] |
| BT-549 | Triple-Negative Breast Cancer | ~1-10 | - | - | [3] |
| MX-1 | Triple-Negative Breast Cancer | ~0.4-4.3 | - | - | [3] |
Clinical Efficacy of Eribulin in Taxane-Pretreated Metastatic Breast Cancer
Multiple clinical trials have evaluated the efficacy of Eribulin in patients with metastatic breast cancer who have been previously treated with taxanes. The data consistently demonstrates a survival benefit with Eribulin in this heavily pretreated patient population.
Pooled Analysis of Phase 3 Studies (EMBRACE and Study 301)
A pooled analysis of two major phase 3 trials, EMBRACE and Study 301, provides robust evidence for the efficacy of Eribulin in patients with metastatic breast cancer previously treated with an anthracycline and a taxane.[4]
| Patient Subgroup | Treatment Arm | Median Overall Survival (OS) | Hazard Ratio (HR) (95% CI) | p-value |
| Overall Population | Eribulin (n=1062) | 15.2 months | 0.85 (0.77, 0.95) | 0.003 |
| Control (n=802) | 12.8 months | |||
| Taxane-Refractory | Eribulin | 12.8 months | 0.91 | 0.206 |
| Control | 11.3 months | |||
| Not Taxane-Refractory | Eribulin | 17.4 months | 0.81 | 0.007 |
| Control | 14.4 months | |||
| Triple-Negative Breast Cancer (TNBC) | Eribulin | 12.9 months | 0.74 | 0.006 |
| Control | 8.2 months |
Real-World Efficacy Data
A 10-year real-world study further supports the clinical benefit of Eribulin in a diverse patient population with metastatic breast cancer, including those with triple-negative disease, treated in a third-line or later setting.[5]
| Patient Population | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Overall (n=513) | 54.4% | 52.3% | 6.1 months | 10.6 months |
| TNBC (n=256) | 55.1% | 57.4% | 5.8 months | 9.8 months |
Comparison with Capecitabine (Study 301)
Study 301 directly compared Eribulin with capecitabine in patients with locally advanced or metastatic breast cancer previously treated with an anthracycline and a taxane. While the study did not meet its primary endpoint of superior overall survival for Eribulin, a trend towards improved OS was observed.[6][7]
| Endpoint | Eribulin (n=554) | Capecitabine (n=548) | Hazard Ratio (HR) (95% CI) | p-value |
| Median Overall Survival (OS) | 15.9 months | 14.5 months | 0.88 (0.77, 1.00) | 0.056 |
| Median Progression-Free Survival (PFS) | 4.1 months | 4.2 months | 1.08 (0.93, 1.25) | 0.30 |
| Objective Response Rate (ORR) | 11.0% | 11.5% | - | - |
A subgroup analysis of the TNBC patients in Study 301 revealed a more pronounced overall survival benefit for Eribulin compared to capecitabine.[8][9]
| Patient Subgroup | Treatment Arm | Median Overall Survival (OS) |
| Triple-Negative Breast Cancer (TNBC) | Eribulin | 14.4 months |
| Capecitabine | 9.4 months |
Mechanism of Action: Overcoming Taxane Resistance
Eribulin's efficacy in taxane-resistant models can be attributed to its unique mechanism of action that differs from other microtubule-targeting agents.
Unique Interaction with Microtubules
Unlike taxanes, which stabilize microtubules, Eribulin inhibits microtubule growth by binding to the plus ends of microtubules. This interaction leads to the sequestration of tubulin into non-productive aggregates, ultimately causing G2/M cell-cycle arrest and apoptosis.[10] This distinct binding site and mechanism may explain its activity in cancers that have developed resistance to taxanes through mutations in tubulin or other mechanisms affecting microtubule stability.
Caption: Eribulin's mechanism of microtubule disruption.
Modulation of Key Signaling Pathways
Eribulin has been shown to impact several signaling pathways implicated in cancer progression and drug resistance.
In contrast to paclitaxel, which can activate the pro-survival PI3K/AKT/mTOR pathway, Eribulin has been shown to suppress the phosphorylation of AKT, a key component of this pathway. This inhibitory effect may contribute to its efficacy in taxane-resistant tumors.
Caption: Contrasting effects on the PI3K/AKT/mTOR pathway.
Eribulin has been observed to reverse the epithelial-mesenchymal transition (EMT), a process associated with increased cancer cell motility, invasion, and drug resistance.[8] Eribulin treatment can lead to the upregulation of epithelial markers (e.g., E-cadherin) and downregulation of mesenchymal markers (e.g., vimentin, N-cadherin).[11]
Caption: Eribulin's effect on EMT reversal.
Preclinical studies have indicated that Eribulin can inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer and contributes to tumor growth and metastasis.[12]
Caption: Inhibition of the Wnt/β-catenin signaling pathway.
Experimental Protocols
Western Blot Analysis for Signaling Pathway Proteins
Objective: To determine the effect of Eribulin on the phosphorylation and expression levels of key proteins in signaling pathways such as PI3K/AKT/mTOR.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., MDA-MB-468, BT549) are cultured to 70-80% confluency. Cells are then treated with varying concentrations of Eribulin or control vehicle for a specified duration (e.g., 24 hours).
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., phospho-AKT, total AKT, β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of Eribulin in a living organism, particularly in taxane-resistant tumor models.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., MDA-MB-231, MX-1) are subcutaneously or orthotopically implanted into the mice. For taxane-resistant models, cell lines with acquired or inherent taxane resistance are used.
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Eribulin is administered intravenously at a specified dose and schedule (e.g., 1 mg/kg, twice weekly).[1] Control groups receive a vehicle control.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
-
Statistical Analysis: Tumor growth inhibition is calculated, and statistical significance between treatment and control groups is determined using appropriate statistical tests.
Caption: Workflow for in vivo xenograft studies.
Conclusion
This compound demonstrates significant efficacy in taxane-resistant cancer models, supported by both preclinical and clinical data. Its unique mechanism of action, involving the inhibition of microtubule growth and modulation of key signaling pathways such as PI3K/AKT/mTOR and Wnt/β-catenin, provides a strong rationale for its use in patients who have progressed on taxane-based therapies. Furthermore, its ability to reverse the mesenchymal phenotype associated with drug resistance highlights a novel aspect of its anti-cancer activity. The provided experimental data and methodologies offer a valuable resource for researchers and drug development professionals exploring novel therapeutic strategies for taxane-resistant cancers.
References
- 1. Eribulin—A review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Synergistic antitumor effects of S-1 with eribulin in vitro and in vivo for triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of eribulin in women with metastatic breast cancer: a pooled analysis of two phase 3 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Phase III Open-Label Randomized Study of this compound Versus Capecitabine in Patients With Locally Advanced or Metastatic Breast Cancer Previously Treated With an Anthracycline and a Taxane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Eribulin in breast cancer: Current insights and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Eribulin in Triple Negative Metastatic Breast Cancer: Critic Interpretation of Current Evidence and Projection for Future Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eribulin mesilate suppresses experimental metastasis of breast cancer cells by reversing phenotype from epithelial–mesenchymal transition (EMT) to mesenchymal–epithelial transition (MET) states - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eribulin in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Eribulin Mesylate: A Comparative Guide to its In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the in vitro and in vivo efficacy of Eribulin Mesylate, a non-taxane inhibitor of microtubule dynamics. It offers an objective comparison with other chemotherapeutic agents, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.
In Vitro Efficacy of this compound
This compound has demonstrated potent cytotoxic activity across a range of cancer cell lines, particularly in breast cancer. Its efficacy is attributed to its unique mechanism of inhibiting microtubule polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[1]
Comparative IC50 Values in Breast Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in comparison to other microtubule-targeting agents in various breast cancer cell lines.
| Cell Line | Subtype | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Vinorelbine IC50 (nM) |
| MDA-MB-231 | Triple-Negative | 1.6[2] | 0.8[2] | - |
| Hs578T | Triple-Negative | 1.5[2] | 1.2[2] | - |
| MDA-MB-157 | Triple-Negative | - | - | - |
| MX-1 | Triple-Negative | - | - | - |
| HCC38 | Triple-Negative | >200 (24h)[3] | - | - |
| SKBR3 | HER2+ | >200 (24h)[3] | - | - |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.
In Vivo Efficacy of this compound
Preclinical studies using xenograft models have consistently demonstrated the anti-tumor activity of this compound in vivo. These studies have shown significant tumor growth inhibition and, in some cases, tumor regression.
Comparative Efficacy in Breast Cancer Xenograft Models
The following table summarizes the in vivo efficacy of this compound in comparison to other chemotherapeutic agents in human breast cancer xenograft models.
| Xenograft Model | Treatment | Dosage and Schedule | Tumor Growth Inhibition (TGI) / Outcome |
| MDA-MB-231 | Eribulin + Paclitaxel | Eribulin: 0.1 mg/kg, i.p., every 4 days x 6; Paclitaxel: 10 mg/kg, i.p., every 4 days x 6 | Combination significantly inhibited tumor growth compared to either monotherapy (p < 0.01)[2][4] |
| MX-1 | Eribulin | 0.3, 1, and 3 mg/kg | Dose-dependent anti-tumor activity[5] |
| MDA-MB-231 | Eribulin vs. Capecitabine | Eribulin: 1.0 mg/kg, i.v., single dose; Capecitabine: 540 mg/kg, p.o., daily | Eribulin increased tumor perfusion, unlike capecitabine[6][7] |
| OD-BRE-0438 (PDX) | Eribulin vs. Capecitabine | Post-fulvestrant/palbociclib | Eribulin had superior anti-tumor activity to capecitabine[8][9] |
Clinical Efficacy of this compound
Clinical trials have established the efficacy of this compound in patients with metastatic breast cancer and soft tissue sarcoma.
Phase III Clinical Trial in Metastatic Breast Cancer (vs. Capecitabine)
A phase III study compared the efficacy of this compound with Capecitabine in patients with locally advanced or metastatic breast cancer previously treated with an anthracycline and a taxane.
| Outcome | This compound (n=554) | Capecitabine (n=548) | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival (OS) | 15.9 months | 14.5 months | 0.88 (0.77-1.00) | 0.056 |
| Median Progression-Free Survival (PFS) | 4.1 months | 4.2 months | 1.08 (0.93-1.25) | 0.30 |
| Objective Response Rate (ORR) | 11.0% | 11.5% | - | 0.849 |
Source: Kaufman PA, et al. J Clin Oncol. 2015.[10]
Phase III Clinical Trial in Advanced Liposarcoma or Leiomyosarcoma (vs. Dacarbazine)
A phase III trial evaluated the efficacy of this compound versus Dacarbazine in patients with advanced liposarcoma or leiomyosarcoma who had received prior chemotherapy.
| Outcome | This compound (n=228) | Dacarbazine (n=224) | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival (OS) | 13.5 months | 11.5 months | 0.77 (0.62-0.95) | 0.0169 |
Source: Schöffski P, et al. Lancet. 2016.
Signaling Pathways and Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted mechanism of action that extends beyond simple microtubule disruption.
Microtubule Dynamics Inhibition
Eribulin binds to the plus ends of microtubules, suppressing their growth and sequestering tubulin into non-productive aggregates. This leads to irreversible mitotic blockade and subsequent apoptosis.[11]
Caption: Eribulin's primary mechanism of action on microtubule dynamics.
Modulation of the Tumor Microenvironment
Eribulin has been shown to induce vascular remodeling, leading to increased tumor perfusion and reduced hypoxia.[6] It also reverses the Epithelial-to-Mesenchymal Transition (EMT), a process critical for metastasis.[12]
Caption: Eribulin's effects on angiogenesis and EMT signaling pathways.
Wnt/β-catenin Signaling Pathway
Recent studies suggest that Eribulin can inactivate the Wnt/β-catenin signaling pathway in triple-negative breast cancer cells, potentially through the upregulation of miR-195.
Caption: Eribulin's proposed mechanism on the Wnt/β-catenin pathway.
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ cells/well for MDA-MB-231) in 100 µL of complete medium and incubate for 24 hours.[3]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest (e.g., MX-1)
-
Matrigel (optional)
-
This compound for injection
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ MX-1 cells) in sterile PBS or medium, with or without Matrigel, into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment group via the desired route (e.g., intravenous injection) at the specified dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Conclusion
This compound is a potent microtubule-targeting agent with significant in vitro and in vivo efficacy against various cancers, particularly metastatic breast cancer and soft tissue sarcoma. Its unique mechanism of action, which includes not only direct cytotoxicity but also modulation of the tumor microenvironment, distinguishes it from other chemotherapeutic agents. The comparative data presented in this guide highlight its efficacy and provide a basis for further research and clinical consideration. The detailed experimental protocols and pathway diagrams offer valuable resources for researchers in the field of oncology and drug development.
References
- 1. [PDF] this compound: Mechanism of Action of a Unique Microtubule-Targeting Agent | Semantic Scholar [semanticscholar.org]
- 2. Combination of two anti-tubulin agents, eribulin and paclitaxel, enhances anti-tumor effects on triple-negative breast cancer through mesenchymal-epithelial transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Improves Cisplatin-Induced Cytotoxicity of Triple-Negative Breast Cancer by Extracellular Signal-Regulated Kinase 1/2 Activation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor Activity of Eribulin After Fulvestrant Plus CDK4/6 Inhibitor in Breast Cancer Patient-derived Xenograft Models | Anticancer Research [ar.iiarjournals.org]
- 9. Antitumor Activity of Eribulin After Fulvestrant Plus CDK4/6 Inhibitor in Breast Cancer Patient-derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. qut.edu.au [qut.edu.au]
- 11. This compound: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eribulin mesilate suppresses experimental metastasis of breast cancer cells by reversing phenotype from epithelial–mesenchymal transition (EMT) to mesenchymal–epithelial transition (MET) states - PMC [pmc.ncbi.nlm.nih.gov]
Eribulin Mesylate Reshapes Tumor Vasculature Differently Than Other Microtubule-Targeting Agents
A comprehensive analysis of preclinical data reveals that Eribulin Mesylate, a non-taxane microtubule-targeting agent (MTA), exerts a unique influence on the tumor microenvironment by remodeling tumor vasculature. This effect, which leads to increased tumor perfusion and reduced hypoxia, distinguishes it from other MTAs like taxanes and vinca alkaloids.
Microtubule-targeting agents are a cornerstone of cancer therapy, primarily valued for their ability to arrest cell division by disrupting microtubule dynamics, leading to apoptosis in rapidly dividing cancer cells.[1][2][3] However, growing evidence indicates that their impact extends beyond direct cytotoxicity to profound effects on the tumor microenvironment, particularly the complex network of blood vessels that fuels tumor growth.[1][3][4] Eribulin, a synthetic analog of a marine natural product, demonstrates a distinct mechanism of action that results in significant vascular remodeling, a feature not consistently observed with other MTAs such as taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vinorelbine).[1][3][5][6]
Differentiated Mechanisms of Microtubule Inhibition
All MTAs function by interfering with the dynamic instability of microtubules, which are essential for mitotic spindle formation. However, their specific binding sites and mechanisms of action differ, leading to varied downstream effects.[5]
-
Eribulin binds with high affinity to the "plus" ends of microtubules, suppressing their growth without affecting the shortening phase.[5][7][8] This action sequesters tubulin into nonproductive aggregates, leading to an irreversible mitotic blockage and subsequent cell death.[7]
-
Taxanes (e.g., Paclitaxel, Docetaxel) bind to a different site on β-tubulin, promoting microtubule stabilization and preventing the disassembly required for normal cell division.
-
Vinca Alkaloids (e.g., Vinblastine, Vinorelbine) bind to the plus ends of microtubules, similar to eribulin, but primarily induce microtubule depolymerization.[2]
These subtle but critical differences in their interaction with tubulin likely underpin their divergent effects on the tumor vasculature.[6]
Figure 1. Differential mechanisms of microtubule-targeting agents (MTAs) on microtubule dynamics.
Comparative Impact on Tumor Vasculature
The most striking distinction between Eribulin and other MTAs lies in its effect on the tumor vasculature. Preclinical studies consistently show that Eribulin induces vascular remodeling, leading to a more normalized and functional vessel network.[5][6][9][10]
Eribulin's Vascular Remodeling Effects:
-
Increased Perfusion: Eribulin treatment has been shown to increase blood perfusion within the tumor core.[5][6][8] This is hypothesized to alleviate the hypoxic conditions that often drive tumor progression and drug resistance.[6][7] By improving blood flow, Eribulin may enhance the delivery and efficacy of subsequently administered therapies.[6][8][9]
-
Altered Vessel Morphology: Studies in human breast cancer xenograft models revealed that Eribulin increases microvessel density (MVD) while decreasing the mean vascular area and the number of branched vessels.[5][9][10] This suggests a shift towards a more organized and efficient vascular structure.
-
Reduced Hypoxia: By improving perfusion, Eribulin reduces hypoxic regions within tumors.[5][7] This is significant because hypoxia is linked to aggressive tumor phenotypes, metastasis, and resistance to treatment.[6]
-
Pericyte Phenotypic Switching: Recent research suggests that Eribulin induces a phenotypic switch in pericytes—cells that support blood vessels—from a dysfunctional to a mature, contractile state.[1][3][11] This helps to stabilize tumor blood vessels.[1][3]
Effects of Other MTAs:
In contrast, other MTAs like taxanes and vinca alkaloids do not appear to have the same significant vascular remodeling effects.[1][3][11] While they can inhibit angiogenesis (the formation of new blood vessels) at subtoxic concentrations, they do not consistently demonstrate the ability to normalize existing, chaotic tumor vasculature in the way Eribulin does.[12][13][14] For instance, a direct comparison in xenograft models showed that Eribulin produced vascular remodeling effects, whereas the vinca alkaloid vinorelbine did not.[5][15]
| Parameter | This compound | Other MTAs (Taxanes, Vinca Alkaloids) |
| Primary Vascular Effect | Vascular Remodeling & Normalization[5][6][7][16] | Anti-angiogenic / Vascular Disruption[2][12][14] |
| Tumor Perfusion | Increased[5][6][8] | No significant change or decreased[3][11] |
| Microvessel Density (MVD) | Increased[5][9][10] | Generally decreased or variable |
| Tumor Hypoxia | Decreased[5][6][7] | No significant consistent effect reported |
| Effect on Pericytes | Promotes mature, stabilizing phenotype[1][3][11] | No significant effect observed[1][3][11] |
| Synergy with other drugs | Enhanced delivery of subsequent agents[5][6][9] | Primarily cytotoxic synergy |
| Immune Cell Infiltration | Increased[3][5] | Not a primary reported effect |
Signaling Pathways and Molecular Mechanisms
The vascular remodeling induced by Eribulin is thought to be mediated by its influence on several signaling pathways within endothelial cells and pericytes.[4]
Eribulin treatment has been shown to alter the expression of genes involved in angiogenesis, including those in the VEGF, Notch, and ephrin signaling pathways.[4][6] A key mechanism may involve the protein GEF-H1, which regulates RhoA-dependent cell contractility. GEF-H1 is sequestered on microtubules; when microtubules are depolymerized by agents like Eribulin, GEF-H1 is released, promoting cytoskeletal reorganization that can lead to vascular changes.[1] This effect appears distinct from that of microtubule stabilizers like taxanes.[11]
Furthermore, Eribulin has been shown to counteract the endothelial-to-mesenchymal transition (EndMT) induced by factors like TGF-β, a process that contributes to dysfunctional vasculature.[17] This action helps maintain a more stable, epithelial-like endothelial phenotype.[17]
Figure 2. Proposed signaling pathway for Eribulin-induced vascular remodeling compared to taxanes.
Experimental Protocols
The findings described are supported by robust preclinical experimental methodologies. A key technique used to assess vascular changes is immunohistochemistry (IHC) for endothelial and pericyte markers on tumor sections.
Protocol: Immunohistochemical Analysis of Microvessel Density and Perfusion
This protocol outlines a typical workflow for assessing tumor vasculature in xenograft models following treatment with an MTA.
Figure 3. Experimental workflow for analyzing MTA effects on tumor vasculature.
Methodology Details:
-
Tissue Fixation and Processing: Tumors are excised and immediately fixed in a solution like 4% paraformaldehyde for 1 to 24 hours.[18] The fixed tissue is then dehydrated through a series of graded ethanol solutions, cleared with xylene, and embedded in paraffin wax.[18]
-
Sectioning: The paraffin-embedded tissue blocks are cut into thin sections (typically 4-5 µm) using a microtome and mounted on glass slides.
-
Deparaffinization and Rehydration: Slides are immersed in xylene to remove the paraffin, followed by rehydration through graded ethanol solutions and finally water.[19]
-
Antigen Retrieval: To unmask antigenic sites cross-linked by fixation, slides are subjected to heat-induced epitope retrieval (HIER) by boiling in a buffer solution (e.g., 10 mM citrate buffer, pH 6.0) for 10-20 minutes.[18]
-
Staining:
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating the sections with normal serum from the species in which the secondary antibody was raised.[19]
-
Primary Antibody: Sections are incubated with a primary antibody targeting an endothelial cell marker (e.g., rabbit anti-CD31) overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody (e.g., goat anti-rabbit) is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The staining is visualized by adding a chromogen substrate like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate at the antigen site.[18]
-
-
Counterstaining and Mounting: Nuclei are often counterstained with hematoxylin to provide morphological context. The slides are then dehydrated, cleared, and coverslipped.
-
Analysis: The stained slides are imaged using a microscope. Quantitative analysis is performed using imaging software to measure parameters such as microvessel density (number of vessels per unit area) and the percentage of Hoechst-positive (perfused) vessels.
References
- 1. embopress.org [embopress.org]
- 2. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles [mdpi.com]
- 3. Beyond mitotic arrest: the diverse effects of microtubule-targeting drugs on tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. article.imrpress.com [article.imrpress.com]
- 5. Antitumor effects of eribulin depend on modulation of the tumor microenvironment by vascular remodeling in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. halaven.com [halaven.com]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. embopress.org [embopress.org]
- 12. Microtubule-targeting agents inhibit angiogenesis at subtoxic concentrations, a process associated with inhibition of Rac1 and Cdc42 activity and changes in the endothelial cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Eribulin induces tumor vascular remodeling through intussusceptive angiogenesis in a sarcoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of Eribulin on Angiogenesis and the Expression of Endothelial Adhesion Molecules | Anticancer Research [ar.iiarjournals.org]
- 18. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 19. ptglab.com [ptglab.com]
Synergistic Potential of Eribulin Mesylate and PARP Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the synergistic effects of combining Eribulin Mesylate with Poly (ADP-ribose) polymerase (PARP) inhibitors. The following sections detail the preclinical and clinical evidence, experimental methodologies, and the underlying molecular mechanisms of this promising anti-cancer strategy.
Data Presentation: Enhanced Anti-Tumor Efficacy
The combination of this compound and PARP inhibitors, particularly Olaparib, has demonstrated significant synergistic cytotoxicity in breast cancer cell lines and promising anti-tumor activity in clinical settings.[1][2] Preclinical studies have shown a 3- to 7-fold reduction in the half-maximal inhibitory concentration (IC50) of Eribulin when combined with a non-toxic dose of Olaparib in both triple-negative breast cancer (TNBC) and ER+/HER2- breast cancer cell lines.[3]
Preclinical Synergy: In Vitro Cytotoxicity
| Cell Line | Cancer Type | Eribulin IC50 (nM) | Eribulin + Olaparib IC50 (nM) | Fold Reduction | Citation |
| MDA-MB-231 | TNBC | Approx. 2.5 | Approx. 0.8 | ~3.1 | [1] |
| MDA-MB-436 | TNBC | Approx. 1.5 | Approx. 0.2 | ~7.5 | [1] |
| MCF-7 | ER+/HER2- | Approx. 3.0 | Approx. 1.0 | ~3.0 | [1] |
Note: IC50 values are approximate and derived from graphical representations in the cited literature.
Clinical Efficacy: Phase I/II Trial in TNBC
A multicenter Phase I/II trial investigated the combination of Olaparib and Eribulin in Japanese patients with advanced or metastatic TNBC previously treated with anthracyclines and taxanes.[2][4]
| Parameter | Value | 90% Confidence Interval | Citation |
| Response Rate | 29.2% (7/24 patients) | 14.6 - 47.9% | [2] |
| Median Progression-Free Survival | 4.2 months | 3.0 - 7.4 months | [2] |
| Median Overall Survival | 14.5 months | 4.8 - 22.0 months | [2] |
The recommended Phase II dose (RP2D) was established as 300 mg twice daily for Olaparib and 1.4 mg/m² for Eribulin.[2] The most common Grade ≥III adverse events included neutropenia, leucopenia, anemia, and febrile neutropenia.[2]
Experimental Protocols
Detailed methodologies for the key assays used to determine the synergistic effects of Eribulin and PARP inhibitors are outlined below. These protocols are based on standard laboratory procedures.[2][5][6][7][8][9][10]
Sulforhodamine B (SRB) Assay for Cell Viability
This colorimetric assay is used to assess cytotoxicity by measuring cellular protein content.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with varying concentrations of Eribulin, Olaparib, or the combination, and incubate for 72 hours.
-
Fixation: Discard the supernatant and fix the cells with 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density at 510 nm using a microplate reader.
Flow Cytometry for Cell Cycle Analysis
Propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.[1][7][9]
-
Cell Preparation: Harvest and wash approximately 1 x 10⁶ cells with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at 4°C for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.
-
Staining: Add PI solution (50 µg/mL) to the cell suspension and incubate in the dark at room temperature for 15-30 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
Flow Cytometry for Apoptosis Detection
Annexin V and PI staining are used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]
-
Cell Preparation: Harvest and wash approximately 1-5 x 10⁵ cells with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry immediately (within 1 hour).
Visualizing the Synergy: Mechanisms and Workflows
The following diagrams, created using Graphviz, illustrate the signaling pathways, experimental workflows, and the logical basis for the synergistic interaction between this compound and PARP inhibitors.
Caption: Experimental workflow for assessing the synergy between Eribulin and Olaparib.
Caption: Signaling pathway of Eribulin and PARP inhibitor synergistic interaction.
Caption: Logical diagram illustrating the synergistic effect of the drug combination.
Mechanism of Synergy
The synergistic effect of Eribulin and PARP inhibitors stems from their distinct but complementary mechanisms of action targeting mitosis.[1] Eribulin, a non-taxane microtubule inhibitor, binds to a unique site on tubulin, suppressing microtubule polymerization and leading to the formation of nonfunctional tubulin aggregates.[1][3] This disrupts mitotic spindle formation, causing cell cycle arrest at the G2/M boundary.[1]
PARP inhibitors, such as Olaparib, have a well-established role in inhibiting DNA repair pathways.[11] However, they also play a role in mitosis. Specifically, PARP3 is required for efficient mitotic progression and stabilization of the mitotic spindle.[1] By inhibiting PARP3, Olaparib potentiates the mitotic arrest induced by Eribulin.[1] This dual assault on mitotic integrity leads to an enhanced level of "mitotic catastrophe," an irreversible state of abnormal mitosis that culminates in apoptotic cell death.[1]
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. This compound: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. kumc.edu [kumc.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Analysis of the Neurotoxicity of Eribulin Mesylate and Other Tubulin-Binding Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotoxic profiles of Eribulin Mesylate and other prominent tubulin-binding agents used in oncology. Chemotherapy-induced peripheral neuropathy (CIPN) is a significant dose-limiting toxicity for many microtubule-targeting drugs. Understanding the differential neurotoxic effects of these agents is crucial for optimizing therapeutic strategies and developing novel compounds with improved safety profiles. This analysis synthesizes preclinical and clinical data to objectively compare the performance of this compound against other tubulin binders, supported by detailed experimental methodologies and visual representations of key biological pathways.
Executive Summary
This compound, a synthetic analog of halichondrin B, exhibits a distinct mechanism of action compared to other tubulin binders, such as taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine). While all these agents interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells, their interactions with neuronal microtubules differ, resulting in varying degrees of neurotoxicity. Preclinical and clinical evidence consistently suggests that this compound is associated with a lower incidence and severity of peripheral neuropathy compared to paclitaxel and ixabepilone.[1][2][3][4] This guide delves into the comparative neurotoxicity data, the underlying mechanisms, and the experimental approaches used to evaluate these critical differences.
Comparative Neurotoxicity: Preclinical and Clinical Data
The neurotoxic potential of tubulin-binding agents is a critical factor in their clinical utility. Both preclinical animal models and clinical trials in cancer patients have been employed to characterize and compare the incidence and severity of peripheral neuropathy associated with these drugs.
Preclinical Evidence
Preclinical studies in rodent models provide a controlled environment to investigate the direct neurotoxic effects of chemotherapeutic agents. A key comparative study in mice evaluated the neuropathy-inducing propensity of this compound, paclitaxel, and ixabepilone at their maximum tolerated doses (MTD).[1][2]
Key Findings:
-
Nerve Conduction Velocity (NCV) and Amplitude: Paclitaxel and ixabepilone caused significant deficits in caudal and digital nerve conduction velocities and amplitudes. In contrast, this compound did not produce any significant deleterious effects on these nerve conduction parameters.[1][2]
-
Nerve Morphology: Paclitaxel and ixabepilone induced moderate to severe degenerative changes in the sciatic nerve and dorsal root ganglia (DRG). This compound, at its MTD, resulted in milder and less frequent morphological changes.[1]
-
Preexisting Neuropathy: In mice with preexisting paclitaxel-induced neuropathy, an additional course of paclitaxel exacerbated the condition, leading to further deficits in nerve function. Conversely, subsequent treatment with this compound did not significantly worsen the existing neuropathy.[5]
| Drug | Dose (MTD) | Caudal NCV Deficit | Caudal Amplitude Deficit | Sciatic Nerve Degeneration |
| This compound | 1.75 mg/kg | No significant deficit | No significant deficit | Mild |
| Paclitaxel | 30 mg/kg | Significant deficit | Significant deficit | Moderate to Severe |
| Ixabepilone | 3.0 mg/kg | Significant deficit | Significant deficit | Moderate to Severe |
Table 1: Summary of preclinical neurotoxicity findings in mice at Maximum Tolerated Dose (MTD). Data sourced from Wozniak et al., 2011.[1]
Clinical Evidence
Clinical trials provide real-world data on the incidence and severity of chemotherapy-induced peripheral neuropathy in cancer patients. Multiple studies have compared the neurotoxicity of this compound with other tubulin binders.
Key Findings:
-
Incidence of Peripheral Neuropathy: Clinical studies have consistently shown a lower incidence of severe (Grade 3/4) peripheral neuropathy with this compound compared to other microtubule-targeting agents.[3][6] In a pooled analysis of two phase III trials, the incidence of all-grade and high-grade peripheral neuropathy with Eribulin was 27.5% and 4.7%, respectively.[7]
-
Comparison with Paclitaxel: A study comparing neoadjuvant Eribulin versus paclitaxel in breast cancer patients found that the incidence of sensory and motor peripheral neuropathy was significantly lower in the Eribulin group.[4]
-
Comparison with Vinca Alkaloids: It is generally perceived that vinca alkaloids are more neurotoxic compared to eribulin.[8][9]
| Drug Class | Drug | Incidence of All-Grade Peripheral Neuropathy | Incidence of Grade ≥3 Peripheral Neuropathy |
| Halichondrin | This compound | ~35% | ~5-8% |
| Taxane | Paclitaxel | Up to 97% | Varies significantly with dose and schedule |
| Vinca Alkaloid | Vincristine | 35-45% | Dose-limiting |
Table 2: Comparative incidence of peripheral neuropathy in clinical trials. Data is approximate and can vary based on the specific study, patient population, and treatment regimen.[4][6][7][8][10]
Mechanisms of Neurotoxicity
The differential neurotoxicity of tubulin-binding agents stems from their distinct interactions with microtubule dynamics in neurons. Microtubules are essential for maintaining neuronal structure and facilitating axonal transport.
This compound
Eribulin binds to the plus ends of microtubules, suppressing their dynamic instability without affecting the shortening phase.[7] This end-binding mechanism is thought to sequester tubulin into non-productive aggregates, leading to mitotic blockage in cancer cells.[6] In neurons, this unique mechanism may be less disruptive to the overall microtubule network required for axonal transport compared to other agents, potentially explaining its more favorable neurotoxicity profile.[3][11]
Taxanes (e.g., Paclitaxel)
Paclitaxel stabilizes microtubules, promoting their polymerization and bundling.[10] This hyper-stabilization disrupts the dynamic nature of microtubules, impairing axonal transport and leading to axonal degeneration.[10] The accumulation of stabilized microtubules can create "traffic jams" within the axon, hindering the transport of essential organelles and molecules. Paclitaxel-induced neurotoxicity is also associated with mitochondrial dysfunction, oxidative stress, and inflammation.[10][12][13]
Vinca Alkaloids (e.g., Vincristine)
Vinca alkaloids bind to tubulin dimers, inhibiting their polymerization into microtubules and promoting microtubule disassembly.[14][15] This disruption of the microtubule network leads to impaired axonal transport and subsequent axonal degeneration.[14] The neurotoxicity of vincristine is also linked to the activation of the innate immune system, specifically the NLRP3 inflammasome in macrophages, leading to the release of pro-inflammatory cytokines like IL-1β.[16][17]
Experimental Protocols
Objective and reproducible experimental methods are essential for assessing and comparing the neurotoxicity of different compounds.
In Vivo Assessment of Peripheral Neuropathy in Rodents
This protocol outlines a common approach for evaluating chemotherapy-induced peripheral neuropathy in mouse models.[18][19]
1. Animal Model and Dosing:
-
Species/Strain: Typically, mice (e.g., C57BL/6) or rats are used.
-
Drug Administration: Drugs are administered intravenously or intraperitoneally at predetermined doses, often based on the maximum tolerated dose (MTD). A common schedule involves multiple doses over a period of two weeks.[1][5]
2. Nerve Conduction Studies:
-
Procedure: Nerve conduction velocity (NCV) and amplitude are measured in peripheral nerves (e.g., caudal or sciatic nerve) using surface or needle electrodes. Animals are anesthetized, and stimulating and recording electrodes are placed at defined anatomical locations along the nerve.
-
Parameters Measured:
-
Nerve Conduction Velocity (m/s): Measures the speed of nerve impulse transmission.
-
Compound Muscle Action Potential (CMAP) or Sensory Nerve Action Potential (SNAP) Amplitude (mV): Reflects the number of functional nerve fibers.
-
3. Histopathological Analysis:
-
Tissue Collection: At the end of the study, animals are euthanized, and peripheral nerves (e.g., sciatic nerve) and dorsal root ganglia (DRG) are collected.
-
Processing: Tissues are fixed, embedded in resin, and sectioned for microscopic examination.
-
Analysis: Sections are stained (e.g., with toluidine blue) to visualize nerve fiber morphology. Signs of axonal degeneration (e.g., myelin ovoids) and neuronal damage are quantified.
4. Behavioral Testing:
-
Purpose: To assess sensory and motor function.
-
Tests:
-
Von Frey Test: Measures mechanical allodynia (pain in response to a non-painful stimulus).
-
Hot/Cold Plate Test: Measures thermal hyperalgesia or hypoalgesia.
-
Rotarod Test: Assesses motor coordination and balance.
-
In Vitro Neurite Outgrowth Assay
The neurite outgrowth assay is a valuable in vitro tool for screening the neurotoxic potential of compounds by measuring their effect on the growth of neuronal processes.[20][21][22][23][24]
1. Cell Culture:
-
Cell Lines: Neuronal cell lines (e.g., PC12, SH-SY5Y) or primary neurons (e.g., dorsal root ganglion neurons) are commonly used. Human induced pluripotent stem cell (iPSC)-derived neurons are increasingly utilized for their human relevance.[20][21]
-
Plating: Cells are seeded onto coated plates (e.g., with laminin or poly-L-lysine) to promote attachment and neurite extension.
2. Compound Treatment:
-
Dosing: Cells are treated with a range of concentrations of the test compounds for a specified duration (e.g., 24-72 hours). Positive (e.g., nocodazole) and negative (vehicle) controls are included.[20]
3. Imaging and Analysis:
-
Staining: After treatment, cells are fixed and stained to visualize neurites (e.g., using antibodies against β-III tubulin) and nuclei (e.g., with DAPI). Live-cell imaging using GFP-labeled neurons is also a common approach.[21][22]
-
Image Acquisition: Images are captured using high-content imaging systems.
-
Quantification: Automated image analysis software is used to measure various parameters, including:
-
Total neurite length per neuron
-
Number of neurites per neuron
-
Number of branch points
-
Cell viability (to distinguish neurotoxicity from general cytotoxicity)
-
Signaling Pathways and Visualizations
The neurotoxicity of tubulin-binding agents involves complex signaling pathways within neurons and interactions with surrounding cells.
Microtubule Disruption and Axonal Transport Failure
This is the central mechanism of neurotoxicity for all tubulin binders. Both hyper-stabilization (taxanes) and destabilization (vinca alkaloids, Eribulin) of microtubules disrupt their dynamic nature, which is essential for the processive movement of motor proteins (kinesins and dyneins) that transport vital cargo along the axon.
Caption: Disruption of microtubule dynamics by tubulin binders impairs axonal transport.
Paclitaxel-Induced Neurotoxicity Pathway
Paclitaxel's neurotoxicity involves multiple downstream effects beyond the initial microtubule stabilization, including mitochondrial damage and inflammatory responses.
Caption: Key signaling events in paclitaxel-induced peripheral neuropathy.
Vincristine-Induced Neurotoxicity Pathway
Vincristine-induced neurotoxicity involves both direct effects on microtubules and a significant inflammatory component mediated by immune cells.
Caption: Dual mechanisms of vincristine-induced neurotoxicity.
Conclusion
The evidence presented in this guide strongly indicates that this compound possesses a more favorable neurotoxicity profile compared to other widely used tubulin-binding agents, particularly taxanes like paclitaxel and epothilones like ixabepilone. This difference is likely attributable to its unique end-binding mechanism of action on microtubules, which may be less detrimental to the critical function of axonal transport in peripheral neurons. The lower incidence and severity of peripheral neuropathy observed in both preclinical and clinical settings suggest that this compound offers a significant advantage in terms of patient tolerability. For researchers and drug development professionals, the distinct properties of Eribulin highlight a promising avenue for the design of next-generation microtubule-targeting agents with enhanced therapeutic windows and reduced neurotoxic side effects. Further investigation into the precise molecular interactions of these drugs with neuronal tubulin isoforms and associated proteins will be instrumental in advancing the development of safer and more effective cancer chemotherapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Comparison of neuropathy-inducing effects of this compound, paclitaxel, and ixabepilone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical and preclinical features of eribulin-related peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. Neuropathy-Inducing Effects of this compound Versus Paclitaxel in Mice with Preexisting Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. halaven.com [halaven.com]
- 7. Tolerability of Eribulin and correlation between polymorphisms and neuropathy in an unselected population of female patients with metastatic breast cancer: results of the multicenter, single arm, phase IV PAINTER study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Vinca alkaloids, thalidomide and eribulin-induced peripheral neurotoxicity: From pathogenesis to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pathomechanisms of Paclitaxel-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. Pathogenesis of paclitaxel-induced peripheral neuropathy: A current review of in vitro and in vivo findings using rodent and human model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vincristine-Induced Peripheral Neuropathy (VIPN) in Pediatric Tumors: Mechanisms, Risk Factors, Strategies of Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Immune-mediated vincristine-induced neuropathy: Unlocking therapies | Journal of Experimental Medicine | Rockefeller University Press [rupress.org]
- 17. rupress.org [rupress.org]
- 18. researchgate.net [researchgate.net]
- 19. Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 21. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. innoprot.com [innoprot.com]
- 23. Nerve-growth-factor-dependent neurite outgrowth assay; a research model for chemotherapy-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. sartorius.com [sartorius.com]
Bridging the Gap: Validating the Clinical Relevance of Eribulin Mesylate's Preclinical Effects on the Tumor Microenvironment
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Eribulin mesylate (Halaven®), a synthetic analogue of the marine natural product halichondrin B, is a microtubule dynamics inhibitor approved for the treatment of metastatic breast cancer and liposarcoma.[1][2] Beyond its established antimitotic activity, a growing body of preclinical evidence indicates that eribulin uniquely modulates the tumor microenvironment (TME), a complex ecosystem that plays a critical role in tumor progression, metastasis, and therapeutic response.[3][4] These non-mitotic effects, particularly on tumor vasculature and immune cell infiltration, distinguish it from other microtubule-targeting agents and are hypothesized to contribute to its observed survival benefits in patients.[4][5]
This guide provides an objective comparison of eribulin's TME-modulating effects with those of other microtubule inhibitors, supported by preclinical experimental data. It aims to validate the clinical relevance of these preclinical findings for researchers, scientists, and drug development professionals by presenting quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms.
Preclinical Evidence of TME Modulation by this compound
Preclinical studies, primarily in human cancer xenograft models, have demonstrated that this compound induces significant changes within the TME. These effects can be broadly categorized into vascular remodeling, hypoxia reduction, reversal of the epithelial-to-mesenchymal transition (EMT), and immunomodulation.
Vascular Remodeling and Increased Perfusion
A hallmark of eribulin's effect on the TME is its ability to remodel the chaotic and dysfunctional tumor vasculature.[6][7] Unlike anti-angiogenic agents that aim to prune vessels, eribulin appears to "normalize" the vasculature, leading to a more functional network. This is characterized by an increase in the number of smaller, more organized microvessels.[3][6] This vascular remodeling leads to improved tumor perfusion, which can enhance the delivery of subsequently administered therapies.[5][6] In a preclinical study, prior treatment with eribulin significantly enhanced the antitumor activity of capecitabine in a breast cancer xenograft model.[6][7]
Alleviation of Tumor Hypoxia
A direct consequence of improved vascular function is the alleviation of tumor hypoxia, a key driver of tumor progression, metastasis, and therapeutic resistance.[8] Preclinical studies have shown that eribulin treatment leads to a significant reduction in hypoxic regions within tumors.[5][8][9] This has been demonstrated through both immunohistochemical analysis of hypoxia markers like pimonidazole and advanced imaging techniques such as 18F-FMISO PET scans.[2][8][9]
Reversal of Epithelial-to-Mesenchymal Transition (EMT)
Eribulin has been shown to suppress the EMT, a cellular program that allows epithelial cells to acquire mesenchymal features, leading to increased motility and invasiveness.[5][10] In preclinical models, eribulin treatment led to an increased expression of epithelial markers (like E-cadherin) and a decrease in mesenchymal markers.[11] This effect on EMT may contribute to a less aggressive tumor phenotype.
Immunomodulatory Effects
Recent preclinical evidence suggests that eribulin can also modulate the immune landscape within the TME. Studies have shown that eribulin treatment can increase the infiltration of immune cells, such as CD11b-positive myeloid cells and Natural Killer (NK) cells, into the tumor.[5][12] Importantly, the depletion of NK cells was found to reduce the antitumor efficacy of eribulin, suggesting that these immune effects are a contributing factor to its overall mechanism of action.[5][12]
Comparative Preclinical Data
The TME-modulating effects of eribulin appear to be distinct when compared to other microtubule-targeting agents like vinorelbine and paclitaxel.
Eribulin vs. Vinorelbine
Preclinical studies directly comparing eribulin and vinorelbine have highlighted significant differences in their effects on the tumor vasculature. While both are microtubule inhibitors, only eribulin was shown to increase microvessel density (MVD) and enhance tumor perfusion.[5][6] This was associated with a stronger antitumor effect for eribulin in the models tested.[5] Furthermore, eribulin, but not vinorelbine, increased the infiltration of CD11b+ immune cells into the tumor.[5]
Table 1: Preclinical Comparison of Eribulin and Vinorelbine on the TME
| Parameter | Eribulin | Vinorelbine | Reference |
|---|---|---|---|
| Microvessel Density (MVD) | Significantly Increased | No Significant Change | [5],[6] |
| Tumor Perfusion | Increased | Not Reported | [5] |
| Immune Cell Infiltration (CD11b+) | Significantly Increased | No Significant Change | [5] |
| Antitumor Efficacy (in comparative models) | Superior | - |[5] |
Eribulin vs. Paclitaxel
The comparison with paclitaxel reveals differences in their impact on cellular signaling and the EMT process. While both drugs affect microtubule dynamics, eribulin has a distinct ability to reverse EMT, an effect not observed with paclitaxel.[11][13] A study on extracellular vesicles (EVs) showed that while both drugs caused an intracellular accumulation of the EV component CD63, eribulin specifically reduced the levels of pro-mesenchymal cargo proteins like ILK and β-integrin within these vesicles.[13][14] This suggests a more targeted disruption of EMT-related signaling pathways by eribulin.
Table 2: Preclinical Comparison of Eribulin and Paclitaxel on EMT
| Parameter | Eribulin | Paclitaxel | Reference |
|---|---|---|---|
| Reversal of EMT | Yes | No | [11],[13] |
| Effect on Extracellular Vesicle Cargo (ILK, β-integrin) | Reduced Levels | No Significant Change |[13],[14] |
Clinical Relevance and Validation
While the bulk of the data on eribulin's TME modulation comes from preclinical models, there is emerging, albeit more limited, clinical evidence to support these findings. The significant overall survival benefit observed in heavily pretreated metastatic breast cancer patients in the EMBRACE trial has led to the hypothesis that eribulin's non-mitotic effects on the TME contribute to this clinical outcome.[5]
A key piece of clinical evidence comes from a study that observed an increase in oxygen delivery within tumors in patients after treatment with eribulin.[15] This finding directly parallels the preclinical observations of vascular remodeling and hypoxia reduction, providing a crucial link between the laboratory and the clinic.[15]
Further clinical investigation is warranted to fully elucidate the extent to which eribulin remodels the TME in patients and how this correlates with treatment response. Biomarker studies analyzing tumor biopsies before and after treatment could provide definitive evidence of changes in MVD, immune cell populations, and EMT status.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Eribulin-Induced TME Remodeling
The diagram below illustrates the proposed mechanism by which eribulin's primary action as a microtubule inhibitor leads to downstream effects on the tumor microenvironment.
Caption: Proposed mechanism of Eribulin's action on the TME.
Experimental Workflow for Preclinical TME Analysis
The following diagram outlines a typical workflow for assessing the effects of eribulin on the tumor microenvironment in a preclinical xenograft model.
Caption: Workflow for preclinical analysis of TME modulation.
Experimental Protocols
Immunohistochemistry for Microvessel Density (CD31)
This protocol is adapted from methodologies described in preclinical studies evaluating tumor neovascularization.[16][17][18]
-
Tissue Preparation:
-
Fix freshly excised tumor tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol (70%, 95%, 100%).
-
Clear the tissue in xylene and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on positively charged slides.[16]
-
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for at least 30 minutes.
-
Deparaffinize sections in xylene (3 changes, 5 minutes each).
-
Rehydrate through graded ethanol (100%, 95%, 70%) to deionized water.[16]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a 10 mM sodium citrate buffer (pH 6.0) at 95-100°C for 20 minutes.[18]
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with phosphate-buffered saline (PBS).
-
Block non-specific binding with a protein block (e.g., serum from the secondary antibody host species) for 20 minutes.
-
Incubate with a primary antibody against CD31 (e.g., rabbit polyclonal) at an optimized dilution overnight at 4°C.
-
Wash with PBS and incubate with a biotinylated secondary antibody for 30 minutes.
-
Wash with PBS and incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB) and monitor under a microscope.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
-
Analysis:
-
Capture images of stained sections.
-
Quantify microvessel density (MVD) by counting the number of CD31-positive vessels in several high-power fields.
-
Hoechst 33342 Staining for Tumor Perfusion
This in vivo staining protocol is based on methods used to assess functional vasculature in preclinical models.[10][19][20]
-
Reagent Preparation:
-
Prepare a stock solution of Hoechst 33342 at 10 mg/mL in deionized water.[10]
-
For injection, dilute the stock solution in sterile PBS to a working concentration (e.g., 5 mg/mL).
-
-
In Vivo Staining Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Inject the Hoechst 33342 solution intravenously (e.g., via the tail vein). A typical dose is 10-15 mg/kg.
-
Allow the dye to circulate for a defined period (e.g., 1-5 minutes). This time is critical as it determines which vessels are captured as "perfused".
-
-
Tissue Collection and Processing:
-
Immediately following circulation, euthanize the mouse and excise the tumor.
-
Snap-freeze the tumor in optimal cutting temperature (OCT) compound or proceed with fixation for cryosectioning.
-
-
Imaging and Analysis:
-
Cut frozen sections (e.g., 10 µm thick).
-
Visualize the sections using a fluorescence microscope with a UV excitation filter (approx. 350 nm excitation, 460 nm emission).[19]
-
Perfused vessels will appear as bright blue fluorescent structures.
-
Quantify perfusion by measuring the area of Hoechst 33342 fluorescence relative to the total tumor area across multiple sections.
-
Conclusion
Preclinical data strongly support the hypothesis that this compound possesses a unique mechanism of action that extends beyond microtubule inhibition to include significant modulation of the tumor microenvironment. Its ability to remodel tumor vasculature, increase perfusion, alleviate hypoxia, and potentially enhance anti-tumor immunity distinguishes it from other microtubule-targeting agents like vinorelbine and paclitaxel. While direct clinical validation is still an area of active research, initial clinical observations of increased tumor oxygenation provide a compelling link to these preclinical findings.
For researchers and drug development professionals, understanding these non-mitotic properties of eribulin is crucial. It opens avenues for rational combination therapies, such as with immunotherapy or other targeted agents that could be more effectively delivered to the tumor following TME normalization by eribulin. Further investigation into the clinical translation of these findings will be paramount in optimizing the use of eribulin and developing novel therapeutic strategies that exploit the dynamic interplay between cancer cells and their microenvironment.
References
- 1. Tumor Vascularity Assessed By Magnetic Resonance Imaging and Intravital Microscopy Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. This compound reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urmc.rochester.edu [urmc.rochester.edu]
- 5. Antitumor effects of eribulin depend on modulation of the tumor microenvironment by vascular remodeling in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models [pubmed.ncbi.nlm.nih.gov]
- 8. Elimination of tumor hypoxia by eribulin demonstrated by 18F-FMISO hypoxia imaging in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 11. article.imrpress.com [article.imrpress.com]
- 12. Antitumor effects of eribulin depend on modulation of the tumor microenvironment by vascular remodeling in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eribulin and Paclitaxel Differentially Alter Extracellular Vesicles and Their Cargo from Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Eribulin and Paclitaxel Differentially Alter Extracellular Vesicles and Their Cargo from Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 19. youdobio.com [youdobio.com]
- 20. vet.cornell.edu [vet.cornell.edu]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Eribulin Mesylate
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Eribulin Mesylate in a laboratory setting. Adherence to these procedural guidelines is essential for minimizing exposure risk and ensuring a safe research environment for all personnel.
This compound, a potent microtubule inhibitor, is classified as a hazardous cytotoxic agent.[1] Occupational exposure to such compounds can lead to serious health effects, including skin rashes, reproductive disorders, and even cancer.[2] Therefore, stringent safety measures are imperative during all stages of handling, from receipt and storage to experimentation and disposal.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). Below is a summary of the required PPE for handling this cytotoxic compound. Double gloving is a recommended practice.[3][4]
| PPE Category | Specification | Rationale |
| Gloves | Two pairs of powder-free chemotherapy-tested nitrile, latex, or neoprene gloves (ASTM D6978-05 standard).[5] Minimum 4 mil thickness.[4] Change every hour or immediately if compromised.[3][5] | Prevents dermal absorption, a primary route of exposure. Double gloving provides an additional barrier. |
| Gown | Disposable, solid-front, back-fastening gown made of low-permeability, lint-free fabric with long sleeves and tight-fitting cuffs.[6][7] | Protects skin and personal clothing from contamination due to spills or splashes. |
| Eye/Face Protection | Safety goggles or a full-face shield.[3] | Protects mucous membranes of the eyes from splashes or aerosolized particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator should be used when there is a risk of generating aerosols or handling the powder form.[7][8] | Prevents inhalation of the compound, a potential route of exposure.[9] |
| Shoe Covers | Disposable shoe covers should be worn when there is a potential for environmental contamination.[4] | Prevents the tracking of contaminants out of the designated handling area. |
Experimental Protocol: Safe Handling and Disposal Workflow
To ensure minimal exposure and prevent contamination, all handling of this compound must be conducted within a designated controlled area.
1. Preparation and Handling:
-
Engineering Controls: All manipulations that could generate aerosols, such as weighing, reconstituting, or aliquoting, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a fume hood.[5][9]
-
Surface Protection: Work surfaces should be covered with a disposable, plastic-backed absorbent pad to contain any potential spills.[6]
-
Luer-Lock Fittings: Use syringes and IV sets with Luer-Lok fittings to prevent accidental disconnection and leakage.[3][4]
-
Labeling: All containers holding this compound must be clearly labeled as "Cytotoxic" or with the appropriate hazard symbol.[10]
2. Spill Management:
-
Spill Kit: A dedicated cytotoxic spill kit must be readily available in any area where this compound is handled.[5]
-
Procedure for Small Spills (Liquid):
-
Don appropriate PPE.
-
Absorb the spill with an absorbent pad.
-
Clean the area with 100% Ethanol, wiping a minimum of three times.[1]
-
Dispose of all contaminated materials as cytotoxic waste.
-
-
Procedure for Large Spills or Powder Spills:
-
Evacuate and secure the area.
-
Personnel involved in the cleanup must wear Level B protective gear, including a Powered Air Purifying Respirator (PAPR) or a Self-Contained Breathing Apparatus (SCBA).[1]
-
Carefully cover the spill with absorbent material to avoid aerosolizing the powder.
-
Clean the area as described for small spills.
-
Report the incident to the safety officer.[5]
-
3. Disposal Plan:
Proper disposal of this compound and all associated contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound must be segregated from other laboratory waste streams.[3][9] This includes empty vials, used PPE, contaminated labware, and cleaning materials.
-
Waste Containers:
-
Trace Waste: Items with trace amounts of contamination (e.g., gloves, gowns, absorbent pads) should be placed in a designated yellow chemotherapy waste container.[3]
-
Bulk Waste: Syringes containing visible residual drug, unused or expired vials, and heavily contaminated materials must be disposed of as hazardous chemical waste in a designated black RCRA (Resource Conservation and Recovery Act) container.[3]
-
Sharps: Needles and syringes that are completely empty can be disposed of in a red sharps container.[3] Do not recap needles.[3]
-
-
Final Disposal: All cytotoxic waste must be disposed of through an approved hazardous waste management vendor, typically via incineration.[1][11]
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 3. web.uri.edu [web.uri.edu]
- 4. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ohsinsider.com [ohsinsider.com]
- 8. halyardhealth.com [halyardhealth.com]
- 9. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 10. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 11. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
